PEG(2000)-C-DMG
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H73NO8 |
|---|---|
Peso molecular |
672.0 g/mol |
Nombre IUPAC |
[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)/t35-/m1/s1 |
Clave InChI |
YWYMLVACUCXAEC-PGUFJCEWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of PEG(2000)-C-DMG in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, is a PEGylated lipid that has become an indispensable component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique amphiphilic structure, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoylglycerol (DMG) anchor, imparts critical functionalities to LNP-based drug delivery systems.[3] This technical guide provides an in-depth overview of the applications of this compound in research, focusing on quantitative data, experimental methodologies, and key workflows.
Core Functions and Mechanism of Action
In LNP formulations, this compound plays a multifaceted role essential for the stability, biocompatibility, and in vivo performance of the nanoparticles.[4] The primary functions include:
-
Steric Stabilization: The PEG chain forms a hydrophilic corona on the surface of the LNP, creating a steric barrier that prevents aggregation and fusion of the nanoparticles during formulation and storage.[4]
-
Prolonged Circulation (Stealth Effect): This hydrophilic shield reduces the opsonization of LNPs by serum proteins, thereby minimizing their recognition and clearance by the mononuclear phagocyte system (MPS).[5][6] This "stealth" characteristic significantly prolongs the circulation half-life of the LNPs, allowing for greater accumulation at target tissues.[5]
-
Modulation of Cellular Uptake: The density of the PEG layer can influence the interaction of LNPs with target cells. While a dense PEG layer can hinder cellular uptake, the transient nature of the DMG anchor allows for the gradual shedding of the PEG-lipid, exposing the underlying lipids that facilitate endosomal escape and intracellular delivery of the nucleic acid payload.[6][7]
Quantitative Data on LNP Formulations
The precise molar ratio of lipid components is critical in determining the physicochemical properties and biological activity of LNPs. This compound is typically included as a small molar percentage of the total lipids.
| Formulation | Application | Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Patisiran (Onpattro®) | siRNA therapeutic (hATTR amyloidosis) | DLin-MC3-DMA | DSPC | Cholesterol | This compound | 50:10:38.5:1.5 | ~80 | - | >95% | [1][] |
| mRNA LNP (Research) | mRNA delivery | SM-102 | DSPC | Cholesterol | This compound | 50:10:38.5:1.5 | ~80-100 | Slightly positive | >90% | [9] |
| siRNA LNP (Research) | siRNA delivery to dendritic cells | DLin-MC3-DMA | DSPC | Cholesterol | This compound | 51:10:39:1.5 | 40-60 | - | - | [10] |
| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | This compound | 40:10:48.5:1.5 | ~100 | +15 | >80% | [4] |
| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | This compound | 40:10:45:5 | ~120 | +10 | >80% | [4] |
Experimental Protocols
LNP Preparation via Microfluidic Mixing
This method allows for the rapid and reproducible formation of monodisperse LNPs.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)
-
DSPC dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
This compound dissolved in ethanol
-
Nucleic acid (siRNA or mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in absolute ethanol to a final concentration of 10-20 mg/mL.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the acidic aqueous buffer to a suitable concentration (e.g., 0.2-0.5 mg/mL).
-
Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phase on the microfluidic device (a common ratio is 3:1).
-
LNP Formation: Load the lipid mixture into one syringe and the nucleic acid solution into another. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acid encapsulated.
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and raise the pH.
-
Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter and store at 4°C.
LNP Preparation via Nanoprecipitation (Vortexing Method)
This is a simpler method suitable for initial screening and small-scale preparations.
Materials:
-
Lipid mixture in ethanol (as prepared in the microfluidic protocol)
-
Nucleic acid in acidic aqueous buffer (as prepared in the microfluidic protocol)
Procedure:
-
Dispense Aqueous Phase: Pipette the nucleic acid solution into a sterile microcentrifuge tube.
-
Rapid Addition of Ethanolic Phase: While vigorously vortexing the aqueous solution, rapidly add the ethanolic lipid mixture.
-
Incubation: Continue vortexing for 30-60 seconds and then incubate at room temperature for 30 minutes to allow for LNP stabilization.
-
Dialysis and Storage: Proceed with dialysis and storage as described in the microfluidic mixing protocol.
Mandatory Visualizations
Caption: Workflow for the formulation of lipid nanoparticles (LNPs).
References
- 1. Patisiran - Wikipedia [en.wikipedia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEG(2000)-C-DMG for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapeutics.
Chemical Structure and Properties
This compound is a synthetic lipid consisting of a dimyristoyl glycerol (B35011) (DMG) lipid anchor and a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons.[1][2] This amphiphilic nature, possessing both a hydrophobic lipid tail and a hydrophilic polymer chain, is fundamental to its function in drug delivery vehicles.[2]
The DMG portion, derived from myristic acid, provides stability and facilitates the anchoring of the molecule within the lipid bilayer of a nanoparticle.[2] The mPEG chain forms a hydrophilic corona on the nanoparticle surface, which is crucial for its in vivo performance.[2]
Caption: Schematic of this compound's core components.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | α-[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]-ω-methoxy-poly(oxy-1,2-ethanediyl)[3] |
| Synonyms | DMG-C-mPEG2000, mPEG2000C-DMG, Polyethylene Glycol-2000-C-DMG[2][3][4] |
| CAS Number | 1019000-64-6[2][4] |
| Molecular Formula | (C₂H₄O)nC₃₆H₇₃NO₅[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid[4][5] |
| Molecular Weight | Approximately 2607 g/mol [5] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF (25 mg/mL), Ethanol (B145695) (10 mg/mL), and PBS (pH 7.2) (10 mg/mL)[5][6] |
| Storage Temperature | -20°C[3][5] |
| Purity | Typically >97%[5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is generally performed via chemical synthesis methods, and the specifics can be found in relevant chemical literature and patents.[2] A common synthetic route involves the reaction of N,N-dimethylglycine (DMG) with C-methyl polyethylene glycol 2000.[2]
Role and Mechanism of Action in Lipid Nanoparticles
This compound is an essential excipient in the formulation of LNPs, which are used to encapsulate and deliver therapeutic payloads like mRNA and siRNA.[1][7]
Key Functions:
-
Steric Stabilization: The hydrophilic PEG chains form a protective layer around the LNP, preventing aggregation and opsonization by blood proteins. This "stealth" property helps to evade the immune system and prolongs the circulation time of the nanoparticles.[8]
-
Controlled Particle Size: The inclusion of PEGylated lipids during LNP formulation influences the final particle size, which is a critical parameter for biodistribution and cellular uptake.
-
Modulated Biodistribution: The density of the PEG coating can influence which tissues and organs the LNPs accumulate in.
Caption: this compound in a lipid nanoparticle.
A crucial aspect of this compound's function is the phenomenon of "PEG shedding." The relatively short C14 acyl chains of the DMG anchor result in a less stable insertion into the LNP's lipid bilayer compared to lipids with longer acyl chains (e.g., C18). This leads to the gradual dissociation of this compound from the LNP surface after administration. This shedding is advantageous as it exposes the underlying LNP, facilitating interaction with target cells and subsequent endosomal escape of the therapeutic payload.
Caption: The role of PEG shedding in LNP-mediated delivery.
Experimental Protocols
Formulation of mRNA-LNPs using Microfluidics
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device.
Caption: Workflow for LNP formulation via microfluidics.
Methodology:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and this compound in 200-proof ethanol to their desired final concentrations.
-
A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).
-
Ensure complete dissolution, gentle heating may be applied if necessary.
-
-
Preparation of mRNA Stock Solution (Aqueous Phase):
-
Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer) according to the manufacturer's instructions.[9]
-
Load the lipid and mRNA stock solutions into separate syringes.
-
Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).[10]
-
The rapid mixing induces nanoprecipitation, leading to the self-assembly of lipids and encapsulation of mRNA.[11]
-
-
Downstream Processing:
-
Immediately dilute the collected LNP solution with a neutral buffer like PBS (pH 7.4) to stabilize the nanoparticles.
-
Remove ethanol and unencapsulated mRNA, and concentrate the LNP formulation using a method such as tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa).
-
Characterization of Formulated LNPs
4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI).[12]
-
Protocol:
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the autocorrelation function to obtain the mean particle size (Z-average) and the PDI. A PDI value below 0.2 generally indicates a monodisperse sample.[13]
-
4.2.2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability. It is typically measured using electrophoretic light scattering (ELS).[][15]
-
Protocol:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl or diluted PBS) to an appropriate concentration.[16] High ionic strength buffers can screen the surface charge, leading to inaccurate measurements.
-
Load the diluted sample into a zeta potential measurement cell, ensuring no air bubbles are trapped.[17]
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated using the Henry equation.[17]
-
Report the zeta potential along with the pH and conductivity of the dispersant.[17][18]
-
4.2.3. mRNA Encapsulation Efficiency (EE)
-
Principle: EE is the percentage of mRNA that is successfully encapsulated within the LNPs. A common method to determine this is using a fluorescent dye like RiboGreen, which fluoresces upon binding to nucleic acids. The difference in fluorescence before and after lysing the LNPs is used to calculate the EE.
-
Protocol:
-
Prepare a standard curve of the free mRNA using the RiboGreen reagent.
-
Measurement of Free mRNA:
-
Dilute the intact LNP sample in a suitable buffer.
-
Add the RiboGreen reagent and measure the fluorescence.
-
Determine the concentration of free (unencapsulated) mRNA using the standard curve.
-
-
Measurement of Total mRNA:
-
Take another aliquot of the diluted LNP sample.
-
Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent and measure the fluorescence.
-
Determine the total mRNA concentration using the standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[19]
-
-
Conclusion
This compound is a well-characterized and indispensable component in the field of nucleic acid delivery. Its unique amphiphilic structure provides LNPs with the necessary stability and "stealth" properties for effective systemic delivery. A thorough understanding of its chemical properties, its role in LNP formulations, and the standardized protocols for formulation and characterization are essential for the development of safe and effective nanomedicines. The continued study of PEGylated lipids like this compound will undoubtedly contribute to the advancement of next-generation therapeutic and prophylactic agents.
References
- 1. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PEG2000-C-DMG CAS#: 1019000-64-6 [amp.chemicalbook.com]
- 5. PEG2000-C-DMG(CAS:1019000-64-6) Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]
- 6. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 12. allanchem.com [allanchem.com]
- 13. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 15. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
Synthesis and Characterization of PEG(2000)-C-DMG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. This PEGylated lipid is a critical excipient in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including mRNA vaccines and siRNA therapeutics.[1][2] Its amphiphilic nature, with a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, is essential for stabilizing LNPs, extending their circulation time, and minimizing immunogenicity.[3][4] This document details a plausible synthetic pathway, comprehensive characterization protocols, and key quality attributes.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for formulation development and quality control.
| Property | Value | Reference(s) |
| Chemical Name | α-[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]-ω-methoxy-poly(oxy-1,2-ethanediyl) | [5][6] |
| Synonyms | PEG2000-C-DMG, C-DMG-mPEG(2000) | [5] |
| CAS Number | 1019000-64-6 (related structures) | [7] |
| Average Molecular Weight | ~2610.3 g/mol | [6] |
| Molecular Formula | (C₂H₄O)ₙC₃₆H₆₉NO₇ (where n ≈ 45) | [5] |
| Appearance | White to off-white solid or viscous liquid | [7] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Soluble in Ethanol, Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [6][7] |
| Storage Conditions | -20°C, protected from light and moisture | [7] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the conjugation of a dimyristoyl glycerol lipid anchor to a methoxy-PEG(2000) chain via a stable carbamate (B1207046) linker.[8] The following protocol describes a representative and chemically robust pathway.
Experimental Workflow for Synthesis
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-amino-1,2-dimyristoyl-propanediol (Lipid Amine Intermediate)
-
Protection: Dissolve 3-amino-1,2-propanediol (B146019) in a suitable solvent such as dichloromethane (B109758) (DCM). Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature to protect the primary amine, yielding Boc-3-amino-1,2-propanediol.
-
Esterification: Dissolve the protected diol in anhydrous DCM. In a separate flask, prepare myristoyl chloride from myristic acid and a chlorinating agent like oxalyl chloride.[9] Add the myristoyl chloride dropwise to the protected diol solution in the presence of a base (e.g., pyridine (B92270) or DMAP) under an inert atmosphere (N₂). Allow the reaction to proceed until completion (monitored by TLC or LC-MS) to form the di-esterified, Boc-protected lipid.
-
Purification: Purify the product using silica (B1680970) gel column chromatography.
-
Deprotection: Dissolve the purified, protected lipid in a solution of trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group. Remove the solvent and excess acid under reduced pressure to yield the desired lipid amine intermediate, 3-amino-1,2-dimyristoyl-propanediol.
Step 2: Synthesis of mPEG(2000)-Succinimidyl Carbonate (Activated PEG)
-
Activation: Dry mPEG(2000)-OH under vacuum. Dissolve the dried mPEG in anhydrous acetonitrile (B52724).
-
Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
-
Precipitate the product by adding cold diethyl ether, then filter and dry the resulting white solid, mPEG(2000)-Succinimidyl Carbonate, under vacuum.
Step 3: Conjugation and Purification of this compound
-
Conjugation: Dissolve the lipid amine intermediate and the activated mPEG(2000)-Succinimidyl Carbonate in a suitable anhydrous solvent like DCM or chloroform.
-
Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction and neutralize any generated acid.
-
Stir the mixture under an inert atmosphere at room temperature for 24-72 hours, monitoring the reaction progress by HPLC. The primary amine of the lipid attacks the activated carbonate of the PEG, displacing the N-hydroxysuccinimide (NHS) group and forming a stable carbamate linkage.
-
Final Purification: Once the reaction is complete, concentrate the solution under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or a size-exclusion resin) to remove unreacted starting materials and byproducts, yielding the final this compound product.
-
Drying and Storage: Lyophilize the purified product from a suitable solvent (e.g., dioxane) and store at -20°C under an inert atmosphere.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Overall Characterization Workflow
Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure, including the presence of the DMG lipid chains, the PEG backbone, the carbamate linker, and the terminal methoxy (B1213986) group.
-
Methodology:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Analysis:
-
¹H NMR: Identify characteristic peaks:
-
~0.88 ppm: Terminal methyl groups (-CH₃) of the myristoyl chains.
-
~1.25 ppm: Methylene protons (-(CH₂)ₙ-) of the myristoyl chains.
-
~3.38 ppm: Terminal methoxy group (-OCH₃) of the PEG chain.
-
~3.64 ppm: Repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-O-) of the PEG backbone.[10]
-
Signals corresponding to the glycerol backbone and the propyl linker protons.
-
A signal corresponding to the NH proton of the carbamate linker.
-
-
¹³C NMR: Confirm the presence of carbonyl carbons from the ester (~173 ppm) and carbamate (~156 ppm) linkages, as well as the characteristic PEG backbone signal (~70 ppm).
-
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product and quantify any impurities.
-
Methodology:
-
System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as PEGylated lipids lack a strong UV chromophore.[2]
-
Column: A reverse-phase C8 or C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks. A purity of >95% is typically required.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the average molecular weight (Mw) and the polydispersity index (PDI) of the polymer.
-
Methodology:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method for analyzing large polymers like this compound.
-
Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI target plate.
-
Analysis: Acquire the mass spectrum. The spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, separated by 44 Da (the mass of one ethylene glycol unit).
-
Data Interpretation: Calculate the average molecular weight from the peak distribution. The characteristic bell-shaped curve confirms the polymeric nature of the PEG chain. The PDI (Mw/Mn) can also be calculated to assess the breadth of the molecular weight distribution.[2]
-
| Characterization Technique | Parameter Measured | Typical Expected Result | Reference(s) |
| ¹H NMR | Chemical Structure Confirmation | Presence of signals for myristoyl chains (~0.88, 1.25 ppm), PEG backbone (~3.64 ppm), and terminal methoxy (~3.38 ppm). | [10][11] |
| HPLC-CAD/ELSD | Purity | ≥95% | [2] |
| MALDI-TOF MS | Average Molecular Weight (Mw) & Polydispersity Index (PDI) | Mw ~2600 Da, with a peak distribution separated by 44 Da. A narrow PDI (typically < 1.1). | [2] |
References
- 1. Incorporating functionalized polyethylene glycol lipids into reprecipitated conjugated polymer nanoparticles for bioconjugation and targeted labeling of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols | BroadPharm [broadpharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 7. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [es.sinopeg.com]
- 8. mPEG-DMG (14:0), MW 1,000 | BroadPharm [broadpharm.com]
- 9. US7803397B2 - Polyethyleneglycol-modified lipid compounds and uses thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG(2000)-C-DMG in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. A critical component of these formulations is the PEGylated lipid, which plays a multifaceted role in the stability, biodistribution, and ultimate efficacy of the LNP. This technical guide provides an in-depth examination of the mechanism of action of a specific and widely used PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000. We will explore its structural significance, its influence on LNP physicochemical properties, and its dynamic role in the in vivo fate of the nanoparticle, from circulation to cellular uptake and endosomal escape. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols, and provides visual representations of key mechanistic pathways to offer a comprehensive resource for professionals in the field of drug delivery.
Introduction: The "PEG Dilemma" and the Importance of PEG-Lipid Selection
Polyethylene (B3416737) glycol (PEG) conjugation to lipids, or PEGylation, is a cornerstone of modern nanomedicine. In the context of LNPs, PEG-lipids are incorporated to provide a hydrophilic corona that sterically hinders opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] This "stealth" characteristic is crucial for enabling the LNP to reach its target tissue. However, this same PEG shield can also impede cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma".[2][3]
The selection of the PEG-lipid, particularly the length of its lipid anchor, is therefore a critical determinant of the LNP's in vivo performance. This compound, with its C14 (myristoyl) lipid anchors, represents a key innovation in addressing this dilemma.[4][5] Its relatively short lipid chains allow for a transient association with the LNP surface, leading to a "shedding" of the PEG layer in vivo.[4][6] This dynamic behavior is central to its mechanism of action.
Structure and Physicochemical Properties of this compound
This compound is a synthetic lipid consisting of a 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) anchor attached to a polyethylene glycol chain with an average molecular weight of 2000 Daltons.[7] The dimyristoyl (C14) anchor provides a moderately hydrophobic interaction with the lipid core of the LNP, while the PEG chain confers hydrophilicity and steric stabilization.[8][9]
Mechanism of Action: A Stepwise Journey of the LNP
The mechanism of action of this compound in LNPs can be understood as a multi-step process that balances the need for stability in circulation with the requirement for efficient cellular delivery.
LNP Formulation and Stability
During LNP formation, typically through rapid mixing techniques like microfluidics, the amphipathic nature of this compound facilitates the self-assembly of the lipid components and the encapsulation of the nucleic acid payload.[10][11] The PEG corona prevents aggregation of the nanoparticles, ensuring a uniform size distribution and enhancing shelf-life.[1]
In Vivo Circulation and the "PEG Shedding" Hypothesis
Upon intravenous administration, the this compound-containing LNPs exhibit prolonged circulation times compared to non-PEGylated counterparts.[3] However, the key to their efficacy lies in the desorption, or "shedding," of the PEG-lipid from the LNP surface. The C14 anchors of this compound are less hydrophobic than longer-chain anchors like those in DSPE-PEG (C18), leading to a faster dissociation rate in the presence of serum components.[4][6]
Opsonization and Hepatic Targeting
As the PEG shield diminishes, the LNP surface becomes accessible to plasma proteins, a process known as opsonization. A key protein in this process is Apolipoprotein E (ApoE).[12][13] The binding of ApoE to the LNP surface, now exposed due to PEG shedding, facilitates the recognition and uptake by hepatocytes in the liver via the low-density lipoprotein receptor (LDLR).[12][14] This ApoE-mediated pathway is a primary driver of the natural liver tropism of many LNP formulations.
Cellular Uptake and Endosomal Escape
Once bound to the LDLR, the LNP is internalized by the hepatocyte through endocytosis, becoming entrapped within an endosome.[5][15] The acidic environment of the late endosome (pH 5.0-6.0) is a critical trigger for the next step.[16][17] The ionizable lipid component of the LNP, which is neutral at physiological pH, becomes protonated in the acidic endosome.[13] This charge reversal is thought to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane fusion and the release of the nucleic acid payload into the cytoplasm.[8][18] While the PEG-lipid has largely shed by this point, any remaining PEG can hinder this process, underscoring the importance of the shedding mechanism.[16]
Quantitative Data on LNP Performance
The choice of PEG-lipid significantly impacts the physicochemical properties and biological activity of LNPs. The following tables summarize comparative data for LNPs formulated with this compound and other commonly used PEG-lipids.
Table 1: Physicochemical Properties of LNPs with Different PEG-Lipids
| PEG-Lipid (Acyl Chain Length) | Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DMG-PEG2000 (C14) | DLin-MC3-DMA | ~80 | < 0.1 | Near-neutral | > 90% | [3] |
| DSG-PEG2000 (C18) | DLin-MC3-DMA | ~85 | < 0.1 | Near-neutral | > 90% | [5] |
| DMG-PEG2000 (C14) | ALC-0315 | ~82 | < 0.1 | Near-neutral | > 95% | [5] |
| DSG-PEG2000 (C18) | ALC-0315 | ~88 | < 0.1 | Near-neutral | > 95% | [5] |
| DMG-PEG2000 (C14) | SM-102 | ~75 | < 0.1 | Near-neutral | > 90% | [1] |
| DSPE-PEG2000 (C18) | SM-102 | ~80 | < 0.1 | Near-neutral | > 90% | [4] |
Table 2: In Vitro Transfection Efficiency
| PEG-Lipid | Ionizable Lipid | Cell Line | Transfection Efficiency (Relative to Control) | Reference |
| DMG-PEG2000 | ALC-0315 | HeLa | Significantly higher than DSG-PEG2000 | [5] |
| DSG-PEG2000 | ALC-0315 | HeLa | Lower than DMG-PEG2000 | [5] |
| DMG-PEG2000 | DLin-MC3-DMA | HeLa | Significantly higher than DSG-PEG2000 | [5] |
| DSG-PEG2000 | DLin-MC3-DMA | HeLa | Lower than DMG-PEG2000 | [5] |
| DMG-PEG2000 | SM-102 | HeLa | Significantly higher than DSG-PEG2000 | [5] |
| DSG-PEG2000 | SM-102 | HeLa | Lower than DMG-PEG2000 | [5] |
Table 3: In Vivo Performance
| PEG-Lipid | Ionizable Lipid | Administration Route | In Vivo Gene Expression (Relative to Control) | Biodistribution | Reference |
| DMG-PEG2000 | ALC-0315 | Intramuscular | Higher than DSG-PEG2000 | Primarily localized at the injection site with some liver accumulation | [5] |
| DSG-PEG2000 | ALC-0315 | Intramuscular | Lower than DMG-PEG2000 | Similar to DMG-PEG2000 | [5] |
| DMG-PEG2000 | DLin-MC3-DMA | Intravenous | Higher than DSG-PEG2000 | Predominantly liver | [3] |
| DSPE-PEG2000 | DLin-MC3-DMA | Intravenous | Lower than DMG-PEG2000 | Longer circulation, reduced liver accumulation compared to DMG-PEG | [3] |
Experimental Protocols
Lipid Nanoparticle Formulation using Microfluidics
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or SM-102) dissolved in ethanol (B145695).
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
This compound dissolved in ethanol.
-
mRNA dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr™).
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).[10][17]
-
Prepare the aqueous phase containing the mRNA in the low pH buffer.
-
Set up the microfluidic device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[10][11] The rapid mixing within the chip induces the self-assembly of the LNPs and encapsulation of the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA.
-
Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.
In Vitro Transfection with LNPs
This protocol outlines a general procedure for transfecting mammalian cells with mRNA-loaded LNPs.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
mRNA-loaded LNPs.
-
Multi-well cell culture plates.
-
Assay for detecting protein expression (e.g., luciferase assay, fluorescence microscopy for fluorescent proteins).
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.[1][19]
-
Allow the cells to adhere and grow overnight.
-
On the day of transfection, dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the LNPs.[1]
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess protein expression using the appropriate assay. For example, for luciferase-encoding mRNA, lyse the cells and measure luminescence using a luminometer.[19]
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved in the action of this compound LNPs.
Caption: The in vivo journey of a this compound LNP from injection to protein expression.
Caption: A typical experimental workflow for the development and evaluation of LNP formulations.
Conclusion
This compound plays a sophisticated and critical role in the successful delivery of nucleic acids by lipid nanoparticles. Its mechanism of action is a finely tuned balance between providing stability in circulation and enabling efficient cellular uptake and endosomal escape through its unique "shedding" characteristic. The shorter C14 acyl chains of this compound, in comparison to longer chain alternatives, are a key structural feature that dictates this dynamic behavior. Understanding the intricate interplay between the PEG-lipid, other LNP components, and the biological environment is paramount for the rational design of the next generation of LNP-based therapeutics. This guide provides a foundational resource for researchers and developers to advance this exciting field.
References
- 1. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway | CiNii Research [cir.nii.ac.jp]
- 15. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endosomal escape and transfection efficiency of PEGylated cationic liposome-DNA complexes prepared with an acid-labile PEG-lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sartorius.com [sartorius.com]
The Pivotal Role of PEG(2000)-C-DMG in the Delivery of mRNA Vaccines: A Technical Guide
Abstract
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, largely enabled by sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their composition is critical to their success. Among the key components is the PEGylated lipid, which plays a multifaceted role in the formulation, stability, and in vivo performance of the vaccine. This technical guide provides an in-depth examination of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, a crucial excipient in several mRNA vaccine formulations. We will delve into its structural and functional characteristics, its impact on LNP properties, and the experimental methodologies used to evaluate its function, presenting quantitative data and key experimental workflows to inform researchers and professionals in the field.
Introduction: The Architecture of mRNA-LNP Vaccines
mRNA-based vaccines have revolutionized the approach to infectious disease prevention, as demonstrated by their rapid development and deployment during the COVID-19 pandemic. The inherent instability and immunogenicity of naked mRNA necessitate a protective delivery vehicle. Lipid nanoparticles (LNPs) serve this purpose, encapsulating the mRNA payload and facilitating its delivery into host cells. A typical LNP formulation is composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1]
This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-DMG).[2][3] It is a synthetic lipid formed by the PEGylation of myristoyl diglyceride.[4] This molecule is amphiphilic, with a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) lipid anchor.[5] This structure allows it to be incorporated into the lipid bilayer of the LNP, with the PEG chains extending from the surface.
The primary functions of this compound in mRNA vaccine delivery are:
-
Steric Stabilization: The hydrophilic PEG chains form a protective layer around the LNP, preventing aggregation and enhancing colloidal stability.[6][7]
-
Prolonged Circulation: This "stealth" layer reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNPs.[8][9][10]
-
Controlled Particle Size: The inclusion of PEGylated lipids during formulation helps to control the final size of the LNPs.[11]
Physicochemical Properties and Formulation Data
The precise composition of LNPs is a critical determinant of their efficacy and safety. The molar ratio of the lipid components is carefully optimized for each specific application.
| Component | Chemical Name | Molar Ratio (Example Formulation) | Reference |
| Ionizable Lipid | SM-102 | 50 | [12] |
| Helper Lipid | DSPC | 10 | [12] |
| Cholesterol | Cholesterol | 38.5 | [12] |
| PEGylated Lipid | This compound | 1.5 | [12] |
Table 1: Example Lipid Nanoparticle Formulation for mRNA Delivery.
The physicochemical characteristics of the resulting LNPs are critical for their biological function.
| Parameter | Typical Range | Significance | Reference |
| Particle Size (Diameter) | 180 - 230 nm | Influences cellular uptake and biodistribution. | [13] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. | [13] |
| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNPs. | [1] |
| Zeta Potential | Near-neutral at physiological pH | A neutral surface charge reduces non-specific interactions with biological components. | [14] |
Table 2: Key Physicochemical Properties of mRNA-LNPs containing this compound.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
A widely used method for producing uniform LNPs is through rapid mixing in a microfluidic device.
Protocol:
-
Lipid Phase Preparation: Dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695) at the desired molar ratios.[12]
-
Aqueous Phase Preparation: Dilute the mRNA transcript in an acidic aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0).[15]
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., PNI Ignite).[12]
-
Rapid Mixing: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases leads to a change in polarity that drives the self-assembly of the lipids around the mRNA, forming LNPs.
-
Dialysis: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.[13]
Characterization of LNPs
3.2.1. Size and Zeta Potential Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.[13]
-
3.2.2. mRNA Encapsulation Efficiency
-
Technique: RiboGreen Assay
-
Protocol:
-
Prepare two sets of LNP samples.
-
In one set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.
-
Measure the fluorescence intensity of both sets.
-
The encapsulation efficiency is calculated as: ((Fluorescence_disrupted - Fluorescence_intact) / Fluorescence_disrupted) * 100%.
-
The "PEG Dilemma": Immunogenicity and Delivery
While PEGylation is crucial for LNP stability and circulation, it also presents a challenge known as the "PEG dilemma". The PEG chains that provide stealth properties can also hinder cellular uptake and endosomal escape, which are necessary for the mRNA to reach the cytoplasm.[16]
Furthermore, pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administrations and, in rare cases, hypersensitivity reactions.[8][17] These antibodies can activate the complement system, leading to the opsonization and rapid removal of the LNPs from circulation.[18][19]
The choice of the lipid anchor in the PEGylated lipid influences these effects. This compound, with its C14 lipid tails, is considered to have a relatively transient association with the LNP surface compared to PEGylated lipids with longer acyl chains (e.g., DSPE-PEG with C18 tails).[16][20] This "shedding" of the PEG layer in vivo may be advantageous, as it can expose the underlying lipids, facilitating interaction with apolipoproteins (like ApoE) and subsequent cellular uptake, particularly in the liver.[15]
Signaling and Immunological Implications
The interaction of PEGylated LNPs with the immune system is complex. Anti-PEG antibodies, primarily IgM and IgG, can bind to the PEG on the LNP surface.[17] This can trigger the classical complement pathway, leading to the generation of anaphylatoxins C3a and C5a, which can cause degranulation of mast cells and basophils, contributing to hypersensitivity reactions.[8][17]
Conclusion and Future Directions
This compound is an indispensable component of modern mRNA vaccine delivery systems. Its role in ensuring the stability and bioavailability of LNPs is well-established. However, the potential for immunogenicity and the complexities of the "PEG dilemma" are active areas of research. Future innovations may focus on developing alternative, less immunogenic stealth polymers or modifying the structure of PEGylated lipids to optimize the balance between stability and cellular delivery.[21][22] A thorough understanding of the structure-function relationships of components like this compound is paramount for the design of the next generation of safe and effective nucleic acid therapeutics.
References
- 1. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 5. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 6. purepeg.com [purepeg.com]
- 7. Regulating Immune Responses Induced by PEGylated Messenger RNA–Lipid Nanoparticle Vaccine [ouci.dntb.gov.ua]
- 8. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Allergenic components of the mRNA-1273 vaccine for COVID-19: Possible involvement of polyethylene glycol and IgG-mediated complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
In-Depth Technical Guide: Critical Micelle Concentration of PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a crucial parameter for the formulation of lipid nanoparticles (LNPs) in drug delivery applications. Understanding the CMC is essential for ensuring the stability and performance of these delivery systems.
Core Concept: Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, these monomers begin to aggregate. Above the CMC, the excess surfactant molecules assemble into micelles, which are colloidal, core-shell structures. For this compound, the hydrophobic dimyristoylglycerol (DMG) moieties form the core of the micelle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chains form the outer corona, interfacing with the aqueous environment. This self-assembly is a key characteristic utilized in drug delivery systems.[1]
Quantitative Data: CMC of this compound
The available data for the critical micelle concentration of PEG-DMG is summarized in the table below. It is important to note that the CMC is highly dependent on the experimental conditions.
| Compound | Solvent System | Method | Approximate CMC (mM) |
| PEG-DMG | 25% v/v ethanol/acetate buffer | Pyrene (B120774) Fluorescence Assay | ~ 0.02 |
| PEG-DMG | 25% v/v ethanol/citrate buffer | Pyrene Fluorescence Assay | ~ 0.02 |
Note: The specific PEG chain length was not explicitly stated in the source document; however, the context of lipid nanoparticle formulation strongly suggests the use of this compound.
Factors Influencing the Critical Micelle Concentration
The CMC of a PEGylated lipid such as this compound is not an absolute value but is influenced by a variety of factors:
-
Structure of the Hydrophobic Group: An increase in the length of the hydrocarbon chains in the hydrophobic anchor (the DMG moiety) leads to a decrease in the CMC. This is because greater hydrophobicity reduces the molecule's solubility in water, promoting micelle formation at lower concentrations.[2]
-
Nature of the Hydrophilic Group: A longer, more hydrophilic PEG chain increases the overall water solubility of the molecule, which in turn increases the CMC.[2][3]
-
Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC.[2] However, at very high temperatures, the structured water around the hydrophilic head groups can be disrupted, potentially increasing the CMC.[4]
-
pH: The pH of the solution can affect the CMC, particularly for surfactants with ionizable groups.[4]
-
Presence of Additives:
-
Electrolytes: The addition of salts to solutions of ionic surfactants typically decreases the CMC by reducing repulsion between the charged head groups. While this compound is non-ionic, the principle of altered solvent properties can still have an effect.[2][4]
-
Organic Solvents: The presence of organic co-solvents, such as ethanol, can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution.[2]
-
Experimental Protocols for CMC Determination
The determination of the CMC for PEGylated lipids is most commonly achieved through fluorescence spectroscopy, utilizing probes that exhibit a change in their fluorescent properties in response to the formation of a hydrophobic micellar environment.
Pyrene Fluorescence Assay
This is a widely used method that relies on the sensitivity of the vibrational fine structure of the pyrene emission spectrum to the polarity of its microenvironment.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).
-
Prepare a stock solution of this compound in the desired aqueous buffer or solvent system.
-
-
Sample Preparation:
-
A series of vials is prepared. To each vial, a small aliquot of the pyrene stock solution is added, and the solvent is evaporated, leaving a thin film of pyrene.
-
Aliquots of the this compound stock solution are serially diluted with the buffer to create a range of concentrations.
-
These solutions are then added to the pyrene-coated vials, ensuring the final pyrene concentration is constant across all samples (typically in the micromolar range).
-
The samples are incubated, often with gentle agitation and protected from light, to allow for the equilibration of pyrene within the solutions.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of the samples are recorded using a spectrofluorometer, with an excitation wavelength typically around 335 nm.
-
The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands in the pyrene emission spectrum are measured.
-
-
Data Analysis:
-
The ratio of the intensities of the third to the first peak (I3/I1) is plotted against the logarithm of the this compound concentration.
-
Below the CMC, pyrene is in a polar aqueous environment, resulting in a low I3/I1 ratio.
-
As micelles form, pyrene partitions into the hydrophobic core, leading to a significant increase in the I3/I1 ratio.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.
-
1,6-Diphenyl-1,3,5-hexatriene (DPH) Fluorescence Assay
This method utilizes the fluorescent probe DPH, which has very low fluorescence in aqueous solutions but exhibits a significant increase in fluorescence intensity when it partitions into the hydrophobic core of a micelle.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPH in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF).[5]
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the buffer.
-
Add a small, constant volume of the DPH stock solution to each dilution.[5] The final concentration of the organic solvent should be kept low to minimize its effect on the CMC.[5]
-
The samples are incubated in the dark to allow for the incorporation of DPH into any micelles that have formed.[5]
-
-
Fluorescence Measurement:
-
The fluorescence intensity of each sample is measured using a spectrofluorometer. The excitation wavelength is typically around 350-360 nm, and the emission is monitored at approximately 430 nm.[5]
-
-
Data Analysis:
-
A plot of fluorescence intensity versus the logarithm of the this compound concentration is generated.
-
A sharp increase in fluorescence intensity is observed at the onset of micelle formation.
-
The CMC is determined by the intersection of the two tangent lines drawn from the lower, relatively flat portion of the curve and the steep, rising portion.[5]
-
Visualizations
The following diagrams illustrate the workflow for determining the CMC using the pyrene fluorescence assay and the logical relationship of factors influencing the CMC.
Caption: Workflow for CMC determination using the pyrene fluorescence assay.
Caption: Factors influencing the Critical Micelle Concentration (CMC).
References
- 1. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
PEG(2000)-C-DMG: A Technical Overview of Molecular Weight and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular weight and polydispersity of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems. Understanding these key physicochemical properties is paramount for ensuring the consistency, stability, and in vivo performance of LNP-based therapeutics.
Core Physicochemical Properties
The molecular characteristics of this compound are fundamental to its function in LNP formulations. The polyethylene (B3416737) glycol (PEG) component provides a hydrophilic shield, influencing the circulation half-life and reducing immunogenicity, while the dimyristoyl glycerol (B35011) (DMG) lipid anchor ensures its stable incorporation into the lipid bilayer of the nanoparticle.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference/Comment |
| Average Molecular Weight ( g/mol ) | ~2509.2 - 2610.3 | Multiple sources report values in this range. The theoretical molecular weight can vary based on the exact number of ethylene (B1197577) glycol repeat units. |
| Molecular Formula | (C₂H₄O)nC₃₆H₆₉NO₇ | The 'n' represents the number of ethylene glycol repeat units, which is approximately 45 for a PEG molecular weight of 2000 Da. |
| Polydispersity Index (PDI) | Typically < 1.2 | Specific PDI values for this compound raw material are not widely published. However, for pharmaceutical-grade PEG polymers, a low PDI is expected, indicating a narrow molecular weight distribution.[1][2] |
Experimental Protocols for Characterization
Accurate determination of the molecular weight and polydispersity of this compound is crucial for quality control and formulation development. The following are detailed methodologies for key characterization experiments.
Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most common and powerful technique for determining the molecular weight distribution and, consequently, the polydispersity of polymers like this compound.[3][4][5][6]
Principle: This chromatographic technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column earlier than smaller molecules. By calibrating the system with a series of well-characterized polymer standards, the molecular weight distribution of the sample can be determined.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
GPC/SEC column(s) suitable for the molecular weight range of the polymer (e.g., Ultrahydrogel, PLgel).[7]
-
Differential Refractive Index (DRI) detector, and optionally a Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.
-
Viscometer detector (optional, for universal calibration).[7]
Methodology:
-
Mobile Phase Preparation: A suitable solvent in which the PEGylated lipid is soluble and that is compatible with the GPC column is selected. Common mobile phases for PEGylated lipids include tetrahydrofuran (B95107) (THF) or aqueous buffers. The mobile phase should be filtered and degassed.
-
Standard Preparation: A series of narrow-polydispersity PEG standards of known molecular weights are prepared in the mobile phase to create a calibration curve.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase. The solution is filtered through a solvent-resistant syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Chromatographic Analysis: The prepared standards and sample are injected into the GPC/SEC system. The system is run under isocratic conditions at a constant flow rate.
-
Data Analysis:
-
A calibration curve of log(Molecular Weight) versus retention time is generated using the data from the PEG standards.
-
The chromatogram of the this compound sample is analyzed to determine its retention time profile.
-
Using the calibration curve, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp) are calculated.
-
The Polydispersity Index (PDI) is calculated as the ratio of Mw/Mn.
-
Molecular Weight Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for determining the number-average molecular weight (Mn) of PEGylated lipids by end-group analysis.[8][9][10][11][12]
Principle: By comparing the integral of the signals from the protons of the repeating ethylene glycol units to the integral of the signals from the protons of a specific end-group (in this case, the DMG lipid portion), the average number of repeating units, and thus the molecular weight, can be calculated.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard with a known concentration and a distinct NMR signal may be added for quantitative analysis.
-
NMR Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters such as the relaxation delay (D1) should be sufficiently long to ensure full relaxation of all protons for accurate integration.
-
Spectral Analysis:
-
Identify the characteristic proton signals for the repeating ethylene glycol units (typically a large peak around 3.6 ppm).
-
Identify the characteristic proton signals for the DMG lipid anchor (e.g., protons on the glycerol backbone or the terminal methyl groups of the myristoyl chains).
-
Carefully integrate the identified peaks.
-
-
Calculation of Number-Average Molecular Weight (Mn):
-
The ratio of the integral of the PEG repeating units to the integral of the DMG end-group protons is used to calculate the average number of ethylene glycol units (n).
-
The number-average molecular weight is then calculated using the formula: Mn = (n * Molecular Weight of ethylene glycol unit) + Molecular Weight of the DMG-C-moiety.
-
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.
This comprehensive approach to characterizing the molecular weight and polydispersity of this compound is essential for maintaining the quality and consistency of LNP formulations, ultimately contributing to the development of safe and effective nanomedicines.
References
- 1. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Hydrophilic-lipophilic balance (HLB) of PEG(2000)-C-DMG
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of 1,2-dimyristoyl-sn-glycero-3-PEG(2000)-carbamoyl (this compound), a critical PEGylated lipid used in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, such as mRNA vaccines and siRNA therapeutics.[1][2][3] The HLB system is a fundamental concept for formulators, quantifying the degree to which a surfactant is hydrophilic or lipophilic to predict its behavior in an emulsion.[4] This document details the theoretical calculation of the HLB value for this compound, outlines experimental protocols for its determination, and illustrates its functional role in LNP systems through logical and workflow diagrams. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The HLB system, first developed by Griffin in 1949, assigns a numerical value to a surfactant to indicate the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[4][5] This value is instrumental in selecting the appropriate emulsifiers to form stable emulsions.[6] The HLB scale for non-ionic surfactants ranges from 0 to 20.[7]
-
Low HLB (0-6): Predominantly lipophilic, soluble in oil. These are typically used as water-in-oil (W/O) emulsifiers.[4][8]
-
Mid-range HLB (7-9): Act as wetting and spreading agents.[4]
-
High HLB (8-18): Predominantly hydrophilic, soluble in water. These are used as oil-in-water (O/W) emulsifiers, detergents, or solubilizers.[4][8]
This compound: Structure and Function
This compound is an amphiphilic polymer, meaning it possesses both hydrophilic and hydrophobic properties.[9] Its structure consists of two primary components:
-
Hydrophilic Head: A methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons. This PEG chain provides a steric barrier, or "stealth" layer, on the surface of LNPs, which helps to reduce opsonization and clearance by the immune system, thereby increasing circulation time.[9][10]
-
Lipophilic Tail: A 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) lipid anchor containing two 14-carbon myristoyl chains.[9][11] This lipid tail anchors the molecule into the lipid bilayer of the nanoparticle.[9]
This unique structure makes this compound a crucial component in LNP formulations, where it plays a key role in particle stability and pharmacokinetics.[1][12][13]
Quantitative Data: HLB of this compound
The HLB value of this compound is not commonly reported in literature and is typically determined theoretically based on its molecular structure. Griffin's method is the most widely used approach for calculating the HLB of non-ionic surfactants containing polyethylene oxide chains.[5][14]
Molecular Weight Data
To calculate the HLB value using Griffin's method, the molecular weights of the hydrophilic portion and the entire molecule are required.
| Component | Description | Average Molecular Weight ( g/mol ) | Source |
| M (Total Molecule) | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | 2509.20 | [15] |
| Mh (Hydrophilic Portion) | Methoxy Polyethylene Glycol (PEG) | ~2000 | [9] |
| Ml (Lipophilic Portion) | 1,2-dimyristoyl-rac-glycerol (DMG) Anchor | ~509.20 | Calculated |
Calculated HLB Value
The HLB value is calculated using Griffin's formula: HLB = 20 * (Mh / M).[4][7]
| Calculation Method | Formula | Calculation | Resulting HLB Value |
| Griffin's Method | HLB = 20 * (Mh / M) | 20 * (2000 / 2509.20) | ~15.9 |
An HLB value of approximately 15.9 indicates that this compound is a strongly hydrophilic molecule, consistent with its function as a stabilizer for oil-in-water type dispersions like lipid nanoparticles.[4] This high HLB value confirms its role as an O/W emulsifier and solubilizer.[8]
Experimental Protocols for HLB Determination
While theoretical calculations provide a strong estimate, experimental methods can be employed for empirical determination of a surfactant's HLB value.
Griffin's Method (Theoretical Calculation)
This protocol outlines the steps for calculating the HLB value based on molecular weight.
Methodology:
-
Identify the Hydrophilic Portion: For this compound, this is the polyethylene glycol chain.
-
Determine the Molecular Mass of the Hydrophilic Portion (Mh): The average molecular mass of the PEG chain is approximately 2000 g/mol .[9]
-
Determine the Molecular Mass of the Entire Molecule (M): Obtain the total molecular weight of the PEG-lipid conjugate from supplier data sheets or calculate it from the molecular formula. For DMG-PEG 2000, this is approximately 2509.20 g/mol .
-
Apply Griffin's Formula: Calculate the HLB using the equation: HLB = 20 * (Mh / M).[4]
Davies' Method (Theoretical Calculation)
Davies' method calculates the HLB by summing the group numbers of various chemical groups within the molecule.[4][14]
Methodology:
-
Deconstruct the Molecule: Break down the this compound molecule into its constituent chemical groups (e.g., -CH2-, -CH3, -O-, ester groups).
-
Assign Group Numbers: Using a standardized table of Davies' group numbers, assign the corresponding hydrophilic or lipophilic value to each group.
-
Apply Davies' Formula: Calculate the HLB using the equation: HLB = 7 + Σ(hydrophilic group values) - Σ(lipophilic group values).[16] Note: This method is highly dependent on having an accurate and complete table of group numbers for the complex structure of PEGylated lipids.
Emulsion Stability Titration (Experimental Method)
This empirical method involves preparing a series of emulsions with varying HLB values to find the one that shows maximum stability.
Methodology:
-
Prepare Surfactant Blends: Create a series of surfactant blends with known HLB values by mixing a high-HLB surfactant (e.g., Tween 20, HLB 16.7) and a low-HLB surfactant (e.g., Span 80, HLB 4.3) in varying ratios.[6]
-
Select an Oil Phase: Choose an oil phase that is relevant to the intended application (e.g., a lipid mixture used in LNP formulations).
-
Formulate Emulsions: For each surfactant blend, prepare an oil-in-water emulsion with a fixed ratio of oil, water, and the surfactant blend.
-
Assess Stability: Observe the emulsions over time for signs of instability, such as creaming, coalescence, or phase separation. Stability can be quantified by measuring droplet size distribution, turbidity, or by visual inspection.[17][18]
-
Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "Required HLB" of the oil phase, and by extension, the effective HLB of the test surfactant if it were used alone.[18]
Visualization of Workflows and Relationships
LNP Formulation Workflow
The following diagram illustrates a typical workflow for formulating mRNA lipid nanoparticles using a microfluidic mixing technique, a common method that ensures reproducible and controlled particle formation.[19][20][21]
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
Role of HLB in LNP Function
The HLB of this compound is directly related to its function in an LNP. The high hydrophilicity of the PEG chain dictates the particle's interaction with its biological environment.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 5. jrhessco.com [jrhessco.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. Hydrophilic-lipophilic balance [chemeurope.com]
- 9. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 10. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmajournal.net [pharmajournal.net]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
- 17. researchgate.net [researchgate.net]
- 18. lankem.com [lankem.com]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Dawn of "Stealth" Technology: An In-depth Technical Guide to the Early Research and Discovery of PEGylated Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of PEGylated lipids represents a pivotal moment in the history of drug delivery, transforming the therapeutic potential of liposomes and other nanoparticles. By grafting polyethylene (B3416737) glycol (PEG) to the surface of lipid vesicles, early pioneers in the field created "stealth" liposomes capable of evading the body's natural defense mechanisms, dramatically extending their circulation time and enhancing their ability to reach target tissues. This technical guide delves into the foundational research of the late 1980s and early 1990s, providing a detailed look at the initial synthesis, characterization, and in vivo testing of these revolutionary drug carriers. We will explore the key experiments, methodologies, and quantitative data that laid the groundwork for a new era in nanomedicine.
The Genesis of a "Stealth" Idea: Overcoming the Reticuloendothelial System
Conventional liposomes, while promising as drug carriers, faced a significant hurdle: rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. This limited their therapeutic efficacy. The breakthrough came with the hypothesis that a hydrophilic polymer coating could create a steric barrier, shielding the liposomes from opsonization and subsequent recognition by phagocytic cells.
dot
Pioneering the Synthesis of PEGylated Lipids
The first successful efforts to create long-circulating liposomes involved the covalent attachment of polyethylene glycol to a phospholipid anchor, most commonly phosphatidylethanolamine (B1630911) (PE). The seminal work in the early 1990s by research groups led by Klibanov, Torchilin, and Huang, as well as Blume and Cevc, laid the foundation for this technology.[1][2]
Experimental Protocol: Synthesis of mPEG-Succinimidyl Succinate (B1194679) (Activated PEG)
A critical step in the early synthesis of PEGylated lipids was the "activation" of methoxy-polyethylene glycol (mPEG) to make it reactive towards the amine group of phosphatidylethanolamine. One of the early methods involved the creation of a succinimidyl succinate derivative of mPEG.
Materials:
-
Methoxy-polyethylene glycol (mPEG)
-
Succinic anhydride (B1165640)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dioxane
-
Dry diethyl ether
Procedure:
-
Synthesis of mPEG-succinate: mPEG is reacted with an excess of succinic anhydride in a suitable solvent (e.g., anhydrous dioxane) at room temperature for 24-48 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Purification of mPEG-succinate: The resulting mPEG-succinate is precipitated by the addition of dry diethyl ether and washed several times to remove unreacted succinic anhydride. The product is then dried under vacuum.
-
Activation with N-hydroxysuccinimide: The purified mPEG-succinate is dissolved in anhydrous dioxane, and N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are added in equimolar amounts. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Purification of mPEG-Succinimidyl Succinate: The dicyclohexylurea (DCU) byproduct is removed by filtration. The activated mPEG is then precipitated with dry diethyl ether, washed, and dried under vacuum.
Experimental Protocol: Conjugation of Activated PEG to Phosphatidylethanolamine
The activated PEG is then conjugated to the headgroup of a phospholipid, such as distearoylphosphatidylethanolamine (DSPE) or dioleoylphosphatidylethanolamine (DOPE).
Materials:
-
mPEG-Succinimidyl Succinate
-
Distearoylphosphatidylethanolamine (DSPE) or Dioleoylphosphatidylethanolamine (DOPE)
-
Triethylamine (B128534) (TEA)
-
Anhydrous chloroform (B151607) or a mixture of chloroform and methanol
Procedure:
-
Reaction: DSPE or DOPE is dissolved in a suitable organic solvent, and triethylamine is added as a base. The mPEG-Succinimidyl Succinate, dissolved in the same solvent, is then added dropwise to the phospholipid solution. The reaction is stirred at room temperature for 24-72 hours under an inert atmosphere.
-
Purification: The resulting PEG-PE conjugate is purified to remove unreacted starting materials and byproducts. Early methods often involved precipitation and washing, followed by column chromatography (e.g., silica (B1680970) gel chromatography).
-
Characterization: The final product is characterized to confirm its identity and purity. Techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy were employed in early studies.
dot
Characterization of Early PEGylated Lipids
The characterization of the newly synthesized PEG-lipids was crucial to confirm the success of the conjugation and to assess the purity of the final product.
| Parameter | Analytical Technique | Typical Early Findings |
| Confirmation of Conjugation | Infrared (IR) Spectroscopy | Appearance of characteristic amide bond absorption bands. |
| Purity Assessment | Thin-Layer Chromatography (TLC) | A single spot for the purified PEG-lipid, with a different retention factor (Rf) compared to the starting materials. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | Presence of proton signals corresponding to both the lipid acyl chains and the repeating ethylene (B1197577) oxide units of PEG. |
Formulation and In Vivo Evaluation of "Stealth" Liposomes
The true test of the newly synthesized PEGylated lipids was their ability to prolong the circulation time of liposomes in vivo.
Experimental Protocol: Preparation of PEGylated Liposomes
Early studies employed standard liposome preparation techniques, such as the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., egg phosphatidylcholine (EPC), dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
PEG-phosphatidylethanolamine (PEG-PE)
-
Chloroform
-
Buffer solution (e.g., phosphate-buffered saline (PBS))
-
Radioactive or fluorescent lipid marker (for tracking)
Procedure:
-
Lipid Film Formation: The lipids (primary phospholipid, cholesterol, and PEG-PE) are dissolved in chloroform in a round-bottom flask. The solvent is then removed under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydration: The lipid film is hydrated with a buffer solution, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is then subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.
Experimental Protocol: In Vivo Circulation Studies
The circulation half-life of the prepared liposomes was typically determined in rodent models.
Procedure:
-
Animal Model: Mice or rats are used as the animal model.
-
Injection: The liposome formulation, containing a lipid marker, is injected intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Quantification: The amount of the lipid marker remaining in the blood is quantified (e.g., by scintillation counting for radioactive markers).
-
Data Analysis: The percentage of the injected dose remaining in the circulation is plotted against time to determine the circulation half-life.
Seminal Findings: The Impact of PEGylation on Liposome Pharmacokinetics
The early in vivo studies provided compelling evidence for the "stealth" properties of PEGylated liposomes.
| Liposome Formulation | Circulation Half-life (t1/2) | Reference |
| Conventional Liposomes (without PEG) | < 30 minutes | [1] |
| PEG-PE Containing Liposomes | ~ 5 hours | [1] |
| DSPC Liposomes | - | [2] |
| DSPC with 10% DSPE-PEG | > 8000% improvement in circulation at 24h | [2] |
These groundbreaking results demonstrated that the incorporation of even a small molar percentage of PEGylated lipid could dramatically extend the circulation time of liposomes, paving the way for their successful clinical translation.
dot
Conclusion
The early research and discovery of PEGylated lipids marked a paradigm shift in the field of drug delivery. Through meticulous synthesis, characterization, and in vivo evaluation, pioneering scientists demonstrated the profound impact of a simple polymer shield on the fate of liposomes in the body. The detailed experimental protocols and quantitative data from these initial studies, as outlined in this guide, not only established the foundation for "stealth" liposome technology but also continue to inform the design and development of advanced nanomedicines today. The principles uncovered in this early work are a testament to the power of interdisciplinary research, combining organic chemistry, colloid science, and biology to solve complex therapeutic challenges.
References
- 1. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of the Carbamate Linkage in PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA, lipid nanoparticles (LNPs) have emerged as a leading delivery platform. The composition of these LNPs is critical to their efficacy, with each component playing a specific role in the encapsulation, stabilization, and intracellular delivery of the payload. One such crucial component is the PEGylated lipid, which provides a hydrophilic corona to the LNP, sterically stabilizing the particle and prolonging its circulation time in the bloodstream.[1][2][3][4]
This technical guide focuses on a specific PEGylated lipid, PEG(2000)-C-DMG, and the pivotal role of its carbamate (B1207046) linkage. This compound is a key excipient in several LNP formulations, contributing to the "stealth" properties of the nanoparticles while also featuring a "sheddable" characteristic essential for efficient cargo release.[2][5][6] Understanding the function of the carbamate linkage is paramount for the rational design and optimization of next-generation LNP-based therapeutics.
Chemical Structure of this compound
This compound is a complex molecule comprising three main parts: a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons, a dimyristoyl glycerol (B35011) (DMG) lipid anchor, and a carbamate linkage connecting the two.
The DMG anchor consists of a glycerol backbone with two myristoyl (C14) fatty acid chains. This lipid moiety securely integrates into the lipid bilayer of the LNP. The long, hydrophilic PEG chain extends from the LNP surface, creating a steric barrier.
The IUPAC name for the core structure is [3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate. The carbamate group (-O-C(=O)-NH-) is the key functional linkage that imparts pH-sensitive properties to the molecule.
The Critical Function of the Carbamate Linkage: pH-Sensitivity and PEG Shedding
The primary function of the carbamate linkage in this compound is to provide a mechanism for the detachment, or "shedding," of the PEG chain from the LNP surface in response to a change in pH. This is a crucial step in the intracellular delivery of the LNP's cargo.[3][7]
While in the bloodstream (pH ~7.4), the carbamate linkage is relatively stable, keeping the PEG corona intact and allowing the LNP to evade the immune system and circulate for an extended period.[1][4] However, upon cellular uptake via endocytosis, the LNP is trafficked into endosomes, where the pH progressively drops to acidic levels (pH 5.0-6.5).[3]
This acidic environment triggers the hydrolysis of the carbamate linkage. The instability of carbamate linkages, particularly in comparison to more stable linkages like esters, is a known characteristic that is exploited in drug delivery systems.[1][8] The cleavage of the carbamate bond results in the shedding of the PEG chains from the LNP surface.
The shedding of the PEG corona is a critical prerequisite for the subsequent steps of drug delivery:
-
Endosomal Escape: The removal of the hydrophilic PEG layer exposes the underlying lipid components of the LNP. This allows the positively charged ionizable lipids within the LNP to interact with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the LNP's cargo into the cytoplasm.[3][7][9][10]
-
Reduced Steric Hindrance: The dense layer of PEG can sterically hinder the interaction of the LNP with the endosomal membrane. Its removal facilitates the close contact necessary for membrane fusion and cargo release.[2]
Quantitative Data on Linkage Stability and PEG Desorption
The stability of the linkage between the PEG and the lipid anchor is a key determinant of the LNP's pharmacokinetic profile and its efficacy. While specific quantitative data for the pH-dependent hydrolysis of the carbamate linkage in this compound is not extensively published in readily available literature, studies on carbamate-based compounds show that their stability is highly pH-dependent. For instance, some N-phenyl carbamates exhibit half-lives as short as a few minutes at physiological pH, highlighting their inherent lability.
The desorption rate of the PEG-lipid from the LNP is also influenced by the length of the lipid anchor. The dimyristoyl (C14) chains of DMG provide a less stable anchor compared to longer chains like distearoyl (C18). This contributes to a faster shedding of this compound from the LNP surface, a desirable characteristic for rapid cargo release upon reaching the target cell.
| Parameter | Linkage Type | Lipid Anchor | Desorption/Shedding Characteristics | Reference |
| PEG Shedding Half-life | Carbamate | DMG (C14) | Relatively fast, pH-dependent | [2] |
| PEG Shedding Half-life | Phosphoethanolamine | DSPE (C18) | ~25 hours (slower) | [2] |
| Vesicle Stability | Carbamate | Not specified | Forms unstable vesicles | [1][8] |
| Vesicle Stability | Ester | Not specified | More stable than carbamate but still cleavable | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. A general outline of the synthesis is as follows:
-
Synthesis of 1,2-dimyristoyl-sn-glycerol (B53044) (DMG): This can be achieved through the esterification of sn-glycero-3-phosphocholine with myristic acid.[11][12][13]
-
Functionalization of PEG(2000): Methoxy-PEG(2000)-amine (mPEG-NH2) is a common starting material.[14][15][16] This can be reacted with a phosgene (B1210022) equivalent to form a PEG-isocyanate intermediate.[17][18][19][20]
-
Carbamate Linkage Formation: The hydroxyl group of the synthesized 1,2-dimyristoyl-sn-glycerol is then reacted with the PEG-isocyanate to form the stable urethane (B1682113) (carbamate) bond.[21][22]
Characterization of LNP Stability and Content Release
Dynamic Light Scattering (DLS) for pH-Dependent Stability Assessment
-
Objective: To assess the stability of LNPs containing this compound at different pH values.
-
Protocol:
-
Prepare LNP formulations with and without this compound (using a non-cleavable PEG-lipid as a control).
-
Disperse the LNPs in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5).
-
Measure the particle size and polydispersity index (PDI) at regular time intervals using a DLS instrument.
-
An increase in particle size and PDI at acidic pH would indicate aggregation due to the shedding of the stabilizing PEG layer.[7][23][24][25][26]
-
Calcein (B42510) Release Assay for Membrane Permeabilization
-
Objective: To determine the fusogenic potential of LNPs after PEG shedding.
-
Protocol:
-
Encapsulate the fluorescent dye calcein at a self-quenching concentration within liposomes composed of lipids mimicking the endosomal membrane (e.g., DOTAP/DOPE).[11][12][26][27]
-
Incubate these calcein-loaded liposomes with LNPs containing this compound at both neutral and acidic pH.
-
Measure the increase in fluorescence over time. An increase in fluorescence indicates the release of calcein due to the fusion of the LNP with the liposome, a process facilitated by PEG shedding at acidic pH.[13][28][29][30][31]
-
mRNA Transfection and Protein Expression Assay
-
Objective: To evaluate the functional delivery of mRNA by LNPs.
-
Protocol:
-
Encapsulate mRNA encoding a reporter protein (e.g., luciferase or GFP) within the LNPs.[23][24][25][32][33]
-
Transfect a suitable cell line with the mRNA-loaded LNPs.[6][23][33]
-
After a defined incubation period, lyse the cells and measure the expression of the reporter protein using a luminometer or flow cytometer.
-
Higher reporter protein expression from LNPs with this compound compared to those with non-cleavable PEG-lipids would indicate more efficient endosomal escape and cargo release.[24][25][33]
-
Conclusion
The carbamate linkage in this compound is a sophisticated design element that imparts a crucial "on-off" switch to the PEGylated shield of lipid nanoparticles. Its relative stability at physiological pH ensures a prolonged circulation time, while its rapid hydrolysis in the acidic environment of the endosome facilitates the timely shedding of the PEG corona. This process is essential for overcoming the "PEG dilemma," enabling efficient endosomal escape and the subsequent release of the therapeutic cargo into the cytoplasm. A thorough understanding of the function and characteristics of this carbamate linkage is vital for the continued development of safe and effective LNP-based therapies. Further research into the precise kinetics of carbamate hydrolysis under various biological conditions will undoubtedly contribute to the design of even more advanced and targeted drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. dysart.co.nz [dysart.co.nz]
- 14. medchemexpress.com [medchemexpress.com]
- 15. polysciences.com [polysciences.com]
- 16. researchgate.net [researchgate.net]
- 17. patents.justia.com [patents.justia.com]
- 18. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 20. researchgate.net [researchgate.net]
- 21. p-Nitrophenylcarbonyl-PEG-PE-liposomes: fast and simple attachment of specific ligands, including monoclonal antibodies, to distal ends of PEG chains via p-nitrophenylcarbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. precigenome.com [precigenome.com]
- 26. dovepress.com [dovepress.com]
- 27. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]
- 29. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [en.bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. chemrxiv.org [chemrxiv.org]
Navigating the Stability of PEG(2000)-C-DMG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) is a critical component in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid therapeutics such as siRNA and mRNA.[1][2][3] Its primary function is to provide a hydrophilic shield, sterically stabilizing the nanoparticles, preventing aggregation, and reducing immunogenicity, which in turn prolongs circulation time in vivo.[3][4] However, the stability and degradation profile of this compound are of paramount importance, as they directly impact the shelf-life, efficacy, and safety of the final drug product. This technical guide provides a comprehensive overview of the stability and degradation of this compound, including its degradation pathways, quantitative stability data, and detailed experimental protocols for its assessment.
Core Concepts: Stability and Degradation Profile
The chemical structure of this compound, featuring ester linkages between the polyethylene (B3416737) glycol (PEG) chain and the dimyristoyl glycerol (B35011) (DMG) lipid anchor, is the primary determinant of its stability profile.[5] The degradation of this molecule is predominantly driven by the hydrolysis of these ester bonds.
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis is significantly influenced by pH. Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and potential oxidation of the lipid chains.
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the polyethylene glycol chain and the lipid components.[6]
-
Enzymatic Degradation: In vivo, esterases can contribute to the cleavage of the ester linkages.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, data from closely related PEGylated lipids, such as 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG 2000), provide valuable insights into its stability under various stress conditions. The following tables summarize the expected stability profile based on available data and chemical principles.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Expected Outcome | Reference |
| Acidic Hydrolysis | 0.05 N HCl, 60°C, 20 hours | Significant degradation via hydrolysis of ester linkages. | [5] |
| Basic Hydrolysis | 0.005 N NaOH, Room Temperature, 1.5 hours | Rapid and significant degradation via hydrolysis of ester linkages. | [5] |
| Neutral Hydrolysis | Water or buffer (pH 7.4), 60°C, 20 hours | Slower degradation compared to acidic or basic conditions. | [5] |
| Oxidation | 1% H₂O₂, 30°C, 24 hours | Potential for minor degradation of the PEG chain and lipid tails. | [5][6] |
| Thermal Degradation | 60°C | Acceleration of hydrolytic degradation. | [7] |
| Photostability | ICH light exposure | Generally stable. | [5] |
Table 2: Long-Term Storage Stability of this compound
| Storage Condition | Duration | Purity | Reference |
| -20°C | ≥ 4 years | ≥95% | [8] |
Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of its two ester bonds, leading to the release of the myristic acid chains. This can occur in a stepwise manner, first yielding a mono-deacylated intermediate and then the fully deacylated glycerol-PEG backbone.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 4. DMG-PEG 2000 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, powder | 160743-62-4 | Sigma-Aldrich [web.archive.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes & Protocols for PEG(2000)-C-DMG in Lipid Nanoparticle (LNP) Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA[1]. Their success is largely attributed to a multi-component lipid structure that protects the payload, facilitates cellular uptake, and promotes endosomal escape. A standard LNP formulation consists of four key components: an ionizable cationic lipid, a neutral helper lipid, cholesterol, and a PEGylated lipid[1][2].
PEG(2000)-C-DMG (Polyethylene Glycol 2000-carbamoyl-1,2-dimyristoyl-sn-glycerol) is a crucial PEGylated lipid used to control the physicochemical properties of LNPs[3][4]. The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shield that prevents particle aggregation, enhances colloidal stability, and prolongs systemic circulation by reducing clearance by the immune system[5][6]. The 1,2-dimyristoyl (C14) lipid anchor allows for relatively rapid desorption from the LNP surface in vivo, which is believed to be important for cellular uptake and endosomal release[7][8]. This characteristic is a key feature of clinically successful formulations like the Moderna COVID-19 vaccine (mRNA-1273) and the first FDA-approved siRNA therapy, Patisiran[5][7].
These notes provide a comprehensive guide to the formulation and characterization of LNPs incorporating this compound.
Data Presentation: Formulation Parameters and Physicochemical Properties
The composition of the lipid mixture and the resulting physical characteristics are critical determinants of LNP efficacy. The following tables summarize quantitative data from various studies to guide formulation design.
Table 1: Example Molar Ratios of Lipids in LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Total Mol % | Application/Payload | Reference |
| SM-102 | DSPC | 38.5 | 1.5 | 100 | mRNA | [9] |
| Synthetic Ionizable Lipid | DOPE | 48.5 - 40 | 1.5 - 10 | 100 | mRNA | [10] |
| SM-102 | DSPC | 37.5 | 2.5 | 100 | siRNA | [7] |
| DLin-MC3-DMA | DSPC | 38.5 | 1.5 | 100 | mRNA | [11] |
Table 2: Effect of this compound Molar Percentage on LNP Physicochemical Properties
| Mol % DMG-PEG | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Notes | Reference |
| 1.5% | ~180 - 200 | < 0.2 | Approx. -5 to -10 | > 90% | Optimal for in vitro transfection. | [10] |
| 5% | ~200 - 220 | < 0.2 | Approx. -5 to -15 | > 90% | Optimal for in vivo transfection. | [10] |
| 10% | ~210 - 230 | < 0.2 | Approx. -10 to -20 | Lowest among tested | Reduced encapsulation efficiency noted. | [10] |
Note: Absolute values can vary based on the specific lipids used, payload, and formulation system.
Experimental Protocols & Methodologies
Detailed protocols for the formulation, purification, and characterization of this compound containing LNPs are provided below.
Protocol 1: LNP Formulation via Microfluidic Mixing
This method utilizes a microfluidic device (e.g., NanoAssemblr Ignite) for rapid and controlled mixing of lipid and aqueous phases, leading to reproducible LNP self-assembly.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Anhydrous Ethanol (B145695) (200 proof)
-
Nucleic acid (mRNA or siRNA)
-
Aqueous buffer (e.g., 25-50 mM Acetate or Citrate buffer, pH 4.0)
-
Microfluidic mixing system and cartridges
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) individually in anhydrous ethanol to create concentrated stock solutions (e.g., 25-100 mg/mL)[10].
-
Store stock solutions appropriately (typically at -20°C).
-
-
Preparation of Lipid-Ethanol Phase:
-
Preparation of Nucleic Acid-Aqueous Phase:
-
Dilute the nucleic acid (e.g., mRNA) in the aqueous buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged nucleic acid.
-
Ensure all materials used are RNase-free.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol phase and the nucleic acid-aqueous phase into the appropriate inlets of the microfluidic device.
-
Set the flow rate ratio (FRR) between the aqueous and ethanol phases, typically at 3:1.
-
Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases causes a sharp increase in solvent polarity, triggering the self-assembly of lipids into LNPs and the encapsulation of the nucleic acid payload[12].
-
-
Collection and Dilution:
-
Collect the resulting LNP suspension from the device outlet. The solution will contain approximately 25% ethanol.
-
Protocol 2: LNP Purification via Dialysis
This step is crucial for removing ethanol and unencapsulated nucleic acid, and for buffer exchange into a physiologically compatible buffer (e.g., PBS, pH 7.4).
Materials:
-
LNP suspension from Protocol 1
-
Dialysis cassette (e.g., Slide-A-Lyzer, 10-20 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and RNase-free
-
Stir plate and stir bar
Procedure:
-
Carefully inject the LNP suspension into the dialysis cassette.
-
Place the cassette in a beaker containing a large volume of cold PBS (pH 7.4) (e.g., 1000x the volume of the sample).
-
Stir the buffer gently at 4°C.
-
Perform buffer exchanges every 2-4 hours for a total of 3-4 exchanges to ensure complete removal of ethanol and equilibration to the final buffer.
-
After the final dialysis step, carefully remove the purified LNP suspension from the cassette.
Protocol 3: Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small sample of the purified LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer)[10][12].
-
Acceptable LNPs typically have a diameter between 70-150 nm and a PDI below 0.2, indicating a monodisperse population[12].
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute a sample of the LNP suspension in an appropriate low-ionic-strength buffer.
-
Measure the surface charge using a DLS instrument with zeta potential capabilities.
-
The zeta potential of LNPs is typically slightly negative at neutral pH due to the PEG shield[10].
-
3. Nucleic Acid Encapsulation Efficiency:
-
Method: RiboGreen Assay (or similar nucleic acid-binding dye assay).
-
Procedure:
-
Prepare two sets of samples from the LNP suspension.
-
In the first set, add the RiboGreen dye directly to the diluted LNP sample to measure the fluorescence of accessible (unencapsulated) nucleic acid.
-
In the second set, first lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated nucleic acid, then add the RiboGreen dye to measure total nucleic acid fluorescence[12].
-
Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
Efficient formulations typically achieve >90% encapsulation[].
-
Visualizations
Caption: Workflow for LNP formulation using microfluidics.
Caption: Conceptual structure of a multi-component LNP.
Caption: The "PEG Dilemma": balancing stability and cellular uptake.
Application Notes: The Role of this compound
The selection and concentration of the PEGylated lipid are critical for balancing the stability of LNPs in circulation with their ability to interact with target cells.
-
Controlling Particle Size and Stability: The PEG-lipid is essential for controlling particle size during formulation and preventing aggregation during storage[1][5]. The hydrophilic PEG chains form a steric barrier on the LNP surface, which limits fusion between particles.
-
The "PEG Dilemma" and Transfection Efficiency: While the PEG shield is beneficial for stability, it can also hinder the interaction of LNPs with cell membranes, reducing cellular uptake and endosomal escape[5][6]. This creates a trade-off:
-
Lower PEG Content (e.g., 1.5 mol%): Leads to enhanced cellular internalization, resulting in optimal mRNA transfection in in vitro settings[10][11].
-
Higher PEG Content (e.g., 5 mol%): Improves particle stability and bioavailability in the bloodstream, leading to higher transgene expression in vivo, particularly in organs like the liver and spleen[10][11]. This suggests that higher PEGylation is necessary to overcome physiological barriers and avoid rapid clearance by the immune system[10].
-
-
Impact of the C14 Lipid Anchor (DMG): The length of the lipid anchor that attaches the PEG chain to the LNP has a significant impact on its in vivo fate. Shorter C14 anchors, like the dimyristoyl-glycerol in this compound, are known to desorb from the LNP surface more rapidly in the bloodstream compared to longer C18 anchors (e.g., DSPE-PEG)[7][8]. This shedding of the PEG shield is thought to "unmask" the LNP, allowing it to interact with apolipoproteins (like ApoE) which can facilitate uptake in hepatocytes, making DMG-based PEGs optimal for liver targeting[7].
References
- 1. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20160243255A1 - Compositions and methods for the manufacture of lipid nanoparticles - Google Patents [patents.google.com]
Application Notes and Protocols for siRNA Delivery Using PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of small interfering RNA (siRNA) to target cells remains a critical challenge in the development of RNA-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, offering protection from nuclease degradation and facilitating cellular uptake. Within the composition of these LNPs, the PEGylated lipid plays a pivotal role in determining the nanoparticle's stability, circulation time, and overall delivery efficiency.
PEG(2000)-C-DMG is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-DMG) that has been instrumental in the formulation of LNPs for siRNA delivery.[1][2][3] Its key feature is the dimyristoyl (C14) lipid anchor, which influences its interaction with the LNP surface and its behavior in a biological environment. Notably, PEG-lipids with shorter acyl chains, such as the C14 chains of DMG-PEG(2000), are known to desorb from the LNP surface more rapidly in circulation compared to those with longer C18 chains.[4] This "PEG-shedding" can be advantageous for liver-targeted therapies, as it exposes the underlying LNP and can facilitate interaction with apolipoproteins, leading to hepatocyte uptake.[4]
These application notes provide a comprehensive guide to the use of this compound in the formulation of LNPs for siRNA delivery, including detailed protocols for LNP synthesis and characterization, as well as guidelines for in vitro and in vivo studies.
Data Presentation
The following tables summarize the physicochemical properties of siRNA-loaded LNPs formulated with this compound, highlighting the impact of lipid composition on key nanoparticle attributes.
Table 1: Physicochemical Properties of siRNA-LNPs with Varying PEG-Lipid Composition
| Ionizable Lipid | Helper Lipids | PEG-Lipid (molar %) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |
| SM-102 | DSPC, Cholesterol | DMG-PEG(2000) (1.5%) | ~120 | ~0.18 | ~ -3 | ~90% | [5] |
| DLin-MC3-DMA | DSPC, Cholesterol | DMG-PEG(2000) (1.5%) | ~120 | ~0.18 | ~ -3 | ~90% | [5] |
| SM-102 | DSPC, Cholesterol | DMG-PEG(2000) (2.5%) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| CSL3 | DSPC, Cholesterol | DMG-PEG(2000) (2.5%) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Molar Ratios of Lipids in Formulations Containing this compound
| Ionizable Lipid | Helper Lipids | PEG-Lipid | Molar Ratio (Ionizable:Helper:PEG) | Reference |
| SM-102 | DSPC, Cholesterol | DMG-PEG(2000) | 50:10:38.5:1.5 | [6] |
| DOTAP | DSPC, Cholesterol | DMG-PEG(2000) | 50:10:38.5:1.5 | [1] |
| SM-102 | DOPE, Cholesterol | DMG-PEG(1000) and DMG-PEG(2000)-moiety | 50.25:10.05:38.19:(1.01+0.5) | [7] |
| DLin-MC3-DMA | DSPC, Cholesterol | DMG-PEG(2000) | Not Specified | [5] |
| MC3 | DSPC, Cholesterol | DMG-PEG(2000) | 10:48:40:2 (Structural:Chol:Cationic:PEG) | [8] |
Experimental Protocols
Protocol 1: Formulation of siRNA-Loaded LNPs using Microfluidics
This protocol describes the preparation of siRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method for nanoparticle synthesis.
Materials:
-
Lipids:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
-
siRNA: Target-specific and control siRNA
-
Solvents and Buffers:
-
Ethanol (B145695) (anhydrous)
-
Aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0 or citrate (B86180) buffer, pH 6.0)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Fluorescence spectrophotometer for encapsulation efficiency determination
-
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to achieve the desired stock concentrations (e.g., 10-25 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of the Lipid-Ethanol Phase:
-
Preparation of the siRNA-Aqueous Phase:
-
Dissolve the siRNA in the aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0) to the desired concentration.[4] The acidic pH ensures the ionizable lipid is protonated, facilitating siRNA complexation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the siRNA-aqueous phase into separate syringes.
-
Set the desired flow rate ratio (FRR) of the aqueous phase to the ethanol phase (e.g., 3:1).[9]
-
Set the total flow rate (TFR) (e.g., 12 mL/min).[9]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP suspension from the outlet of the microfluidic chip.
-
Transfer the LNP suspension to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and unencapsulated siRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of siRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).[1]
-
Measure the surface charge using a zeta potential analyzer.
3. siRNA Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare a standard curve of the siRNA using the RiboGreen reagent.
-
To measure the total siRNA, lyse a sample of the LNP suspension with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.
-
To measure the unencapsulated siRNA, use an intact LNP sample.
-
Add the RiboGreen reagent to both the lysed and intact LNP samples, as well as the standards.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
Protocol 3: In Vitro siRNA Delivery and Gene Silencing
Materials:
-
Target cell line (e.g., HeLa cells expressing a reporter gene like luciferase)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
siRNA-LNPs (targeting the reporter gene and a non-targeting control)
-
Lipofectamine 2000 (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Transfection:
-
On the day of transfection, replace the old media with fresh, serum-free media (e.g., Opti-MEM).[4]
-
Add the siRNA-LNPs to the cells at various final siRNA concentrations (e.g., 10-100 nM).
-
Include a non-targeting siRNA-LNP control and a positive control (e.g., Lipofectamine 2000 complexed with siRNA).
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection media with fresh, complete growth media.
-
Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.
-
-
Gene Silencing Analysis:
-
Lyse the cells and measure the reporter gene expression (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter gene expression to the total protein concentration in each well.
-
Calculate the percentage of gene silencing relative to the cells treated with the non-targeting control.
-
Protocol 4: In Vivo siRNA Delivery and Efficacy Study (Mouse Model)
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
siRNA-LNPs (targeting a specific gene, e.g., Factor VII, and a non-targeting control)
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
qRT-PCR reagents for gene expression analysis
-
ELISA kit for protein level analysis
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
LNP Administration:
-
Administer the siRNA-LNPs to the mice via intravenous (i.v.) injection through the tail vein.
-
The dosage will depend on the specific siRNA and target but can range from 0.1 to 5 mg/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours) post-injection, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Euthanize the animals and harvest the target organs (e.g., liver, spleen).
-
-
Analysis of Gene Silencing:
-
mRNA Level: Isolate total RNA from the harvested tissues and perform qRT-PCR to quantify the expression of the target gene mRNA. Normalize the expression to a housekeeping gene.
-
Protein Level: Prepare serum from the blood samples and measure the level of the target protein using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of gene knockdown at both the mRNA and protein levels relative to the control group treated with non-targeting siRNA-LNPs.
-
Assess the biodistribution of the LNPs by measuring siRNA levels in different organs.
-
Visualizations
Caption: Workflow for siRNA-LNP formulation using microfluidics.
Caption: Cellular pathway of siRNA-LNP mediated gene silencing.
Conclusion
This compound is a valuable component in the formulation of LNPs for siRNA delivery, particularly for applications targeting the liver. The protocols and data presented in these application notes provide a framework for researchers to develop and characterize their own siRNA-LNP formulations. The "tunable" nature of LNP properties, achieved by modifying parameters such as the PEG-lipid molar ratio, offers a powerful tool for optimizing delivery efficiency for specific therapeutic applications. Further investigation into the relationship between PEG-lipid density, in vivo performance, and potential immunogenicity will continue to advance the field of RNAi therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
Application Note and Protocol: Optimizing the Molar Ratio of PEG(2000)-C-DMG in Lipid Nanoparticle Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2] A typical LNP formulation consists of four key components: an ionizable cationic lipid to complex with the nucleic acid, a helper phospholipid (like DSPC) for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid to control particle size and prolong circulation.[2][3][4]
PEG(2000)-C-DMG (1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a commonly used PEGylated lipid that plays a crucial role in the formulation process and the subsequent in vivo performance of LNPs.[2][5] It provides a hydrophilic corona that prevents particle aggregation, controls nanoparticle size during self-assembly, and creates a "stealth" characteristic that reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation half-life.[4][6][7]
However, the inclusion of PEG-lipids presents a challenge known as the "PEG dilemma".[6] While a higher density of PEG on the LNP surface enhances colloidal stability and circulation time, it can also create a steric barrier that hinders cellular uptake and endosomal escape, potentially reducing transfection efficiency.[1][6] Therefore, optimizing the molar ratio of this compound is a critical step in developing a safe and effective LNP-based therapeutic. This application note provides quantitative data on the effects of varying this ratio and detailed protocols for LNP formulation and characterization.
Data Presentation: Impact of this compound Molar Ratio
The molar percentage of this compound in the total lipid composition significantly influences both the physicochemical properties and the biological activity of the resulting LNPs. The data below, compiled from various studies, illustrates these effects.
Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties
| Molar Ratio (%) | Particle Size (Hydrodynamic Diameter) | Polydispersity Index (PDI) | Zeta Potential | mRNA Encapsulation Efficiency (%) |
| 0.5% | ~100 nm[4] | Generally higher PDI | Higher positive charge[1] | > 95%[4] |
| 1.5% | 70 - 90 nm[1][8] | Low (< 0.1)[8] | Moderately positive[1] | High (> 95%)[1][8] |
| 2.5% | 50 - 70 nm[9] | Low (< 0.2) | Lower positive charge[1] | High (> 90%) |
| 5.0% | ~25 - 50 nm[1][4] | Low (< 0.2) | Near-neutral or slightly positive[1] | High (> 90%) |
| 10.0% | < 50 nm[1] | Low (< 0.2) | Lowest positive charge[1] | Decreased due to charge shielding[1] |
Note: Absolute values can vary based on the specific ionizable lipid, other helper lipids, and the formulation process used.
Table 2: Effect of this compound Molar Ratio on LNP Biological Performance
| Molar Ratio (%) | In Vitro Transfection Efficiency | In Vivo Gene Expression | Key Observations |
| 1.5% | Optimal [1][10] | Moderate | High cellular uptake in vitro is favored by lower PEG density.[1] This is a commonly used ratio in benchmark formulations.[4][8] |
| 5.0% | Moderate to Low[1] | Optimal [1][10] | Higher PEG density improves circulation stability and bioavailability, leading to higher transgene expression in vivo, despite reduced cellular entry.[1] |
| 10.0% | Low[1] | Low | Excessive PEG shielding significantly hinders cellular interaction and uptake.[1] |
Visualizations
The optimization of the PEG-lipid molar ratio is a balancing act between achieving stability and enabling cellular uptake. This relationship and the general workflow for testing these formulations are illustrated below.
Caption: The "PEG Dilemma": Balancing positive and negative effects.
Caption: Experimental workflow for LNP formulation and testing.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a standard microfluidic mixing device. The example uses a common molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).[4][8][11]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
mRNA (or other nucleic acid)
-
200 proof, anhydrous ethanol
-
Citrate buffer (e.g., 25-50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system (e.g., NanoAssemblr Ignite)
-
Dialysis cassette (e.g., 10K MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock (Ethanol Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[4][8]
-
The total lipid concentration in the ethanol phase is typically between 10-20 mM.[8] For example, to make 1 mL of a 12.5 mM total lipid stock, combine the appropriate volumes of individual lipid stocks to reach the final molar ratio.
-
Vortex gently until all lipids are fully dissolved.
-
-
Preparation of Nucleic Acid Stock (Aqueous Phase):
-
Dilute the mRNA stock in the citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.
-
The final concentration will depend on the desired nucleic acid-to-lipid ratio (N:P ratio), which typically ranges from 3:1 to 6:1.[8]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes.
-
Set the pump flow rates. A common flow rate ratio is 3:1 (Aqueous:Ethanol).[8] The total flow rate (e.g., 12 mL/min) will determine the mixing speed and can influence particle size.
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid payload, forming LNPs.
-
Collect the resulting milky-white LNP solution.
-
-
Downstream Processing (Buffer Exchange):
-
Immediately after formulation, dilute the collected solution with citrate buffer to reduce the ethanol concentration.
-
Transfer the diluted LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with multiple buffer changes. This step removes the ethanol and raises the pH to a physiological level, rendering the LNP surface more neutral.
-
Alternatively, use a TFF system for faster buffer exchange and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: LNP Physicochemical Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.
-
Measure the hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.2 indicates a monodisperse and homogenous particle population.[8]
2. Zeta Potential Measurement:
-
Use Laser Doppler Electrophoresis, often integrated into the same instrument as DLS.
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer or water.
-
The measurement reflects the surface charge of the LNPs. At pH 7.4, a near-neutral charge is expected.
3. Nucleic Acid Encapsulation Efficiency (EE%):
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before (total RNA) and after (free, unencapsulated RNA) adding a lysing agent (e.g., 1% Triton X-100).
-
Calculate EE% using the formula: EE% = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100
Conclusion and Recommendations
The molar ratio of this compound is a critical formulation parameter that dictates LNP size, stability, and biological efficacy. The optimal ratio represents a trade-off between the need for in vivo stability (favoring higher PEG content) and the requirement for efficient cellular uptake (favoring lower PEG content).
-
For in vitro applications , a lower molar ratio of ~1.5% is often optimal, as it maximizes cellular uptake and transfection in a simplified environment.[1][10]
-
For in vivo applications , particularly with intravenous administration, a higher molar ratio of up to 5% may be necessary to achieve a longer circulation half-life and allow the LNPs to reach the target tissue before clearance.[1][10]
Researchers must empirically determine the ideal this compound molar ratio for their specific application, considering the ionizable lipid used, the nucleic acid payload, the route of administration, and the intended biological target. The protocols and data presented here provide a foundational guide for this essential optimization process.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 8. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for PEG(2000)-C-DMG LNP Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of Lipid Nanoparticles (LNPs) incorporating PEG(2000)-C-DMG. These LNPs are effective non-viral vectors for the delivery of nucleic acids, such as siRNA and mRNA.[1][2][3] The protocols outlined below are based on established nanoprecipitation and microfluidic mixing techniques, offering flexibility for various research and development applications.
Introduction to this compound LNPs
This compound (Polyethylene Glycol 2000-carbamoyl-1,2-dimyristoyl-sn-glycerol) is a PEGylated lipid derivative crucial for the formulation of stable and effective LNPs.[2][3] The PEG component provides a hydrophilic shield, which reduces clearance by the reticuloendothelial system and prolongs circulation time, thereby improving the pharmacokinetic profile of the encapsulated therapeutic.[4][5][6] The 1,2-dimyristoyl-sn-glycerol (B53044) lipid anchor ensures its incorporation into the lipid bilayer of the nanoparticle.[7] The choice of PEG-lipid, including its anchor length and concentration, significantly influences the LNP's stability, in vivo performance, and cellular uptake.[8][9] Shorter chain PEG-lipids like this compound are often utilized in formulations for their ability to balance stability with efficient payload delivery.[1][8][10]
Experimental Protocols
Materials and Reagents
-
Ionizable Lipid: e.g., DLin-MC3-DMA, SM-102, or a custom-synthesized ionizable lipid.
-
Helper Lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[11]
-
Cholesterol: High purity, suitable for cell culture.
-
PEGylated Lipid: this compound.
-
Nucleic Acid Cargo: mRNA or siRNA.
-
Solvents: Anhydrous ethanol (B145695), Dimethyl sulfoxide (B87167) (DMSO), Chloroform.
-
Buffers: Acetate (B1210297) buffer (e.g., 25 mM, pH 4.0 or 200 mM, pH 5.4), Phosphate-Buffered Saline (PBS, pH 7.4).[1][10]
-
Purification: Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system.
-
Characterization Reagents: RiboGreen reagent, Triton X-100.
LNP Formulation Methods
Two common methods for LNP preparation are nanoprecipitation and microfluidic mixing.
This method relies on the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid, leading to the self-assembly of LNPs.[1][12]
Protocol:
-
Prepare the Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol.[1]
-
The molar ratios of the lipid components are critical and should be optimized for the specific application. A commonly used molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:this compound).[8][11] Refer to Table 1 for examples of reported formulations.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the mRNA or siRNA in an acetate buffer (e.g., 25 mM, pH 4.0) to the desired concentration.[10] The acidic pH ensures the ionizable lipid is positively charged, facilitating complexation with the negatively charged nucleic acid.
-
-
LNP Self-Assembly:
-
Under continuous vortexing or rapid stirring, add the organic phase dropwise to the aqueous phase.[1]
-
The rapid mixing induces nanoprecipitation and the formation of LNPs encapsulating the nucleic acid.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and unencapsulated nucleic acid.[1] Change the buffer several times over a period of 12-24 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4 °C for short-term use or at -80 °C for long-term storage.
-
Microfluidic devices allow for precise and reproducible mixing of the lipid and aqueous phases, resulting in LNPs with a narrow size distribution.[11]
Protocol:
-
Prepare the Lipid and Nucleic Acid Solutions:
-
Prepare the lipid stock solution in ethanol and the nucleic acid solution in an acidic buffer as described in the nanoprecipitation method.
-
-
Set up the Microfluidic System:
-
Use a microfluidic mixing device (e.g., NanoAssemblr Benchtop from Precision NanoSystems).
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
-
LNP Formation:
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid, controlled mixing within the microchannels leads to the formation of homogenous LNPs.
-
-
Purification and Storage:
-
Purify the collected LNPs using dialysis or tangential flow filtration as described above.[11]
-
Sterilize and store the LNPs as previously mentioned.
-
LNP Characterization
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the quality and stability of the LNP formulation.
Protocol:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate for statistical significance.[1]
Encapsulation Efficiency
The encapsulation efficiency (EE%) determines the percentage of the nucleic acid that has been successfully encapsulated within the LNPs. The RiboGreen assay is a common method for this measurement.
Protocol:
-
Prepare two sets of LNP samples:
-
Set A (Intact LNPs): Dilute the LNP suspension in a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Set B (Lysed LNPs): Dilute the LNP suspension in TE buffer containing a final concentration of 0.5-2% Triton X-100 to disrupt the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.
-
-
Add the RiboGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the EE% using the following formula: EE% = (Fluorescence of Lysed LNPs - Fluorescence of Intact LNPs) / Fluorescence of Lysed LNPs * 100
Data Presentation
The following table summarizes typical formulation parameters and resulting LNP characteristics reported in the literature.
| Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC | Yes | Yes | 50:10:38.5:1.5 | ~80-120 | < 0.2 | > 90% | [8] |
| SM-102 | DSPC | Yes | Yes | 50:10:38.5:1.5 | ~80-100 | < 0.2 | > 90% | [11] |
| Synthetic Ionizable Lipid | DOPE | Yes | Yes | 40:10:(50-X):X (where X=0.1-10) | ~100-150 | < 0.3 | > 80% | [1] |
Visualized Workflows
LNP Preparation Workflow
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 4. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 5. helixbiotech.com [helixbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 10. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microfluidic Synthesis of PEG(2000)-C-DMG Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of lipid nanoparticles (LNPs) incorporating the PEGylated lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) using microfluidic technology. These protocols are designed to be a comprehensive guide for researchers and scientists in the field of drug delivery and nanomedicine development.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids is crucial for the stability and in vivo performance of these nanoparticles. This compound is a commonly utilized PEGylated lipid that provides a hydrophilic shield, reducing aggregation and preventing non-specific uptake by the immune system.
Microfluidic synthesis offers precise control over nanoparticle formation, leading to highly reproducible and monodisperse LNPs.[1][2] This technology utilizes rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase, driving the self-assembly of LNPs with tunable physicochemical properties.[3][4] The staggered herringbone micromixer (SHM) is a widely adopted microfluidic architecture that induces chaotic advection, ensuring efficient and rapid mixing.[5][6][7]
These application notes will detail the materials, equipment, and step-by-step procedures for the successful formulation of this compound LNPs for research and preclinical development.
Experimental Protocols
Materials and Equipment
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Cholesterol
-
This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
Solvents and Buffers:
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0-6.0 for nucleic acid encapsulation; phosphate-buffered saline (PBS) for some applications)
Equipment:
-
Microfluidic system (e.g., NanoAssemblr™ Benchtop) with a staggered herringbone micromixer (SHM) cartridge.
-
Syringe pumps
-
Syringes (gas-tight)
-
Vials and appropriate laboratory glassware
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
System for nucleic acid encapsulation efficiency determination (e.g., RiboGreen assay)
-
Dialysis or tangential flow filtration (TFF) system for purification
Preparation of Stock Solutions
-
Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid (DSPC or DOPE), cholesterol, and this compound in anhydrous ethanol.
-
The molar ratio of the lipids is a critical parameter and should be optimized for the specific application. A common starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:this compound.[8][9]
-
The total lipid concentration in the organic phase typically ranges from 10 to 25 mg/mL.
-
-
Aqueous Phase:
-
For nucleic acid encapsulation, dissolve the payload (e.g., mRNA, siRNA) in an appropriate aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0). The low pH ensures the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.
-
The concentration of the nucleic acid should be optimized based on the desired final payload concentration.
-
Microfluidic Nanoparticle Formulation
The following workflow outlines the general procedure for LNP synthesis using a microfluidic device.
Caption: Workflow for this compound LNP synthesis using microfluidics.
-
System Setup:
-
Prime the microfluidic system and cartridge according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the aqueous phase into separate syringes.
-
Mount the syringes onto the syringe pumps.
-
-
Parameter Setting:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) . The TFR is the sum of the flow rates of the organic and aqueous phases, while the FRR is the ratio of the aqueous phase flow rate to the organic phase flow rate.
-
These parameters significantly influence the resulting nanoparticle size and polydispersity.[10][11] Higher TFR and FRR generally lead to smaller nanoparticles.[11]
-
-
Nanoparticle Formation:
-
Start the syringe pumps to initiate the flow of the two phases into the microfluidic mixer.
-
The rapid mixing within the staggered herringbone structure induces nanoprecipitation and self-assembly of the lipids into LNPs.[3][5]
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
Purification and Characterization
-
Purification:
-
The collected LNP dispersion will contain ethanol, which needs to be removed.
-
Purify the LNPs and perform buffer exchange using dialysis or tangential flow filtration (TFF) against the desired final buffer (e.g., PBS, pH 7.4).
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a suitable assay (e.g., RiboGreen assay after lysis of the LNPs with a surfactant like Triton X-100).
-
Data Presentation
The following tables summarize typical formulation parameters and expected nanoparticle characteristics. These values should serve as a starting point, and optimization is recommended for specific applications.
Table 1: Example Lipid Compositions for this compound LNPs
| Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio | Reference |
| SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | [8] |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [9] |
| Cationic/Ionizable | DSPC | Cholesterol | DMG-PEG2000 | 40:10:48:2 | [10][11] |
Table 2: Influence of Microfluidic Parameters on LNP Characteristics
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (FRR) (Aqueous:Organic) | Approximate Particle Size (nm) | Polydispersity Index (PDI) |
| 5 | 3:1 | ~60-80 | < 0.2 |
| 10 | 3:1 | ~50-70 | < 0.2 |
| 20 | 3:1 | ~40-60 | < 0.2 |
| 10 | 5:1 | ~40-60 | < 0.15 |
Note: These are representative values. Actual results will depend on the specific lipid composition, concentration, and microfluidic system used.
Logical Relationships in LNP Formulation
The interplay between formulation components and process parameters dictates the final characteristics of the LNPs.
Caption: Key parameters influencing LNP physicochemical properties.
Conclusion
The microfluidic-based synthesis of this compound lipid nanoparticles provides a robust and reproducible method for the development of advanced drug delivery systems. By carefully controlling the lipid composition and the microfluidic process parameters, researchers can fine-tune the critical quality attributes of the LNPs to meet the specific demands of their therapeutic application. The protocols and data presented herein offer a solid foundation for the successful formulation and characterization of these promising nanomedicines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 4. Microfluidic Manufacture of Lipid-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for synthesis of lipid nanoparticles using microfluidic devices with a mixer structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating PEG(2000)-C-DMG in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG(2000)-C-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3] The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shield on the surface of the LNP, which sterically hinders opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[4][5] The amount of this compound in a formulation is a critical parameter that influences the physicochemical properties and biological performance of the LNPs, including particle size, stability, encapsulation efficiency, and transfection efficiency.[6][7]
These application notes provide a detailed guide for calculating the required amount of this compound for LNP formulations and offer protocols for LNP preparation and characterization.
Key Roles of this compound in LNP Formulations:
-
Steric Stabilization: Prevents aggregation of LNPs during formulation and storage.[7]
-
Prolonged Circulation: The "stealth" properties imparted by the PEG shield help evade immune clearance, leading to a longer circulation half-life.[3][4]
-
Modulation of Particle Size: The molar percentage of PEG-lipid can influence the final particle size of the LNPs.[7]
-
Influence on Transfection Efficiency: The PEG content affects the interaction of LNPs with target cells, thereby influencing cellular uptake and endosomal escape.[6]
Calculating the Molar Amount of this compound
The amount of this compound is typically expressed as a molar percentage (mol%) of the total lipid components in the formulation. The precise mol% is a critical parameter that requires optimization for each specific application.
1. Determine the Molar Ratio of Lipids: LNP formulations typically consist of four main lipid components:
-
An ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
A helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
A PEGylated lipid (e.g., this compound)
A common starting molar ratio for LNP formulations is: Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid 50 : 10 : 38.5 : 1.5 [8]
2. Calculate the Moles of Each Lipid: To calculate the mass of each lipid required, you need their respective molecular weights.
| Lipid Component | Example Molecular Weight ( g/mol ) |
| Ionizable Lipid (e.g., SM-102) | ~698 |
| DSPC | ~790 |
| Cholesterol | ~387 |
| This compound | ~2509 |
Example Calculation for a 1 mL Formulation (10 mM total lipid):
-
Total moles of lipid: 10 mmol/L * 0.001 L = 0.01 mmol
-
Moles of Ionizable Lipid (50%): 0.01 mmol * 0.50 = 0.005 mmol
-
Moles of DSPC (10%): 0.01 mmol * 0.10 = 0.001 mmol
-
Moles of Cholesterol (38.5%): 0.01 mmol * 0.385 = 0.00385 mmol
-
Moles of this compound (1.5%): 0.01 mmol * 0.015 = 0.00015 mmol
3. Calculate the Mass of Each Lipid:
-
Mass = Moles * Molecular Weight
-
Mass of Ionizable Lipid: 0.005 mmol * 698 g/mol = 3.49 mg
-
Mass of DSPC: 0.001 mmol * 790 g/mol = 0.79 mg
-
Mass of Cholesterol: 0.00385 mmol * 387 g/mol = 1.49 mg
-
Mass of this compound: 0.00015 mmol * 2509 g/mol = 0.376 mg
Impact of Varying this compound Molar Percentage
The molar percentage of this compound significantly impacts the physicochemical and biological properties of LNPs. The optimal percentage often represents a trade-off between stability/circulation time and cellular uptake/transfection efficiency.
| Molar % of DMG-PEG2000 | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency | In Vivo Transgene Expression | Reference |
| 1.5% | ~150-200 | < 0.2 | High | Optimal | - | [6] |
| 5% | ~150-200 | < 0.2 | High | Decreased | Optimal | [6] |
| 10% | ~150-200 | < 0.2 | Lowest | Decreased | - | [6] |
| 0.1% - 10% | No significant correlation | - | Largely unaffected up to 5% | - | - | [6] |
Note: The optimal PEG-lipid content can differ between in vitro and in vivo applications. For instance, a lower percentage (e.g., 1.5%) might be optimal for in vitro transfection, while a higher percentage (e.g., 5%) may lead to better in vivo performance due to improved stability and circulation.[6]
Experimental Protocol: LNP Formulation using Microfluidic Mixing
This protocol describes a common method for preparing mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
DSPC
-
Cholesterol
-
This compound
-
mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringes
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in 100% ethanol to create individual stock solutions.[9]
-
Prepare Lipid Mixture (Organic Phase): Combine the calculated volumes of the lipid stock solutions in a tube to achieve the desired molar ratio. Dilute the mixture with ethanol.[9]
-
Prepare mRNA Solution (Aqueous Phase): Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).[10]
-
Microfluidic Mixing:
-
Dialysis:
-
Concentration and Sterilization:
-
If necessary, concentrate the LNPs using a centrifugal filter unit.[10]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Logical Workflow for LNP Formulation
Caption: Workflow for LNP Formulation.
Relationship between PEG Content and LNP Properties
Caption: Impact of PEG Content on LNP Properties.
Conclusion
The calculation and optimization of the this compound amount are fundamental to the successful development of LNP-based nucleic acid therapies. A systematic approach to formulation, guided by an understanding of how PEG-lipid content influences LNP characteristics, is essential for achieving desired therapeutic outcomes. The protocols and data presented here provide a solid foundation for researchers to design and evaluate their LNP formulations effectively.
References
- 1. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 2. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. crodapharma.com [crodapharma.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Applications of PEG(2000)-C-DMG in Gene Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA), in gene therapy research. Its primary function is to provide a hydrophilic shield to the LNP, which enhances colloidal stability, prevents aggregation, and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] This "stealth" characteristic is crucial for effective delivery of the genetic payload to target cells and tissues.[1] this compound is particularly valued for its role in achieving a balance between LNP stability and efficient cellular uptake and endosomal escape of the genetic material.
Key Applications in Gene Therapy
This compound has been instrumental in the advancement of several areas of gene therapy research:
-
mRNA Vaccine Development: this compound is a key excipient in LNP formulations for mRNA vaccines. It ensures the stability of the vaccine particles and facilitates the efficient delivery of mRNA encoding viral antigens to antigen-presenting cells, initiating a robust immune response.
-
siRNA-based Therapeutics: In the realm of RNA interference (RNAi), LNPs formulated with this compound are employed to deliver siRNA molecules that can silence the expression of disease-causing genes.[3][4][5] A notable application is the delivery of siRNA targeting transthyretin for the treatment of hereditary transthyretin amyloidosis.[6]
-
Gene Editing: LNP-mediated delivery of mRNA encoding for gene-editing proteins like CRISPR-Cas9, along with guide RNA, is an emerging area of research. This compound plays a vital role in the formulation of these LNPs for potential therapeutic genome editing.[7]
-
Cancer Immunotherapy: Researchers are exploring the use of this compound-containing LNPs to deliver siRNA targeting immunosuppressive molecules in the tumor microenvironment, such as PD-L1 and PD-L2, to enhance anti-tumor immunity.[5]
Quantitative Data Summary
The physicochemical properties of LNPs are significantly influenced by the molar ratio of their lipid components, including this compound. The following tables summarize quantitative data from various studies, highlighting the impact of this compound concentration on key LNP parameters.
Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties
| LNP Formulation (Molar Ratio) | This compound (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| DLin-MC3-DMA:DSPC:Chol:this compound | 1.5 | ~120 | ~0.18 | ~90 | ~ -3 | [8] |
| Ionizable lipid:Chol:DMG-PEG:DOPE | 1.5 | Not specified | Not specified | Not specified | Not specified | [2] |
| SM-102:DSPC:Chol:DMG-PEG 2000 | 1.5 | Not specified | Not specified | Not specified | Not specified | [9] |
| DLin-MC3-DMA:DSPC:Chol:DMG-PEG2k | 1.5 | <90 | <0.21 | >94.8 | -3.09 ± 0.34 | [7] |
| Ionizable lipid:DSPC:DMG-PEG:Cholesterol | 1.5 | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: In Vitro and In Vivo Efficacy of LNPs with Varying this compound Content
| Study Focus | LNP Composition | This compound (mol%) | Key Finding | Reference |
| In vitro mRNA transfection | Ionizable lipid/Chol/DMG-PEG/DOPE | 1.5 | Optimal for in vitro mRNA transfection in HeLa and DC2.4 cells. | [2] |
| In vivo mRNA expression | Ionizable lipid/Chol/DMG-PEG/DOPE | 5.0 | Highest transgene expression in vivo. | [10] |
| In vivo siRNA gene silencing | Not specified | 0.5 | High FVII gene silencing in vivo. | [1] |
| In vivo mRNA expression | Not specified | 1.5 | Optimal for in vivo luciferase expression after intramuscular injection. | [11] |
Experimental Protocols
Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing
This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
siRNA targeting the gene of interest
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol.
-
-
Preparation of Lipid Mixture (Organic Phase):
-
Combine the lipid stock solutions in a sterile microcentrifuge tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).[7]
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0).
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.[7]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and siRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection of Cells with mRNA-LNPs
This protocol outlines the procedure for transfecting cultured cells with mRNA-loaded LNPs to assess gene expression.
Materials:
-
mRNA-LNPs formulated with this compound
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay reagent for detecting the expressed protein (e.g., luciferase assay kit if using luciferase mRNA)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for cellular uptake and protein expression.
-
-
Analysis of Gene Expression:
-
After the incubation period, lyse the cells according to the assay kit protocol.
-
Measure the expression of the reporter protein (e.g., luciferase activity) using a plate reader.
-
Normalize the results to a control group (e.g., untreated cells or cells treated with LNPs encapsulating a non-coding mRNA).
-
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
Caption: In Vivo Experimental Workflow for LNP-mediated Gene Therapy.
Caption: Mechanism of siRNA-mediated Gene Silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 6. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethanol Injection Method using PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethanol (B145695) injection method is a widely utilized technique for the formulation of lipid nanoparticles (LNPs), which serve as effective delivery vehicles for various therapeutic payloads, including mRNA and siRNA. This method's appeal lies in its relative simplicity and scalability. A critical component in these formulations is the PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), which plays a pivotal role in the physicochemical properties and biological performance of the LNPs.
This compound is a synthetic lipid where a polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Daltons is attached to a dimyristoyl glycerol (B35011) (DMG) lipid anchor.[1] The DMG anchor, derived from myristic acid, contributes to the lipid's stability within the nanoparticle's lipid bilayer.[1] The hydrophilic PEG chain forms a protective layer on the surface of the LNP.[1] This "stealth" coating reduces recognition by the immune system, thereby prolonging the circulation time of the nanoparticles and enhancing the likelihood of reaching the target tissue.[1][2]
This document provides detailed application notes and experimental protocols for the preparation of LNPs using the ethanol injection method with a formulation that includes this compound.
Data Presentation
The following tables summarize typical quantitative data for lipid nanoparticles formulated using methods analogous to the ethanol injection technique, incorporating PEGylated lipids. These values can serve as a benchmark for researchers developing their own LNP formulations.
Table 1: Physicochemical Properties of Lipid Nanoparticles with Varying PEG-Lipid Anchor Lengths [3]
| PEG-Lipid Composition (DSPE-PEG:DMG-PEG) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0.1:1.4 | 85.3 ± 0.8 | 0.11 ± 0.01 | -3.1 ± 0.4 | 95.2 ± 0.5 |
| 0.5:1.0 | 83.2 ± 1.2 | 0.12 ± 0.01 | -3.5 ± 0.3 | 94.8 ± 0.8 |
| 1.0:0.5 | 81.5 ± 0.9 | 0.13 ± 0.01 | -3.9 ± 0.2 | 95.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Characterization of LNP Variants with Modified PEG-Lipids [4]
| LNP Variant | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Unmodified (DMG-PEG2k) | <90 | <0.21 | >94.8 | -3.09 ± 0.34 |
| LNPa (Amine-PEG) | <90 | <0.21 | >94.8 | 5.3 ± 1.1 |
| LNPx (Carboxy-NHS-PEG) | <90 | <0.21 | >94.8 | -12.9 ± 0.9 |
| LNPz (Carboxylic acid-PEG) | <90 | <0.21 | >94.8 | -7.2 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Manual Ethanol Injection for LNP-mRNA Formulation
This protocol describes a manual, lab-scale method for preparing LNPs encapsulating mRNA using an ethanol injection technique.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
mRNA transcript in RNase-free water
-
Ethanol (200 proof, anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 200-proof ethanol. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[5]
-
Combine the individual lipid stock solutions to create a mixed lipid stock with the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[4][6]
-
-
Preparation of mRNA Aqueous Solution:
-
Dilute the mRNA transcript to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
-
Ethanol Injection and LNP Formation:
-
Place the aqueous mRNA solution in a sterile tube with a small magnetic stir bar.
-
Begin stirring the aqueous solution at a constant and moderate speed.
-
Using a syringe or a pipette, rapidly inject the ethanolic lipid solution into the stirring aqueous mRNA solution. A typical volumetric ratio of aqueous phase to ethanolic phase is 3:1.[1]
-
The solution should turn milky white, indicating the formation of LNPs.
-
Continue stirring for a defined period (e.g., 30-60 minutes) at room temperature to allow for the stabilization of the nanoparticles.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and unencapsulated mRNA, and to raise the pH to a physiological level, perform dialysis.
-
Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24 hours.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of encapsulated mRNA.
-
Protocol 2: LNP Formulation via Microfluidic Mixing
For more controlled and reproducible LNP formation, a microfluidic device can be utilized.
Materials:
-
Same lipid and buffer components as in Protocol 1.
-
Microfluidic mixing device (e.g., NanoAssemblr®) and associated cartridges.
Procedure:
-
Prepare Lipid and mRNA Solutions:
-
Prepare the lipid stock solution in ethanol and the mRNA solution in citrate buffer as described in Protocol 1.
-
-
System Setup and Priming:
-
Prime the microfluidic device with ethanol and citrate buffer according to the manufacturer's instructions.
-
-
Mixing and LNP Formation:
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]
-
Initiate the mixing process. The rapid and controlled mixing within the microfluidic channels leads to the self-assembly of LNPs with encapsulated mRNA.
-
-
Dilution and Purification:
-
The LNP solution exiting the device is typically diluted with PBS (pH 7.4) to stabilize the nanoparticles.
-
Purify the LNPs via dialysis or tangential flow filtration (TFF) to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Perform characterization of size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for LNP formulation and characterization.
Cellular Uptake of Lipid Nanoparticles
Caption: Cellular uptake pathways of lipid nanoparticles.
Signaling Pathways Activated by Lipid Nanoparticles
Caption: Innate immune signaling pathways activated by LNPs.
References
- 1. precigenome.com [precigenome.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. wilhelm-lab.com [wilhelm-lab.com]
- 7. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Quality Control of PEG(2000)-C-DMG in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) is a critical excipient used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents such as siRNA and mRNA.[1][2][3] The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shield, often referred to as a "stealth" coating, which sterically hinders the adsorption of plasma proteins and reduces clearance by the reticuloendothelial system (RES).[4] This prolongs the circulation half-life of the LNP formulation. The 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) lipid anchor, with its C14 acyl chains, allows for a relatively rapid shedding of the PEG-lipid from the LNP surface in vivo.[5][6] This shedding is a crucial feature for efficient cellular uptake and endosomal escape of the encapsulated payload, particularly for targeting hepatocytes.
Given its critical role in the stability, pharmacokinetics, and efficacy of LNP-based therapeutics, stringent quality control of this compound is imperative. This document outlines key quality control parameters, analytical methodologies, and detailed protocols for the characterization of this compound in pharmaceutical formulations.
Quality Control Parameters
The quality of this compound is assessed through a series of analytical tests that evaluate its identity, purity, strength, and other critical attributes. The following table summarizes the key quality control parameters and their typical acceptance criteria.
| Parameter | Test Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR Spectroscopy | Spectrum conforms to the reference standard |
| Mass Spectrometry (MS) | Mass spectrum corresponds to the expected molecular weight distribution | |
| Purity | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | ≥95% |
| Assay (Concentration) | HPLC-CAD/ELSD | 90.0% - 110.0% of the stated amount |
| Polydispersity | Mass Spectrometry (MS) or Size Exclusion Chromatography (SEC) | Report value |
| Related Substances/Impurities | HPLC-CAD/ELSD, LC-MS | Report individual and total impurities. Specific limits for known impurities. |
| Residual Solvents | Gas Chromatography (GC) | Conforms to USP <467> or ICH Q3C guidelines |
Experimental Protocols
Identity Confirmation by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound, confirming the presence of the dimyristoyl glycerol (B35011) and PEG moieties and their linkage.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) to a final concentration of 10 mg/mL.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 25°C.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks corresponding to:
-
The terminal methyl protons of the myristoyl chains (~0.88 ppm).
-
The methylene (B1212753) protons of the myristoyl chains (~1.25 ppm).
-
The glycerol backbone protons.
-
The repeating ethylene (B1197577) glycol units of the PEG chain (~3.64 ppm).
-
The methoxy (B1213986) terminus of the PEG chain (~3.38 ppm).
-
-
Compare the chemical shifts and integration ratios to a qualified reference standard to confirm the identity.
-
Purity and Assay by HPLC with Charged Aerosol Detection (CAD)
Principle: High-Performance Liquid Chromatography (HPLC) separates this compound from its impurities based on their physicochemical properties. Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes, making it suitable for quantifying lipids and polymers that lack a UV chromophore.
Methodology:
-
Chromatographic System: A UHPLC or HPLC system equipped with a CAD detector.
-
Column: A reversed-phase column suitable for lipid analysis, such as a C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % B 0.0 40 10.0 100 15.0 100 15.1 40 | 20.0 | 40 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Regulator Pressure: 35 psi.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 10-200 µg/mL).
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
Assay: Construct a calibration curve by plotting the peak area versus the concentration of the reference standard. Determine the concentration of the sample from the calibration curve.
-
Molecular Weight Distribution by Mass Spectrometry (MS)
Principle: Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing information on the molecular weight and polydispersity of the this compound.
Methodology:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Infusion or LC-MS:
-
Direct Infusion: Infuse the sample solution (1-10 µg/mL in a suitable solvent like methanol with 0.1% formic acid) directly into the mass spectrometer.
-
LC-MS: Use the HPLC conditions described in section 3.2, with the eluent directed to the mass spectrometer.
-
-
MS Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-400°C.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeat units.
-
Identify the charge state of the ions (often multiply charged).
-
Deconvolute the spectrum to obtain the neutral mass distribution.
-
Determine the average molecular weight (Mw) and the polydispersity index (PDI = Mw/Mn).
-
Diagrams
Caption: Quality Control Workflow for this compound Raw Material.
Caption: Structure-Function Relationship of this compound in LNPs.
References
Application Notes and Protocols for Downstream Processing of PEG(2000)-C-DMG Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3][4] The critical quality attributes (CQAs) of LNP-based drug products, such as particle size, polydispersity, and encapsulation efficiency, are significantly influenced by the manufacturing process, including downstream processing.[5] This document provides detailed application notes and protocols for the downstream processing of lipid nanoparticles containing the PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG).
The downstream processing of LNPs primarily involves purification to remove residual solvents (e.g., ethanol) and unencapsulated payload, concentration of the LNP suspension to the desired therapeutic dosage, and sterile filtration to ensure the final product is free from microbial contamination.[3][4][6] Tangential flow filtration (TFF) is a widely adopted method for both purification and concentration, while sterile filtration is a critical final step to ensure product safety.[3][4][6][7][8]
These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the development and manufacturing of LNP-based therapeutics. The provided methodologies are based on established principles for LNP processing and may require optimization for specific LNP formulations and scales of production.
Data Presentation: Process Parameters and Quality Attributes
Effective downstream processing is critical for achieving the desired product specifications. The following tables summarize key quantitative data and critical quality attributes for the downstream processing of LNPs. These values are indicative and may vary depending on the specific LNP formulation, equipment, and scale of operation.
Table 1: Tangential Flow Filtration (TFF) Process Parameters
| Parameter | Typical Range | Unit | Significance |
| Transmembrane Pressure (TMP) | 2 - 20 | psi | Influences flux and potential for membrane fouling. Higher TMP can sometimes increase filter capacity unexpectedly.[9] |
| Feed Flow Rate | 50 - 200 | mL/min | Affects shear stress on LNPs and process time. |
| Diafiltration Volumes | 5 - 10 | - | Number of buffer exchanges required for adequate removal of impurities like ethanol (B145695). |
| Membrane Pore Size | 30 - 100 | kDa | Selected to retain LNPs while allowing impurities to pass through. |
| LNP Concentration Factor | 2 - 10 | x | The degree to which the LNP suspension is concentrated. |
Table 2: Sterile Filtration Process Parameters
| Parameter | Typical Range | Unit | Significance |
| Transmembrane Pressure (TMP) | 10 - 30 | psi | Driving force for filtration; can impact filter capacity and LNP integrity. |
| Filter Pore Size | 0.2 | µm | Standard for sterilizing-grade filters to remove bacteria.[10] |
| LNP Loading per Filter Area | 1 - 10 | L/m² | Amount of LNP solution that can be processed before filter fouling becomes significant. |
| Product Flux | 50 - 500 | L/m²/h | Rate of filtration, which influences processing time. |
Table 3: Critical Quality Attributes of Processed LNPs
| Attribute | Method of Analysis | Acceptance Criteria |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Encapsulation Efficiency | RiboGreen Assay / HPLC | > 90% |
| Final Ethanol Concentration | Gas Chromatography (GC) | < 0.5% |
| Sterility | USP <71> Sterility Tests | Pass |
| Endotoxin (B1171834) Levels | Limulus Amebocyte Lysate (LAL) Test | < 0.25 EU/mL |
Experimental Protocols
Protocol 1: Purification and Concentration of this compound LNPs using Tangential Flow Filtration (TFF)
Objective: To remove residual ethanol from the initial LNP formulation and concentrate the LNP suspension to a target concentration.
Materials:
-
LNP suspension in ethanol-containing buffer
-
Diafiltration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
TFF system with a hollow fiber or flat sheet cassette membrane (e.g., 50 kDa MWCO)
-
Peristaltic pump
-
Pressure gauges
-
Stirred reservoir
-
Sterile collection vessels
Methodology:
-
System Preparation: Sanitize and equilibrate the TFF system with the diafiltration buffer according to the manufacturer's instructions.
-
Initial Concentration (Optional): If the initial LNP suspension is dilute, concentrate it by a factor of 2-3 by recirculating the suspension through the TFF system with the permeate line open until the target volume is reached.
-
Diafiltration: a. Add the LNP suspension to the stirred reservoir. b. Begin recirculating the LNP suspension through the TFF cartridge at a defined feed flow rate. c. Maintain a constant volume in the reservoir by adding diafiltration buffer at the same rate as the permeate is being removed. d. Perform 5-10 diavolumes of buffer exchange to ensure adequate removal of ethanol and other small molecule impurities.[8]
-
Final Concentration: After diafiltration, stop the addition of diafiltration buffer and continue to remove permeate until the desired final LNP concentration is achieved.[11]
-
Product Recovery: Stop the pump and recover the concentrated LNP product from the reservoir and the TFF system. A buffer flush can be used to maximize recovery.
-
In-Process Analytics: Take samples for in-process control checks, such as particle size and PDI measurement by DLS.
Protocol 2: Sterile Filtration of this compound LNPs
Objective: To sterilize the final concentrated LNP product by removing any potential microbial contamination.
Materials:
-
Concentrated LNP suspension
-
Sterilizing-grade filter (0.2 µm pore size, e.g., polyethersulfone (PES))[9]
-
Peristaltic pump or pressure vessel
-
Pressure gauge
-
Sterile collection vessel
Methodology:
-
Filter Preparation: Wet the sterile filter with the formulation buffer according to the manufacturer's protocol to ensure filter integrity and remove any potential extractables.
-
Filtration: a. Aseptically connect the filter to the vessel containing the concentrated LNP suspension and the sterile collection vessel. b. Apply a constant pressure or a constant flow rate to drive the LNP suspension through the filter.[12] It has been observed that increasing the transmembrane pressure can sometimes lead to an increase in filter capacity for LNPs.[9] c. Monitor the pressure throughout the filtration process. A rapid increase in pressure may indicate filter fouling.
-
Product Collection: Collect the sterile LNP product in the collection vessel.
-
Filter Integrity Testing: After filtration, perform a filter integrity test (e.g., bubble point test or pressure hold test) to confirm that the filter was not compromised during the process.
-
Final Product Analytics: Take samples of the final sterile product for quality control testing, including sterility, endotoxin levels, particle size, PDI, and encapsulation efficiency.
Visualizations
Caption: Overall workflow for the downstream processing of this compound LNPs.
Caption: Factors influencing sterile filtration performance of LNPs.
References
- 1. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 2. precigenome.com [precigenome.com]
- 3. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - Providence Therapeutics [providencetherapeutics.com]
- 4. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 7. Tangential flow filtration of lipid nanoparticles: Investigating device format - American Chemical Society [acs.digitellinc.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (22b) Sterile Filtration of mRNA-Lipid Nanoparticle Vaccines – New Challenges for an Old Technology | AIChE [proceedings.aiche.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for In Vitro Transfection Using PEG(2000)-C-DMG LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and pDNA. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG or DMG-PEG2k), is crucial for the stability and in vivo performance of these nanoparticles. PEGylation enhances colloidal stability, reduces aggregation, and prolongs circulation time.[1] However, the concentration of PEGylated lipids can also influence cellular uptake and transfection efficiency in vitro.[1][2][3]
These application notes provide a comprehensive protocol for the formulation of this compound containing LNPs and their application in in vitro transfection experiments. The provided methodologies and data will guide researchers in optimizing their transfection protocols for various cell types and nucleic acid payloads.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| LNP Formulation (Molar Ratio) | This compound (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ionizable lipid/Cholesterol/DMG-PEG/DOPE | 0.1 - 10 | ~150-200 | Not specified | Decreases with increasing PEG | >90% for up to 5% PEG | [2] |
| DLin-MC3-DMA/DSPC/Cholesterol/DMG-PEG2k | 1.5 | Not specified | Not specified | Not specified | Not specified | [4] |
| C12-200/Helper lipid/Cholesterol/Lipid-PEG | 2.5 | Representative data available | Representative data available | Representative data available | Representative data available | [5] |
| SM-102/DSPC/Cholesterol/DMG-PEG2000 | 1.5 | Not specified | Not specified | Not specified | Not specified | [6][7] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
| Cell Line | Nucleic Acid | This compound (mol%) | Transfection Efficiency | Key Findings | Reference |
| HeLa | mRNA (mEGFP, Luciferase) | 0.1 - 10 | Peak at 1.5% | Bell-shaped relationship between PEG content and efficiency.[2][3] | [2] |
| DC2.4 | mRNA (mEGFP) | 0.1 - 10 | Peak at 1.5% | Similar bell-shaped trend as observed in HeLa cells.[2][3] | [2] |
| HEK293 | mRNA (Luciferase) | 1.5 vs 3.0 | Higher with 1.5% | Higher PEG content can diminish transfection efficiency.[8] | [8] |
| HepG2 | mRNA (Luciferase) | Not specified | High | A robust cell line for LNP transfection studies.[9] | [5][9][10] |
Experimental Protocols
I. LNP Formulation Protocol
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. This technique allows for rapid and controlled mixing of lipids dissolved in an organic solvent with a nucleic acid in an aqueous buffer, leading to the self-assembly of LNPs.[5][9][11]
Materials and Reagents:
-
Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound (DMG-PEG2k)
-
mRNA (e.g., encoding a reporter protein like Luciferase or EGFP)
-
Ethanol (B145695) (200 proof, ACS Grade)
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (10 kDa MWCO) or centrifugal filter units (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, Cholesterol, and this compound in 200-proof ethanol.
-
Combine the individual lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).[6][7][12]
-
-
Preparation of mRNA Stock Solution (in Aqueous Buffer):
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0).[4]
-
-
Microfluidic Mixing:
-
Load the lipid stock solution into one syringe and the mRNA stock solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[12]
-
Initiate the microfluidic mixing process according to the manufacturer's instructions. The rapid mixing will induce LNP self-assembly and mRNA encapsulation.
-
-
Dialysis and Concentration:
-
Dilute the resulting LNP suspension with PBS (pH 7.4).
-
Transfer the diluted LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.[4]
-
-
Sterile Filtration and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.[12]
-
Store the LNPs at 4°C for short-term use. For long-term storage, consult specific stability studies.
-
II. In Vitro Transfection Protocol
This protocol outlines the steps for transfecting mammalian cells in culture with the formulated this compound LNPs.
Materials and Reagents:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7]
-
Formulated this compound LNPs encapsulating mRNA
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Assay reagents for quantifying reporter gene expression (e.g., Luciferase assay kit, flow cytometer for EGFP)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 2 x 10^4 cells per well for a 96-well plate.[8]
-
-
LNP Treatment:
-
On the day of transfection, dilute the LNP-mRNA formulation to the desired final concentration in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNPs.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 12, 24, 48, or 72 hours).[13]
-
-
Quantification of Gene Expression:
-
After the incubation period, assess the transfection efficiency by measuring the expression of the reporter gene.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For EGFP: Analyze the percentage of EGFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize the expression using a fluorescence microscope.
-
Mandatory Visualizations
Discussion
The protocols provided herein offer a robust starting point for researchers working with this compound LNPs for in vitro transfection. It is important to note that the optimal LNP formulation and transfection conditions can vary depending on the specific cell type, nucleic acid payload, and experimental goals. For instance, studies have shown a bell-shaped relationship between the molar percentage of this compound and in vitro transfection efficiency, with an optimal concentration around 1.5 mol%.[2][3] Higher concentrations of PEG may shield the LNP from cellular interaction, thereby reducing uptake and transfection efficiency.[1][14]
The cellular uptake of PEGylated LNPs is a complex process that can involve multiple endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][15] The dominant pathway can be influenced by the physicochemical properties of the LNPs, including the PEGylation density.[1][15] Successful delivery requires not only efficient cellular uptake but also subsequent escape from the endosomal compartment to release the nucleic acid cargo into the cytoplasm.
For further optimization, it is recommended to screen a range of this compound concentrations and to characterize the physicochemical properties of the formulated LNPs, such as particle size, polydispersity index, and zeta potential, as these factors can significantly impact transfection outcomes.[16] Additionally, the choice of cell line and the duration of LNP exposure are critical parameters that should be optimized for each specific application.
References
- 1. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. precigenome.com [precigenome.com]
Troubleshooting & Optimization
How to improve PEG(2000)-C-DMG LNP encapsulation efficiency
Welcome to the technical support center for Lipid Nanoparticle (LNP) formulation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the encapsulation efficiency of their PEG(2000)-C-DMG containing LNPs.
Troubleshooting Guide: Low Encapsulation Efficiency
This section addresses common issues encountered during LNP formulation that can lead to suboptimal encapsulation efficiency.
Q1: My encapsulation efficiency is below the desired >90%. What are the primary factors I should investigate first?
Low encapsulation efficiency is often traced back to a few key areas: the formulation components, the process parameters, or the analytical method. Start by systematically checking the following:
-
Lipid Quality and Ratios: Ensure the integrity of all lipids, especially the ionizable lipid, as it is crucial for complexing with the nucleic acid cargo.[1][2] Verify that the molar ratios of the four lipid components (ionizable lipid, DSPC, cholesterol, and this compound) are accurate.
-
Nucleic Acid Integrity: Confirm the quality and concentration of your mRNA or siRNA. Degraded nucleic acids can lead to poor encapsulation.
-
Buffer pH: The pH of the aqueous buffer containing the nucleic acid is critical. For efficient encapsulation, the ionizable lipid must be protonated to carry a positive charge, which facilitates electrostatic interaction with the negatively charged nucleic acid backbone.[2] This typically requires an acidic buffer (pH 4.0-5.5).[3]
-
Mixing Process: The speed and method of mixing the lipid-ethanol phase with the aqueous phase are paramount. Inadequate or slow mixing can lead to premature aggregation and poor nanoparticle formation.[4] Microfluidic mixing is the standard for achieving rapid, reproducible mixing.[5][6]
Q2: How does the molar percentage of this compound affect my encapsulation efficiency?
The concentration of this compound is a critical parameter that requires careful optimization. It plays a dual role:
-
Controls Particle Size and Stability: During formulation, the hydrophilic PEG chains create a steric barrier at the LNP surface, which helps control the final particle size and prevents aggregation.[2]
-
Can Hinder Encapsulation: An excessive amount of PEG-lipid can shield the positive charge of the ionizable lipid.[7] This "charge shielding" weakens the electrostatic interactions with the mRNA, which can impair the loading capacity and reduce encapsulation efficiency.[7]
While a certain amount of PEG-lipid is necessary, studies have shown a biphasic or bell-shaped relationship between PEG content and transfection efficiency.[7][8] Encapsulation efficiency can remain high (>80%) up to a certain threshold (e.g., 5-10 mol%), but may decrease at very high concentrations.[7] It is crucial to find the optimal balance for your specific formulation.
Q3: What is the impact of microfluidic mixing parameters, such as Total Flow Rate (TFR) and Flow Rate Ratio (FRR), on encapsulation?
Both TFR and FRR significantly influence the physicochemical properties of LNPs, including size, polydispersity index (PDI), and encapsulation efficiency.[4][9][10]
-
Total Flow Rate (TFR): This is the combined flow rate of the aqueous and organic streams. A higher TFR generally leads to more rapid mixing, which in turn produces smaller and more uniform LNPs.[6]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate. The FRR has a major impact on encapsulation efficiency.[4] A higher FRR (e.g., 3:1 or 4:1 aqueous to organic) is commonly used to ensure rapid dilution of the ethanol (B145695), which drives the self-assembly process and promotes high encapsulation, often exceeding 95%.[4]
| Parameter | Typical Range | Effect on Encapsulation Efficiency |
| Total Flow Rate (TFR) | 4 - 20 mL/min | Indirect effect; higher TFR leads to smaller particles which can influence payload capacity.[6][11] |
| Flow Rate Ratio (FRR) | 2:1 to 4:1 (Aqueous:Organic) | Direct and significant impact. Ratios of 3:1 are commonly cited to achieve >95% efficiency.[4][11] |
Q4: My formulation is aggregating or has a high PDI. Could the N/P ratio be the cause?
Yes, the Nitrogen-to-Phosphate (N/P) ratio is a critical parameter that influences not only encapsulation but also the stability and overall quality of the LNPs.
The N/P ratio represents the molar ratio of the amine nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid backbone.[12]
-
Low N/P Ratio: An insufficient amount of ionizable lipid (low N/P) will result in incomplete complexation with the nucleic acid, leading to low encapsulation efficiency and a higher amount of free, unencapsulated cargo.
-
High N/P Ratio: While ensuring complete nucleic acid complexation, an excessively high N/P ratio can sometimes lead to larger particles or stability issues. However, it is generally optimized to ensure full encapsulation.
Typical N/P ratios for efficient encapsulation range from 3 to 12.5, depending on the specific lipids and cargo used.[7][12] It is essential to optimize this ratio for your specific system.
Logical Troubleshooting Workflow
If you are experiencing low encapsulation efficiency, follow this decision tree to diagnose the potential cause.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 6. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
Technical Support Center: Prevention of PEG(2000)-C-DMG Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of PEG(2000)-C-DMG nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my lipid nanoparticle (LNP) formulation?
A1: this compound is a PEGylated lipid incorporated into LNP formulations to provide a steric barrier on the nanoparticle surface. This hydrophilic polyethylene (B3416737) glycol (PEG) layer prevents the nanoparticles from coming into close contact and sticking together, thus inhibiting aggregation and enhancing the colloidal stability of the formulation. This is crucial for maintaining a consistent particle size distribution and preventing the loss of therapeutic efficacy.
Q2: My this compound nanoparticles are aggregating immediately after formulation. What are the likely causes?
A2: Immediate aggregation is often due to suboptimal formulation parameters. Key factors to investigate include:
-
pH of the aqueous phase: The pH can affect the surface charge of the nanoparticles, influencing inter-particle repulsion.
-
Ionic strength of the buffer: High salt concentrations can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.
-
Lipid concentration: High lipid concentrations can increase the frequency of particle collisions, promoting aggregation.
-
Mixing rate: Inconsistent or slow mixing during nanoparticle formation can lead to larger, less stable particles that are prone to aggregation.
Q3: How does the storage temperature affect the long-term stability of my nanoparticles?
A3: Storage temperature is a critical factor for long-term stability. Generally, refrigeration at 2-8°C is recommended for storing aqueous LNP suspensions. Storing at room temperature (25°C) can lead to increased particle size and aggregation over time. Freezing at -20°C or below can also induce aggregation due to the formation of ice crystals and phase separation, unless appropriate cryoprotectants are used.[1][2]
Q4: Can I freeze my this compound nanoparticle suspension for long-term storage?
A4: Freezing LNP suspensions without a cryoprotectant often leads to irreversible aggregation upon thawing.[1] To mitigate this, it is essential to add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing. These sugars form a glassy matrix that protects the nanoparticles from the mechanical stress of ice crystal formation.[1][3]
Q5: What is the optimal molar percentage of this compound in an LNP formulation?
A5: The optimal molar percentage of this compound can depend on the intended application. For in vitro studies, a lower percentage, around 1.5 mol% , has been shown to be optimal for transfection efficiency. For in vivo applications, a higher percentage, around 5 mol% , may be more suitable to enhance circulation time and stability in a biological environment.[4][5] It is important to note that excessive PEGylation can hinder cellular uptake.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound nanoparticle aggregation.
Problem: Visible precipitation or cloudiness in the nanoparticle suspension.
Immediate Action: Do not use the aggregated sample for your experiment. Characterize the aggregated sample using Dynamic Light Scattering (DLS) to confirm the presence of large particles and a high Polydispersity Index (PDI).
Troubleshooting Workflow:
Caption: A workflow for troubleshooting nanoparticle aggregation.
Step 1: Verify Formulation pH
-
Explanation: The pH of the buffer used during and after formulation is critical. For ionizable lipids, a specific pH range is required for efficient encapsulation and subsequent stability at physiological pH.
-
Troubleshooting:
-
Measure the pH of your formulation buffer and the final nanoparticle suspension.
-
Ensure the pH is within the optimal range for the ionizable lipid used in your formulation. While LNPs with PEG2000-DMG have shown stability in a broad pH range of 3 to 9 when stored at 2°C, aggregation can be more pronounced at pH values below the pKa of the ionizable lipid.[1][6][7]
-
Consider using buffers such as citrate (B86180) for the formulation step (acidic pH) and phosphate (B84403) or histidine for the final suspension at a more neutral pH.[4][8][9]
-
Step 2: Assess Ionic Strength
-
Explanation: High concentrations of salts in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Troubleshooting:
-
Review the salt concentration in your buffers.
-
If using a high salt buffer (e.g., >150 mM NaCl), consider reducing the ionic strength.
-
For DLS measurements of zeta potential, it is recommended to dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to avoid charge screening effects.[8]
-
Step 3: Review Lipid Composition
-
Explanation: The molar ratio of the lipids, particularly the PEG-lipid, is a critical parameter.
-
Troubleshooting:
Step 4: Evaluate Mixing Process
-
Explanation: The rate and method of mixing the lipid and aqueous phases are crucial for forming small, uniform nanoparticles.
-
Troubleshooting:
-
If using manual mixing (e.g., pipetting), ensure it is rapid and consistent.
-
For microfluidic mixing, optimize the total flow rate and flow rate ratio to achieve the desired particle size and low PDI.
-
Step 5: Examine Storage Conditions
-
Explanation: Improper storage is a common cause of aggregation over time.
-
Troubleshooting:
Data Summary Tables
Table 1: Influence of Formulation and Storage Parameters on Nanoparticle Stability
| Parameter | Recommended Range/Condition | Potential Issue if Deviated |
| pH (Storage) | 7.0 - 8.5 | Acidic pH can lead to hydrolysis of lipids and mRNA; pH below the pKa of the ionizable lipid may increase aggregation.[1][6][11] |
| Ionic Strength | Low to moderate (e.g., ≤ 150 mM) | High ionic strength can cause charge screening and aggregation. |
| This compound (mol%) | 1.5% (in vitro), 5% (in vivo) | Too low may not provide sufficient steric protection; too high can hinder cellular uptake.[4][5] |
| Storage Temperature | 2 - 8 °C (short-term) | Room temperature can accelerate degradation; freezing without cryoprotectants causes aggregation.[1][2][12] |
| Freeze-Thaw Cycles | Avoid | Can cause irreversible aggregation.[1] |
Table 2: Recommended Cryoprotectants for Freeze-Thaw Stability
| Cryoprotectant | Recommended Concentration (w/v) | Key Benefit |
| Sucrose | 5% - 10% | Prevents aggregation and maintains particle size and PDI after thawing.[1][3] |
| Trehalose | 5% - 10% | Similar to sucrose, effectively protects against freeze-thaw induced aggregation.[1][3] |
Experimental Protocols
Protocol: Nanoparticle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
1. Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are related to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The Polydispersity Index (PDI) provides a measure of the width of the particle size distribution.
2. Materials and Equipment:
-
DLS Instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
-
Disposable or quartz cuvettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Pipettes and tips
-
Filtered (0.22 µm) deionized water or appropriate buffer for dilution
3. Sample Preparation:
-
Ensure the nanoparticle suspension is at thermal equilibrium with the instrument temperature (usually 25°C).
-
If the sample is too concentrated (appears cloudy or opaque), dilute it with the same filtered buffer used for the final formulation. A common starting dilution is 1:10 or 1:100. The optimal concentration will result in a stable count rate as recommended by the instrument manufacturer (typically between 150-500 kcps).
-
Gently mix the diluted sample by inverting the tube. Avoid vigorous vortexing, which can induce aggregation.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean, dust-free cuvette. This step is crucial to remove any large aggregates or dust particles that could interfere with the measurement.
-
Fill the cuvette to the minimum required volume as specified by the instrument manufacturer (e.g., 30 µL to 1 mL).
-
Inspect the cuvette for any air bubbles. If present, gently tap the cuvette to dislodge them.
4. Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Launch the instrument control software.
-
Set the measurement parameters:
-
Temperature: 25°C (or the temperature at which stability is being assessed).
-
Dispersant: Select the appropriate solvent (e.g., water) and ensure its viscosity and refractive index are correct for the measurement temperature.
-
Measurement Angle: Typically 90° or 173° (backscatter).
-
Equilibration Time: Set a sufficient time (e.g., 120 seconds) to allow the sample to reach thermal equilibrium inside the instrument.
-
-
Place the cuvette into the instrument's sample holder.
-
Start the measurement. The instrument will perform a series of runs and automatically calculate the Z-average diameter and the Polydispersity Index (PDI).
5. Data Analysis and Interpretation:
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic diameter. For monodisperse samples, it is a good representation of the particle size.
-
Polydispersity Index (PDI): This value ranges from 0 to 1. A PDI value below 0.2 indicates a monodisperse and homogenous population of nanoparticles, which is generally desirable. A PDI above 0.3 suggests a broad size distribution or the presence of aggregates.
-
Size Distribution by Intensity, Volume, and Number: Analyze the different distribution plots to identify the presence of multiple particle populations. The intensity distribution is most sensitive to larger particles.
Visualizations
Caption: Key factors contributing to nanoparticle aggregation.
Caption: A simplified workflow for DLS analysis.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. helixbiotech.com [helixbiotech.com]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. wyatt.com [wyatt.com]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG(2000)-C-DMG and other PEGylated lipids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid nanoparticles (LNPs)?
A1: this compound is a PEGylated lipid, where a polyethylene (B3416737) glycol (PEG) polymer with a molecular weight of 2000 Daltons is conjugated to a 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid anchor.[1] It is a crucial component in many lipid nanoparticle formulations, including those used for mRNA vaccines. The primary function of the PEG coating is to create a hydrophilic layer on the surface of the LNP, which sterically hinders the adsorption of plasma proteins (opsonization) and reduces uptake by the mononuclear phagocyte system. This "stealth" property prolongs the circulation time of the LNPs, allowing for more effective delivery of the encapsulated therapeutic agent to target tissues.[2]
Q2: What are the primary immunogenicity issues associated with this compound?
A2: The primary immunogenicity issues stem from the production of anti-PEG antibodies (IgM, IgG, and in some cases, IgE).[3] These antibodies can be pre-existing in a significant portion of the population due to exposure to PEG in everyday products like cosmetics and pharmaceuticals.[4] Upon administration of PEGylated LNPs, these antibodies can bind to the PEG on the LNP surface, leading to several adverse effects, including:
-
Accelerated Blood Clearance (ABC) Phenomenon: Rapid clearance of the LNPs from circulation upon subsequent administrations, which can significantly reduce therapeutic efficacy.[5][6]
-
Hypersensitivity Reactions: In some individuals, the binding of anti-PEG antibodies can trigger the complement system, leading to complement activation-related pseudoallergy (CARPA), which can manifest as infusion reactions or, in rare cases, anaphylaxis.[7]
Q3: What is the Accelerated Blood Clearance (ABC) phenomenon?
A3: The ABC phenomenon is the rapid clearance of PEGylated nanoparticles from the bloodstream upon repeated administration.[5] The first dose of PEGylated LNPs can induce the production of anti-PEG IgM antibodies by B cells in the spleen.[5] When a subsequent dose is administered, these anti-PEG IgM antibodies bind to the PEG on the LNP surface, leading to complement activation and opsonization, which in turn facilitates rapid uptake by macrophages in the liver and spleen, thus clearing the LNPs from circulation.[5][6]
Q4: How are anti-PEG antibodies detected and quantified?
A4: The most common method for detecting and quantifying anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA).[8][9][10] This assay typically involves coating a microplate with a PEG-conjugated molecule (e.g., PEG-BSA or biotinylated PEG on a streptavidin-coated plate), incubating it with patient or animal serum, and then using a secondary antibody conjugated to an enzyme (e.g., HRP) to detect the bound anti-PEG antibodies.[8][10] The amount of antibody is then quantified by measuring the colorimetric or chemiluminescent signal produced by the enzyme's substrate.
Q5: What strategies can be employed to mitigate the immunogenicity of this compound?
A5: Several strategies are being explored to reduce the immunogenicity of PEGylated LNPs:
-
Modification of PEG Structure: Using branched PEG structures or lower molecular weight PEGs (below 10 kDa) may reduce antibody recognition.[1][4]
-
Cleavable PEG-Lipids: Engineering PEG-lipids with linkages that are cleaved in vivo can lead to the shedding of the PEG coating after a certain circulation time, reducing the window for immune recognition.[1]
-
PEG Alternatives: Investigating alternative hydrophilic polymers to replace PEG, such as polysarcosine or zwitterionic polymers, which may have a lower intrinsic immunogenicity.[4]
-
Immunosuppressive Co-therapies: Co-administration of immunosuppressive agents can help to dampen the anti-PEG antibody response.
Troubleshooting Guides
Issue 1: High variability in experimental results related to LNP circulation time.
| Possible Cause | Troubleshooting Steps |
| Pre-existing anti-PEG antibodies in animal models. | Screen animals for baseline anti-PEG antibody levels before the study. Consider using animals from a supplier with a known low prevalence of anti-PEG antibodies. |
| Induction of anti-PEG antibodies during the experiment. | If using a multiple-dose regimen, be aware of the potential for inducing anti-PEG antibodies. Collect serum samples at multiple time points to monitor antibody titers. Consider the timing between doses, as this can influence the magnitude of the ABC phenomenon.[6] |
| Inconsistent LNP formulation. | Ensure strict quality control of LNP formulations. Characterize each batch for size, polydispersity, and PEG density on the surface. |
| Assay variability. | Validate assays for measuring LNP concentration in blood. Use appropriate controls and standards in every experiment. |
Issue 2: Unexpectedly rapid clearance of a second dose of PEGylated LNPs (ABC Phenomenon).
| Possible Cause | Troubleshooting Steps |
| Induction of anti-PEG IgM. | This is the most likely cause. Confirm the presence of anti-PEG IgM in the serum of animals that received the first dose using an anti-PEG IgM ELISA. |
| Dosing interval. | The time between the first and second dose is critical. The ABC phenomenon is typically most pronounced with intervals of 5 to 21 days.[11] Vary the dosing interval to see if it mitigates the effect. |
| Lipid dose. | Lower lipid doses of the initial injection are more likely to induce a strong ABC phenomenon.[6] Consider if the initial dose was in a low range. |
| Encapsulated drug. | The encapsulation of certain drugs, like doxorubicin, has been shown to abrogate the ABC phenomenon.[6] If using empty LNPs, consider the possibility of a more pronounced ABC effect. |
Issue 3: Inconsistent or high background in anti-PEG antibody ELISA.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding. | Optimize blocking conditions. Use a high-quality blocking buffer (e.g., 5% non-fat milk in PBS).[12] Ensure thorough washing between steps. |
| Matrix effects from serum samples. | Do not use sample dilutions less than 20-fold to avoid matrix effects.[9] Determine the optimal sample dilution empirically. |
| Contamination of buffers with PEG. | Use only the wash solution and dilution buffer provided with a commercial kit or ensure that lab-prepared buffers are free of PEG-containing detergents (e.g., Tween-20).[9] |
| Variability in PEG coating on the ELISA plate. | Ensure consistent coating of the ELISA plate with the PEG-conjugate. If preparing in-house, optimize the coating concentration and incubation time.[12] |
Quantitative Data
Table 1: Induction of Anti-PEG Antibodies by PEGylated LNPs in Rats
Wistar rats were injected intramuscularly with low, medium, or high doses of PEGylated LNPs on Day 0 and Day 21.[13][14]
| LNP Dose | Antibody Isotype | Peak Titer (Log10 CONC) after 1st Injection (Day 5) | Peak Titer (Log10 CONC) after 2nd Injection (Day 26/28) |
| Low | IgM | 1.996 | 2.374 |
| IgG | Not significantly different from control | Not significantly different from control | |
| Medium | IgM | 2.704 | 3.692 |
| IgG | Not significantly different from control | 2.083 | |
| High | IgM | 2.492 | 4.262 |
| IgG | Not significantly different from control | 2.547 |
Table 2: Accelerated Blood Clearance (ABC) of PEGylated Nanocarriers in Beagle Dogs
Pharmacokinetics of a second intravenous injection of various PEGylated nanocarriers administered 7 days after an initial injection of PEGylated liposomes (PL).[15]
| Second Injected Nanocarrier | AUC(0-30 min) of Second Dose (µmol·h/L) | ABC Index (AUC 2nd dose / AUC 1st dose) |
| PEGylated Liposomes (PL) | 0.8 ± 0.2 | 0.05 |
| PEGylated Emulsions (PE) | 2.1 ± 0.5 | 0.16 |
| PEGylated SLN (PSLN-GMS) | 2.7 ± 0.4 | 0.28 |
| PEG Micelles (PM) | 6.8 ± 1.1 | 0.91 |
Experimental Protocols
Protocol 1: Anti-PEG IgM/IgG ELISA
This protocol is a synthesis of common steps found in commercial ELISA kits and research publications.[8][9][12]
Materials:
-
96-well high-binding ELISA plates
-
PEG-conjugate for coating (e.g., DSPE-PEG 5000 at 50 µg/mL or biotinylated PEG for streptavidin-coated plates)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, ensure no PEG contamination)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS)
-
Sample Diluent (e.g., 1% milk in PBS)
-
Serum samples and standards
-
Detection Antibody: HRP-conjugated anti-human/rat/mouse IgM or IgG
-
TMB Substrate
-
Stop Solution (e.g., 1N HCl)
-
Plate reader
Procedure:
-
Coating:
-
Add 50-100 µL of PEG-conjugate solution to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200-300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted serum samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
-
Detection Antibody Incubation:
-
Wash the plate 5-6 times.
-
Add 100 µL of diluted HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Development:
-
Wash the plate 5-6 times.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 5-20 minutes at room temperature, protected from light.
-
-
Stopping and Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm (with a reference wavelength of 595-620 nm) within 5-10 minutes.
-
Protocol 2: In Vitro Complement Activation Assay
This protocol is based on the principle of measuring complement activation products (C3b/c or sC5b-9) in serum after exposure to PEGylated LNPs.[7][16]
Materials:
-
PEGylated LNP formulation
-
Normal Human Serum (NHS) from a pool of healthy donors
-
EDTA (as a negative control for complement activation)
-
Zymosan or aggregated IgG (as a positive control)
-
ELISA kits for human C3b/c and sC5b-9
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Thaw NHS on ice.
-
Prepare dilutions of your PEGylated LNP in a suitable buffer (e.g., PBS).
-
Prepare positive control (e.g., Zymosan at 1 mg/mL) and negative control samples (serum with EDTA).
-
-
Incubation:
-
In microcentrifuge tubes, mix NHS with the LNP dilutions, positive control, or negative control. A typical ratio is 1 part sample to 4 parts serum.
-
Incubate all tubes at 37°C for 30-45 minutes to allow for complement activation.
-
-
Stopping the Reaction:
-
Stop the reaction by adding the sample diluent provided in the ELISA kit, which typically contains a chelating agent to halt further complement activation.
-
-
Quantification of Complement Activation Products:
-
Follow the manufacturer's instructions for the C3b/c and sC5b-9 ELISA kits to quantify the amount of each activation product in the samples.
-
-
Data Analysis:
-
Compare the levels of C3b/c and sC5b-9 in the LNP-treated samples to the negative (serum only or serum + EDTA) and positive controls. A significant increase in these markers in the LNP-treated samples indicates complement activation.
-
Visualizations
Caption: Workflow for Anti-PEG Antibody ELISA.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Accelerated blood clearance (ABC) phenomenon upon repeated injection of PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerated blood clearance of PEGylated liposomes upon repeated injections: effect of doxorubicin-encapsulation and high-dose first injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Complement Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. affinityimmuno.com [affinityimmuno.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. lifediagnostics.com [lifediagnostics.com]
- 11. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative analysis of total complement activation by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]
Technical Support Center: Optimizing PEG Density for Improved LNP Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for optimizing polyethylene (B3416737) glycol (PEG) density in lipid nanoparticle (LNP) formulations to enhance stability and performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEGylated lipids in LNP formulations?
PEGylated lipids are crucial components in LNP formulations, typically comprising 1-5 mole percent of the total lipid composition.[1] Their primary functions are to provide colloidal stability to the nanoparticles and to extend their circulation time in the bloodstream.[1][2][3][4][5] The hydrophilic and flexible PEG chains form a protective layer on the LNP surface, which sterically hinders protein adsorption and prevents aggregation.[1][3] This "stealth" property also reduces uptake by the reticuloendothelial system (RES), prolonging the LNP's presence in circulation and thereby improving its pharmacokinetic profile.[3]
Q2: What is the "PEG dilemma" and how does it affect LNP design?
The "PEG dilemma" refers to the trade-off between the stabilizing effects of PEGylation and its potential to hinder cellular uptake and endosomal escape.[6][7][8] While a dense PEG layer enhances stability and circulation time, it can also create a steric barrier that impedes the interaction of LNPs with target cells, leading to reduced transfection efficiency.[7][9][10] Conversely, insufficient PEGylation can lead to particle aggregation and rapid clearance from the body.[1] Therefore, optimizing PEG density is a critical balancing act to achieve both systemic stability and effective intracellular delivery.[11][12]
Q3: How does PEG density influence the physicochemical properties of LNPs?
PEG density significantly impacts several key physicochemical characteristics of LNPs:
-
Particle Size and Polydispersity (PDI): Increasing the molar fraction of PEG-lipids generally leads to a reduction in LNP diameter.[3][13] However, this relationship can be complex and depends on other formulation components.[9] For instance, one study observed that increasing DMPE-PEG2k content from 1 to 5 mol% decreased the LNP diameter from 173.9 nm to 109.1 nm, while the PDI slightly increased, suggesting a broader size distribution at higher PEG levels.[3]
-
Surface Charge (Zeta Potential): A higher density of PEG chains on the LNP surface can shield the particle's surface charge, leading to a more neutral zeta potential.[14]
-
Encapsulation Efficiency: The effect of PEG density on encapsulation efficiency can vary. Some studies have noted that a higher PEG molar fraction can lead to decreased encapsulation efficiency, while others have found it to be stable regardless of PEG density, depending on the specific PEG-lipid used.[9][15]
Q4: What is "PEG shedding" and why is it important for LNP efficacy?
PEG shedding, or de-PEGylation, is the process where PEG-lipid molecules desorb from the LNP surface after administration.[1] This process is crucial for overcoming the "PEG dilemma." The rate of shedding is heavily influenced by the length of the lipid anchor of the PEG-lipid.[16][17] PEG-lipids with shorter acyl chains (e.g., C14, like DMG-PEG) tend to shed more rapidly from the LNP surface in the presence of serum proteins.[16][18][19] This unmasking of the LNP surface facilitates interaction with target cells and promotes endosomal escape, which is necessary for the release of the nucleic acid payload into the cytoplasm.[6][16] If the PEG sheds too quickly, the LNP may be cleared prematurely; if it sheds too slowly, cellular uptake may be inhibited.[16]
Q5: Can repeated administration of PEGylated LNPs cause immunogenic responses?
Yes, repeated administration of PEGylated LNPs can induce an immune response, primarily through the production of anti-PEG antibodies.[1][2][3] This can lead to a phenomenon known as accelerated blood clearance (ABC), where subsequent doses of the LNPs are cleared from circulation much more rapidly, reducing their therapeutic efficacy.[2][20] In some cases, hypersensitivity reactions, referred to as complement activation-related pseudoallergy (CARPA), have also been reported.[2][20] The immunogenicity is influenced by factors such as PEG density, PEG chain length, and the route of administration.[2][8]
Troubleshooting Guides
Issue 1: LNP Aggregation During Formulation or Storage
-
Possible Cause: Insufficient PEG density or inappropriate PEG-lipid selection.
-
Troubleshooting Steps:
-
Increase PEG-lipid Molar Ratio: Gradually increase the mole percentage of the PEG-lipid in your formulation (e.g., from 1.0% to 1.5% or 2.0%). This enhances steric repulsion between particles.[1]
-
Evaluate PEG-lipid Anchor: Ensure the lipid anchor of your PEG-lipid is appropriate for stable incorporation into the LNP. Longer-chain anchors (e.g., C18, like DSPE-PEG) provide more stable anchoring than shorter-chain ones (e.g., C14, like DMG-PEG), which may be preferable for storage stability.[19]
-
Check Storage Conditions: LNP stability is highly dependent on temperature. For long-term stability, storage at low temperatures (-20°C to -80°C) is typically required to slow down chemical degradation.[5] Ensure proper packaging to prevent exposure to oxygen and moisture.[5]
-
Consider Cryoprotectants: If freeze-thawing is required, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent particle fusion and maintain stability.[21]
-
Issue 2: Low In Vitro or In Vivo Transfection Efficiency
-
Possible Cause: Suboptimal PEG density leading to either poor stability or inhibited cellular uptake (the "PEG dilemma").
-
Troubleshooting Steps:
-
Optimize PEG Molar Ratio: There is often a bell-shaped relationship between PEG content and transfection efficiency.[11][12] For in vitro experiments, a lower PEG density (e.g., 1.5% DMG-PEG2000) may be optimal as it enhances cellular internalization.[11][12] For in vivo studies, a higher density (e.g., 5% DMG-PEG2000) might be required to improve circulation stability, even if it slightly reduces uptake by individual cells.[11][12]
-
Evaluate PEG Shedding Rate: If in vivo efficacy is low despite good stability, the PEG-lipid may not be shedding effectively. Consider switching to a PEG-lipid with a shorter lipid anchor (e.g., from C18 to C14) to promote faster shedding and unmasking of the LNP at the target site.[16][17]
-
Characterize Protein Corona: The adsorption of specific proteins, like Apolipoprotein E (ApoE), can be crucial for cellular uptake, particularly in hepatocytes. High PEG density can inhibit the binding of such proteins.[3][9] Assess protein binding at different PEG densities to find a balance.
-
Data Presentation: Impact of PEG Density on LNP Properties
Table 1: Effect of DMG-PEG2000 Molar Ratio on LNP Physicochemical Properties
| DMG-PEG2000 (mol%) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| 1.0 | 173.9 | 0.060 | -8.5 | ~95% |
| 1.5 | 180 - 230 | < 0.2 | -7.2 | ~94% |
| 3.0 | ~130 | ~0.1 | -6.1 | ~92% |
| 5.0 | 109.1 | 0.146 | -5.3 | ~90% |
| 10.0 | ~50 | > 0.2 | -4.0 | < 90% |
Note: Data is compiled and representative from multiple studies.[3][7][11][13] Exact values can vary based on the ionizable lipid, helper lipids, and formulation method.
Table 2: Optimal PEG Density for In Vitro vs. In Vivo Performance
| Application | Optimal DMG-PEG2000 (mol%) | Rationale | Key Outcome | Reference |
| In Vitro Transfection | 1.5% | Lower PEG density reduces steric hindrance, enhancing cellular uptake and endosomal escape. | Maximized mRNA expression in cell lines (e.g., HeLa, DC2.4). | [11][12] |
| In Vivo Delivery | 5.0% | Higher PEG density improves stability in circulation and bioavailability, offsetting slightly reduced cellular entry. | Highest transgene expression in mice following intravenous administration. | [11][12] |
Experimental Protocols
Protocol 1: LNP Formulation by Nanoprecipitation/Microfluidic Mixing
This protocol outlines a general method for preparing LNPs with varying PEG-lipid content.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.
-
To vary PEG density (e.g., 1.5%, 3%, 5%), adjust the amount of PEG-lipid while correspondingly reducing the cholesterol content to maintain the total lipid concentration.[11]
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid (mRNA, siRNA) in a low pH buffer (e.g., sodium citrate, pH 4.0). This protonates the ionizable lipid, facilitating encapsulation.
-
-
Mixing:
-
Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device (e.g., NanoAssemblr) or by rapid injection (nanoprecipitation). The typical volume ratio is 3:1 (aqueous:ethanol).
-
-
Maturation and Dialysis:
-
Allow the freshly formed LNPs to incubate (mature) for a defined period (e.g., 30 minutes) at room temperature.
-
Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and raise the pH, resulting in a near-neutral surface charge.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -80°C for long-term stability.[5]
-
Protocol 2: Characterization of LNP Size and Stability by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP suspension in the appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically to avoid multiple scattering effects).
-
Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (e.g., 25°C).
-
Size and PDI Measurement:
-
Load the diluted LNP sample into a cuvette.
-
Perform measurements to determine the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Zeta Potential Measurement:
-
Load the diluted LNP sample into a specific zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential, which indicates surface charge and colloidal stability.
-
-
Stability Assessment: To assess stability, incubate LNPs under stress conditions (e.g., 37°C in the presence of serum) and measure size and PDI at various time points.[19] A significant increase in size or PDI over time indicates aggregation and instability.
Protocol 3: Quantification of PEG Shedding (Conceptual Method using NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure the kinetics of PEG shedding in real-time.[16][22]
-
Sample Preparation: Prepare a concentrated sample of LNPs.
-
Serum Incubation: Mix the LNP sample with a biological fluid like rat or human serum directly within an NMR tube.
-
NMR Data Acquisition:
-
Use a Pulsed Gradient Spin Echo (PGSE) NMR sequence. This technique differentiates molecules based on their diffusion coefficient.
-
LNPs, being large, diffuse slowly and have a low diffusion coefficient.
-
Free PEG-lipid molecules that have "shed" from the LNP surface will be smaller and diffuse much faster.
-
-
Data Analysis:
-
By acquiring spectra over time, the increase in the signal corresponding to the fast-diffusing (free) PEG can be quantified.
-
This allows for the calculation of the shedding rate and half-life (t½) of the PEG-lipid from the LNP surface. Studies have shown half-lives ranging from minutes to hours depending on the PEG-lipid's anchor length.[16][18]
-
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixbiotech.com [helixbiotech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LNP Performance with PEG(2000)-C-DMG
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of PEG(2000)-C-DMG quality on LNP performance.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in LNP formulations?
A1: this compound is a PEGylated lipid incorporated into LNP formulations to provide a hydrophilic shield. This "stealth" layer offers several key benefits:
-
Steric Stability: It prevents the aggregation of LNPs during formulation and storage, ensuring a consistent particle size and polydispersity index (PDI).[1][2]
-
Prolonged Circulation: In vivo, the PEG layer reduces opsonization (the process of marking particles for clearance by the immune system), leading to a longer circulation half-life of the LNPs.[1][3]
-
Controlled Particle Size: The inclusion of PEGylated lipids during LNP self-assembly helps to control the final particle size.
Q2: How does the molar percentage of this compound affect LNP performance?
A2: The molar percentage of this compound is a critical parameter that can significantly impact both the in vitro and in vivo performance of LNPs. Generally, a "bell-shaped" relationship is observed between PEG content and transfection efficiency.[4]
-
Low PEG Content (e.g., <1%): May lead to larger particle sizes and increased aggregation.
-
Optimal PEG Content (typically 1-2% for in vitro applications): Balances stability with efficient cellular uptake. For in vivo applications, a higher PEG content (e.g., up to 5%) may be beneficial for extending circulation time.[4]
-
High PEG Content (e.g., >3%): Can hinder cellular uptake and endosomal escape due to the dense hydrophilic layer, a phenomenon known as the "PEG dilemma," which can lead to reduced transfection efficiency.[1][4] A PEG-lipid molar content exceeding 3.0% has been shown to significantly reduce the encapsulation efficiency of mRNA in LNPs.[4]
Q3: What are the critical quality attributes (CQAs) of this compound that I should be aware of?
A3: While a certificate of analysis will provide key specifications, the following CQAs of this compound are crucial for consistent LNP performance:
-
Purity: High purity is essential, as impurities can negatively impact LNP formation, stability, and biological performance.
-
Polydispersity of PEG chain: The distribution of polyethylene (B3416737) glycol chain lengths should be narrow and consistent between batches.
-
Absence of Oxidized Impurities: Oxidized lipids can lead to the formation of adducts with the mRNA payload, rendering it untranslatable and reducing the efficacy of the therapeutic.[5]
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimized as they can interfere with LNP self-assembly.
Q4: What is "PEG shedding" and how does it relate to this compound?
A4: PEG shedding, or desorption, is the process where the PEGylated lipid dissociates from the LNP surface after administration in vivo. The rate of shedding is influenced by the length of the lipid anchor. This compound has C14 (myristoyl) lipid anchors, which are relatively short. This leads to a faster shedding rate compared to PEGylated lipids with longer anchors (e.g., C18).[3][6] This rapid shedding is thought to be advantageous for liver-targeted delivery, as it exposes the LNP surface, allowing for interaction with serum proteins like ApoE, which facilitates uptake by hepatocytes.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during LNP formulation and characterization that may be related to the quality of this compound.
| Observed Issue | Potential Cause Related to this compound Quality | Recommended Actions |
| Increased Particle Size and/or High Polydispersity Index (PDI > 0.2) | 1. Sub-optimal Molar Ratio: The percentage of this compound may be too low, leading to insufficient steric shielding and particle aggregation.[2] 2. Poor Quality PEG-lipid: The this compound may contain impurities that interfere with its ability to stabilize the LNPs. 3. Lot-to-Lot Variability: Different batches of this compound may have slight variations in their physicochemical properties. | 1. Optimize Molar Ratio: Titrate the molar percentage of this compound in your formulation (e.g., from 0.5% to 3%). 2. Qualify New Batches: Before use in a large-scale preparation, test each new lot of this compound in a small-scale formulation and compare the resulting LNP characteristics to a previously established baseline. 3. Analytical Characterization: If possible, perform analytical tests on the this compound to assess its purity and integrity. |
| Low mRNA Encapsulation Efficiency (<80%) | 1. High Molar Ratio of PEG-lipid: An excess of this compound can shield the positive charge of the ionizable lipid, hindering its electrostatic interaction with the negatively charged mRNA.[4] 2. Impurities in PEG-lipid: Certain impurities might interfere with the self-assembly process and the encapsulation of the mRNA cargo. | 1. Reduce PEG Molar Ratio: Systematically decrease the molar percentage of this compound in your formulation. 2. Source High-Purity PEG-lipid: Ensure you are using a high-purity grade of this compound from a reputable supplier. |
| Inconsistent In Vitro/In Vivo Performance (e.g., low transfection efficiency, altered biodistribution) | 1. Presence of Oxidized Lipids: Oxidized impurities in the this compound can form adducts with the mRNA, inhibiting its translation into protein.[5] 2. Inconsistent PEG Shedding: Lot-to-lot variability in the PEG-lipid could lead to different shedding rates in vivo, affecting circulation time and cellular uptake. | 1. Proper Storage and Handling: Store this compound under the recommended conditions (typically at -20°C under an inert atmosphere) to prevent oxidation. 2. Use Freshly Prepared Solutions: Avoid prolonged storage of lipid stock solutions. 3. Batch Qualification: As mentioned previously, qualify new lots of this compound with in vitro transfection assays before proceeding to in vivo studies. |
| LNP Aggregation Over Time During Storage | 1. Insufficient PEG-lipid: The initial concentration of this compound may be too low to provide long-term stability. 2. Degradation of PEG-lipid: The PEG-lipid may be degrading over time, reducing its stabilizing effect. | 1. Re-evaluate PEG Molar Ratio: Consider a slight increase in the molar percentage of this compound. 2. Optimize Storage Buffer: Ensure the pH and composition of your storage buffer are optimal for LNP stability. 3. Assess Stability at Different Temperatures: Evaluate LNP stability at various temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization and performance evaluation of your LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for producing LNPs with consistent and reproducible characteristics.
-
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (200 proof)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA to the target concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Initiate Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate. The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
-
Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.
-
Determination of mRNA Encapsulation Efficiency using a RiboGreen-based Assay
This assay quantifies the amount of mRNA protected within the LNPs.
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Triton X-100 (2% v/v in TE buffer)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
96-well black plate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
-
-
Procedure:
-
Prepare RNA Standard Curve: Create a standard curve of your specific mRNA in TE buffer.
-
Sample Preparation: In a 96-well plate, prepare two sets of wells for each LNP sample:
-
Total RNA: LNP sample + Triton X-100 (to lyse the LNPs and release all mRNA).
-
Free RNA: LNP sample + TE buffer (measures only the mRNA outside the LNPs).
-
-
Incubation: Incubate the plate to allow for LNP lysis in the Triton X-100 wells.
-
Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells.
-
Measure Fluorescence: Read the fluorescence intensity on the plate reader.
-
Calculate Encapsulation Efficiency:
-
Determine the concentration of total and free mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
In Vitro Transfection Efficiency Assay
This protocol uses a luciferase reporter mRNA to quantify protein expression.
-
Materials:
-
Luciferase mRNA-loaded LNPs
-
Cell line (e.g., HeLa, HEK293T)
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the mRNA-LNPs to the desired concentrations in cell culture medium and add to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding the luciferase substrate.
-
Measure Luminescence: Read the luminescence signal on a plate reader. The signal intensity is proportional to the amount of luciferase protein expressed.
-
In Vivo Biodistribution Study in Mice
This protocol provides a general workflow for assessing the organ distribution of LNPs.
-
Materials:
-
LNPs encapsulating a reporter (e.g., luciferase mRNA or labeled with a fluorescent dye)
-
Animal model (e.g., BALB/c mice)
-
In vivo imaging system (IVIS) or similar
-
D-luciferin (for luciferase-based imaging)
-
-
Procedure:
-
Administration: Administer the LNPs to the mice via the desired route (e.g., intravenous injection).
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using the IVIS. If using luciferase, inject D-luciferin prior to imaging.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, kidney).
-
Organ Imaging: Image the harvested organs to quantify the signal in each tissue.
-
Data Analysis: Analyze the images to determine the relative distribution of the LNPs in the different organs.
-
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEG(2000)-C-DMG LNP Formulation
Welcome to the technical support center for PEG(2000)-C-DMG Lipid Nanoparticle (LNP) formulation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LNPs have a large particle size and/or a high Polydispersity Index (PDI). What are the potential causes and solutions?
A1: Large particle size and high PDI are common issues in LNP formulation, often indicating aggregation or poor formulation parameters. Here are the likely causes and troubleshooting steps:
-
Inadequate Mixing: Rapid and efficient mixing of the lipid-ethanol and aqueous phases is crucial for forming small, uniform LNPs.[1] Inconsistent mixing can lead to larger and more heterogeneous particles.
-
Troubleshooting:
-
Ensure your mixing apparatus (e.g., microfluidic mixer, T-junction) is functioning correctly and is not clogged.
-
Optimize the total flow rate and the flow rate ratio (FRR) of the aqueous to lipid phases. Higher flow rates generally lead to smaller particles.[1]
-
For manual mixing, ensure the injection of the lipid phase into the aqueous phase is rapid and consistent.
-
-
-
Suboptimal this compound Concentration: The amount of PEG-lipid plays a critical role in controlling particle size.
-
Troubleshooting:
-
Increasing the molar percentage of this compound can lead to smaller LNPs.[2] However, excessive PEG can also present challenges (see the "PEG Dilemma" section).
-
Experiment with a range of this compound concentrations (e.g., 1-5 mol%) to find the optimal level for your specific lipid composition.[3]
-
-
-
Lipid Concentration: The concentration of the lipid solution in ethanol (B145695) can influence the final particle size.
-
Troubleshooting:
-
Lowering the lipid concentration in the ethanol phase may result in smaller LNPs.[1]
-
-
-
Post-Formulation Aggregation: LNPs can aggregate after formation, especially during storage or buffer exchange.
Q2: I'm experiencing low mRNA/siRNA encapsulation efficiency. How can I improve it?
A2: Low encapsulation efficiency is a significant hurdle, leading to reduced potency of the final product. Consider the following factors:
-
pH of the Aqueous Buffer: The pH of the aqueous buffer used to dissolve the nucleic acid is critical for efficient encapsulation. The ionizable lipid in the LNP formulation is positively charged at acidic pH, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.
-
Troubleshooting:
-
Ensure the pH of your aqueous buffer is sufficiently low (typically pH 3-5) to protonate the ionizable lipid.
-
Verify the pH of your buffer immediately before use.
-
-
-
N/P Ratio: The ratio of the total moles of nitrogen in the ionizable lipid to the total moles of phosphate (B84403) in the nucleic acid (N/P ratio) is a key parameter.
-
Troubleshooting:
-
An optimal N/P ratio is crucial for efficient encapsulation. This ratio often needs to be empirically determined for each specific formulation.
-
Start with a commonly used N/P ratio (e.g., 3-6) and optimize from there.
-
-
-
This compound Concentration: While essential for stability, an excessive amount of PEG-lipid can shield the positive charge of the ionizable lipid, potentially hindering its interaction with the nucleic acid and reducing encapsulation efficiency.[5]
-
Troubleshooting:
-
If you have a very high PEG-lipid concentration and low encapsulation, consider reducing the molar percentage of this compound. However, studies have shown that encapsulation efficiencies can remain high (>80%) across a range of DMG-PEG contents up to 10%.[5]
-
-
Q3: My LNPs show good in vitro transfection but poor in vivo efficacy. What could be the reason?
A3: The discrepancy between in vitro and in vivo results is a well-documented challenge in LNP development and is often referred to as the in vitro-in vivo correlation gap.[6] Several factors can contribute to this:
-
The "PEG Dilemma": PEGylation is a double-edged sword. While it provides stability and prolongs circulation time by preventing aggregation and reducing clearance by the mononuclear phagocyte system, it can also hinder cellular uptake and endosomal escape due to steric hindrance.[3][5][7]
-
Explanation: A certain amount of PEG is necessary for the LNP to reach its target tissue in vivo. However, once at the target site, the PEG layer can interfere with the LNP's interaction with the cell membrane, reducing uptake.
-
Optimization: The optimal this compound content for in vivo performance may be different from the optimal content for in vitro transfection. For instance, one study found that 1.5% DMG-PEG2000 was optimal for in vitro mRNA transfection, while 5% was best for in vivo transgene expression.[5][7] This is because higher PEGylation can lead to better stability and longer circulation in the bloodstream.[5]
-
-
PEG Shedding: The rate at which the PEG-lipid dissociates from the LNP surface in vivo can impact efficacy. Faster shedding of the PEG layer upon reaching the target tissue can expose the underlying lipids, facilitating cellular uptake. The C14 alkyl chains of DMG-PEG allow for relatively fast desorption kinetics.[8][9]
-
Immunogenicity of PEG: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, which can result in accelerated blood clearance (ABC) of the LNPs upon subsequent doses.[3][4] This can significantly reduce the therapeutic efficacy of later doses.
Q4: I am having trouble with the sterile filtration of my LNP formulation. What are the common pitfalls?
A4: Sterile filtration of LNPs can be challenging due to their size, which can be close to the pore size of sterilizing-grade filters (typically 0.22 µm).[10][11] This can lead to filter fouling and product loss.[10][12]
-
Filter Fouling: LNPs can block the pores of the filter, leading to a decrease in flow rate and an increase in pressure.[12][13]
-
Troubleshooting:
-
Optimize Transmembrane Pressure (TMP): Interestingly, for some LNP formulations, increasing the transmembrane pressure can lead to an increase in filter capacity.[12]
-
Use of Prefilters: Employing a prefilter with a larger pore size before the final sterilizing-grade filter can help remove larger aggregates and reduce fouling of the final filter.[11]
-
Select Appropriate Filter Membranes: Different filter membranes can have varying pore size distributions and morphologies, which can significantly impact filtration capacity.[11] Experiment with different types of sterilizing-grade filters to find the one most compatible with your formulation.
-
-
-
Product Loss: LNP adhesion to the filter membrane can result in a loss of product.
-
Troubleshooting:
-
Careful selection of the filter membrane material can minimize non-specific binding.
-
Optimizing the filtration process parameters, such as flow rate and pressure, can help maximize product recovery.[14]
-
-
Quantitative Data Summary
Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties
| Molar % of this compound | Typical Particle Size (nm) | Typical Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection | In Vivo Transgene Expression | Reference |
| 1.5% | < 200 | < 0.2 | > 80% | Optimal | Lower | [5] |
| 5% | > 200 | < 0.2 | > 80% | Reduced | Optimal | [5] |
| 10% | > 200 | < 0.2 | > 80% | Lower | Reduced | [5] |
Note: The optimal PEG content can vary depending on the other lipid components, the encapsulated payload, and the specific in vivo application.
Key Experimental Protocols
Protocol 1: LNP Formulation using a Microfluidic Mixer
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratios. A typical molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[9]
-
Aqueous Phase: Dissolve the mRNA or siRNA in an acidic buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).[9]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., staggered herringbone mixer).
-
Pump the lipid-ethanol solution and the aqueous nucleic acid solution through the mixer at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol).[9]
-
-
Dialysis/Buffer Exchange:
-
Immediately after mixing, dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Concentration and Sterile Filtration:
-
Concentrate the LNP formulation to the desired level using tangential flow filtration (TFF).
-
Sterile filter the final LNP suspension through a 0.22 µm filter.
-
Protocol 2: Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP suspension in filtered (0.22 µm) PBS to an appropriate concentration for DLS measurement.
-
Instrument Setup:
-
Use a DLS instrument (e.g., Zetasizer).
-
Set the temperature to 25°C.
-
Select the appropriate dispersant (water or PBS) in the software.
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 1 minute.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Report the Z-average diameter as the particle size and the PDI value. A PDI below 0.2 is generally considered acceptable for LNP formulations.
-
Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency using RiboGreen Assay
-
Prepare a Standard Curve: Prepare a series of known concentrations of the free nucleic acid in the same buffer as the LNP sample.
-
Sample Preparation:
-
Total Nucleic Acid: Lyse a known volume of the LNP suspension using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.
-
Free Nucleic Acid: Use an equivalent volume of the intact LNP suspension.
-
-
RiboGreen Assay:
-
Add the RiboGreen reagent to the standards, the lysed LNP sample, and the intact LNP sample.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of total nucleic acid and free nucleic acid.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
Visualizations
Caption: Troubleshooting workflow for addressing large particle size and high PDI in LNP formulations.
Caption: The "PEG Dilemma" illustrating the trade-offs associated with PEGylation of LNPs.
References
- 1. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixbiotech.com [helixbiotech.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce polydispersity in PEG(2000)-C-DMG LNPs
Welcome to the technical support center for the formulation of PEG(2000)-C-DMG lipid nanoparticles (LNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce the polydispersity of their LNP formulations.
Troubleshooting Guide: High Polydispersity Index (PDI)
A low polydispersity index (PDI) is crucial for consistent LNP performance, as it indicates a uniform particle size distribution.[1] A PDI value of ≤ 0.3 is generally considered acceptable for pharmaceutical applications, with values below 0.2 being preferable.[1][2] High PDI can lead to poor reproducibility and altered biological activity. This guide addresses common causes of high PDI and provides strategies to mitigate them.
Issue 1: My LNPs have a high PDI (>0.3) after formulation.
-
Possible Cause 1: Suboptimal Mixing During Formation. Inefficient or slow mixing of the lipid-ethanol and aqueous phases can lead to the formation of a heterogeneous population of nanoparticles. Microfluidics-based methods are preferred over bulk methods like thin-film hydration for achieving a low PDI due to their ability to ensure rapid and reproducible mixing.[3][4]
-
Troubleshooting Strategy 1.1: Optimize Microfluidic Parameters.
-
Increase Total Flow Rate (TFR): A higher TFR generally leads to faster mixing, resulting in smaller and more uniform LNPs.[5][6] However, there is an optimal range, as excessively high flow rates can destabilize the mixing process.
-
Adjust Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-ethanol phase is a critical parameter. An FRR of 3:1 (Aqueous:Ethanol) is a common starting point.[7] Systematically varying the FRR can help identify the optimal ratio for your specific lipid composition.
-
-
Possible Cause 2: Inappropriate Lipid Concentration. The total lipid concentration in the ethanol (B145695) phase can impact particle formation kinetics.
-
Troubleshooting Strategy 2.1: Adjust Total Lipid Concentration. Higher lipid concentrations (>10 mM) can sometimes lead to larger particles and increased polydispersity.[5] Conversely, very low concentrations may not provide sufficient material for stable particle formation. It is recommended to test a range of lipid concentrations to find the optimal value for your system.
-
-
Possible Cause 3: Incorrect Molar Ratio of this compound. The concentration of the PEG-lipid is critical for controlling particle size and stability.[8][9]
-
Troubleshooting Strategy 3.1: Titrate the this compound Molar Percentage. While a common starting point is 1.5 mol%, this may not be optimal for all formulations.[7] A bell-shaped relationship has been observed between PEG content and LNP performance.[10][11] Systematically varying the molar percentage of this compound (e.g., from 0.5% to 5%) can help identify the concentration that yields the lowest PDI.[11]
-
Issue 2: The PDI of my LNPs increases during storage.
-
Possible Cause: Particle Aggregation. Insufficient stabilization by the PEG-lipid or inappropriate storage conditions can lead to particle aggregation over time, which manifests as an increased PDI.
-
Troubleshooting Strategy 2.1: Verify PEG-Lipid Concentration. Ensure the molar percentage of this compound is sufficient to provide a stable steric barrier. As mentioned above, titrating the PEG-lipid concentration can improve both initial PDI and long-term stability.[9]
-
Troubleshooting Strategy 2.2: Optimize Storage Buffer and Temperature. Store LNPs at 4°C in a suitable buffer, such as phosphate-buffered saline (PBS).[7] Avoid freezing unless a specific cryoprotectant has been included in the formulation, as freeze-thaw cycles can disrupt LNP integrity.
Frequently Asked Questions (FAQs)
Q1: What is a good PDI value for this compound LNPs?
A PDI of 0.2 or lower is generally considered ideal, indicating a monodisperse and homogeneous population of nanoparticles.[1] For many applications, a PDI up to 0.3 may be acceptable.[2]
Q2: How does the choice of other lipids in the formulation affect PDI?
The properties of the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol all contribute to the final LNP characteristics, including PDI.[4][12] The interaction between all lipid components determines the self-assembly process and the stability of the resulting nanoparticles. While this compound is a key factor, the entire lipid composition must be considered for optimization.
Q3: Can the type of nucleic acid cargo influence the PDI?
Yes, the type and size of the nucleic acid cargo (e.g., mRNA, siRNA) can influence the final particle size and PDI.[2][4] It is important to re-optimize formulation parameters when changing the cargo.
Q4: My PDI is low, but the particle size is not what I expected. What should I do?
Particle size is also influenced by formulation parameters. To adjust the size while maintaining a low PDI:
-
Modify the Total Flow Rate (TFR): Increasing the TFR in a microfluidic system can lead to smaller LNPs.[5][6]
-
Adjust the Flow Rate Ratio (FRR): This can also be used to fine-tune the particle size.[2]
-
Vary the Lipid Concentration: Lower lipid concentrations tend to produce smaller particles.[5][13]
Data Summary
The following tables summarize the impact of key formulation parameters on LNP size and PDI based on literature data.
Table 1: Effect of this compound Molar Percentage on LNP Properties
| DMG-PEG2000 (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | ~190 | ~0.15 | ~ -5 |
| 0.5 | ~185 | ~0.14 | ~ -8 |
| 1.5 | ~180 | ~0.13 | ~ -10 |
| 5.0 | ~210 | ~0.18 | ~ -15 |
| 10.0 | ~230 | ~0.20 | ~ -20 |
Note: Data are representative values synthesized from multiple sources for illustrative purposes. Actual values will depend on the specific lipid composition and formulation system.[10]
Table 2: Influence of Microfluidic Parameters on LNP Characteristics
| Parameter | Change | Effect on Particle Size | Effect on PDI |
| Total Flow Rate (TFR) | Increase | Decrease | Decrease (more uniform) |
| Flow Rate Ratio (FRR) (Aqueous:Ethanol) | Increase | Can vary; needs optimization | Can vary; needs optimization |
| Total Lipid Concentration | Increase | Increase | May Increase |
Note: This table provides general trends observed in microfluidic-based LNP synthesis.[5][6][13]
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
-
Preparation of Solutions:
-
Lipid-Ethanol Phase: Prepare a stock solution of your ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration should be optimized (e.g., 10-20 mM).
-
Aqueous Phase: Prepare your nucleic acid cargo in a low pH buffer (e.g., 25-50 mM acetate (B1210297) or citrate (B86180) buffer, pH 4.0).[7] Ensure the solution is sterile and free of nucleases.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., a staggered herringbone micromixer).[7]
-
Load the lipid-ethanol solution and the aqueous solution into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Initiate the flow to mix the two phases. The rapid mixing will induce the self-assembly of LNPs.
-
-
Purification:
-
Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.[7]
-
Purify the LNPs to remove ethanol and unencapsulated nucleic acid. This is typically done by dialysis or tangential flow filtration (TFF) using an appropriate molecular weight cutoff (MWCO) filter (e.g., 100 kDa).[7]
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNP sample.
-
Sample Preparation:
-
Dilute a small aliquot of the purified LNP suspension in the storage buffer (e.g., PBS) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.
-
-
Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (hydrodynamic size), PDI, and zeta potential.
-
Perform at least three independent measurements to ensure reproducibility.[10]
-
Visualizations
Caption: Troubleshooting workflow for reducing high PDI in LNP formulations.
Caption: Key factors influencing the polydispersity index (PDI) of LNPs.
References
- 1. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 2. DoE-derived continuous and robust process for manufacturing of pharmaceutical-grade wide-range LNPs for RNA-vaccine/drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. helixbiotech.com [helixbiotech.com]
- 10. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sartorius.com [sartorius.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: PEG(2000)-C-DMG Hydrolysis and Storage
Welcome to the technical support center for PEG(2000)-C-DMG. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolysis and storage of this compound, a critical component in many lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a PEGylated lipid. It is incorporated into LNP formulations to provide a hydrophilic steric barrier on the surface of the nanoparticles.[1][2] This "stealth" coating prevents aggregation of the LNPs, reduces their uptake by the mononuclear phagocyte system, and can prolong their circulation time in vivo.[3][4]
Q2: What is the primary cause of this compound instability?
A2: The primary cause of instability is the hydrolysis of the ester bonds that link the 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid anchor to the polyethylene (B3416737) glycol (PEG) chain.[5][6] This hydrolysis, often referred to as "PEG shedding," can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures.[5][7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C in a dry, dark environment.[5][8] It is advisable to avoid repeated freeze-thaw cycles.[5] Stock solutions, typically prepared in ethanol, can also be stored at -20°C for later use.[9]
Q4: How does the hydrolysis of this compound affect my LNP formulation?
A4: Hydrolysis of this compound leads to the detachment of the PEG chains from the LNP surface. This "PEG shedding" can have several consequences, including:
-
Increased Particle Aggregation: The loss of the protective PEG layer can lead to nanoparticle aggregation, increasing the particle size and polydispersity index (PDI).[4][10]
-
Reduced Stability: The overall stability of the LNP formulation can be compromised, potentially leading to leakage of the encapsulated cargo.
-
Altered Pharmacokinetics: The rate of PEG shedding can influence the in vivo behavior of the LNPs, affecting their circulation time and biodistribution.[11]
Q5: How does the lipid anchor of this compound (C14) compare to other PEGylated lipids like DSPE-PEG(2000) (C18)?
A5: The length of the lipid anchor plays a crucial role in how strongly the PEG-lipid is anchored in the lipid bilayer of the LNP. This compound has a C14 (dimyristoyl) anchor, which is shorter than the C18 (distearoyl) anchor of DSPE-PEG(2000). This shorter anchor results in a more rapid dissociation or "shedding" of this compound from the LNP surface compared to DSPE-PEG(2000).[11][12]
Troubleshooting Guide
Problem 1: Increase in LNP size and polydispersity (PDI) over time.
-
Possible Cause: This is a common indicator of nanoparticle aggregation, which can be triggered by the hydrolysis and subsequent shedding of the this compound layer.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the neat this compound and the formulated LNPs are stored at the recommended temperature (e.g., 2-8°C for short-term LNP storage, -20°C for long-term).[2]
-
Check Buffer pH: The pH of the storage buffer for your LNPs should be close to neutral (pH 7.0-7.4). Acidic or alkaline conditions can accelerate ester hydrolysis.[2][7]
-
Analyze PEG Shedding: If the problem persists, consider performing an analysis to quantify the amount of PEG shedding from your LNPs over time. See the experimental protocols section for methods like NMR or HPLC-CAD.
-
Consider a More Stable PEG-Lipid: If rapid PEG shedding is confirmed and is detrimental to your application, you might consider using a PEGylated lipid with a longer lipid anchor, such as DSPE-PEG(2000), which exhibits slower shedding rates.[12]
-
Problem 2: Inconsistent results in in vivo experiments.
-
Possible Cause: Variability in the rate of PEG shedding can lead to inconsistent pharmacokinetic profiles of your LNPs. The shedding rate can be influenced by the formulation process and storage duration.
-
Troubleshooting Steps:
-
Standardize Formulation and Storage: Ensure a consistent and reproducible LNP formulation process. Standardize the time between formulation and in vivo administration.
-
Characterize Batches: Thoroughly characterize each batch of LNPs for size, PDI, and zeta potential before in vivo use.
-
Evaluate PEG Shedding Kinetics: For critical applications, it may be necessary to characterize the PEG shedding kinetics of your specific LNP formulation in a relevant biological matrix (e.g., serum).[13][14][15]
-
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Source(s) |
| Recommended Storage Temperature (Solid) | -20°C | Dry, dark environment | [5][8] |
| Storage of Stock Solutions (in Ethanol) | -20°C | For later use | [9] |
| Short-Term Storage of Formulated LNPs | 2-8°C | Aqueous buffer, pH ~7.4 | [2] |
| PEG Shedding Half-life from LNPs (C14 anchor) | ~0.64 hours | In vivo (mice) | [12] |
| PEG Shedding Half-life from LNPs (C18 anchor) | ~4.03 hours | In vivo (mice) | [12] |
Experimental Protocols
Protocol 1: HPLC-CAD Method for Stability Assessment of this compound
This protocol is adapted from methods developed for similar PEGylated phospholipids (B1166683) and can be used to assess the degradation of this compound.[16][17][18]
Objective: To quantify the amount of intact this compound and its degradation products over time under specific stress conditions (e.g., different pH, temperature).
Materials:
-
This compound sample
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) or similar
-
Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v)
-
Mobile Phase B: Methanol:acetonitrile (60:40 v/v)
-
Buffers of desired pH for stability study (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 300 µg/mL) in the different buffers to be tested.
-
Incubation: Incubate the prepared samples at the desired temperatures.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquots into the HPLC-CAD system.
-
Use a gradient elution mode, for example:
-
Start with a suitable ratio of Mobile Phase A and B.
-
Gradually increase the proportion of Mobile Phase B to elute the components.
-
-
The CAD will detect the non-volatile analytes.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound and any new peaks that appear, which represent degradation products.
-
Plot the percentage of remaining intact this compound against time for each condition to determine the degradation rate.
-
Protocol 2: NMR Spectroscopy for Real-Time PEG Shedding Analysis
This protocol is based on the principles of Pulsed Gradient Spin Echo (PGSE) NMR to measure the diffusion of PEG-lipids.[12][13][14][15][19]
Objective: To quantify the rate of this compound shedding from LNPs in a liquid matrix (e.g., buffer or serum).
Materials:
-
LNP formulation containing this compound
-
NMR spectrometer with PGSE capabilities
-
Appropriate NMR tubes
-
Buffer or serum for the study
Procedure:
-
Sample Preparation: Place the LNP dispersion in an NMR tube.
-
Initial Measurement: Acquire an initial ¹H PGSE NMR spectrum. The signal for the PEG ethylene (B1197577) oxide protons (around 3.6 ppm) will show a diffusion coefficient corresponding to the large, slowly diffusing LNPs.
-
Initiate Shedding: Add the buffer or serum to the NMR tube to initiate PEG shedding.
-
Time-Course Measurement: Acquire a series of PGSE NMR spectra over time. As this compound sheds from the LNPs, a second population of the PEG signal will appear with a faster diffusion coefficient, corresponding to the smaller, free PEG-lipid or its micelles.
-
Data Analysis:
-
Deconvolute the PEG signal at each time point to determine the relative proportions of LNP-associated PEG and free PEG.
-
Plot the percentage of shed PEG against time to determine the shedding kinetics.
-
Visualizations
Caption: Hydrolysis mechanism of this compound leading to PEG shedding.
Caption: Troubleshooting workflow for LNP instability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. dovepress.com [dovepress.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 6. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Real Time Measurement of PEG Shedding from Lipid Nanoparticles in Serum via NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 16. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Real time measurement of PEG shedding from lipid nanoparticles in serum via NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing pH for PEG(2000)-C-DMG Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for lipid nanoparticle (LNP) formulations containing the PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG). Proper pH control is critical for ensuring high encapsulation efficiency, optimal particle characteristics, and potent delivery of nucleic acid payloads like mRNA and siRNA.
Troubleshooting Guide
This section addresses common issues encountered during LNP formulation, with a focus on pH-related causes and solutions.
Question: Why is my nucleic acid (mRNA/siRNA) encapsulation efficiency low?
Answer: Low encapsulation efficiency is frequently linked to a suboptimal pH of the aqueous buffer used during the nanoparticle self-assembly process. The primary driver for nucleic acid encapsulation is the electrostatic interaction between a positively charged ionizable lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid.
-
Root Cause: The ionizable lipid in your formulation (e.g., DLin-MC3-DMA, ALC-0315, SM-102) requires an acidic environment to become protonated (positively charged). If the pH of your aqueous phase is too high (e.g., >6), the lipid will be mostly neutral, leading to poor complexation with the mRNA or siRNA.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) is in the acidic range, typically between 3.0 and 5.0.[1][2] A pH of 4.0 is a common and effective starting point for many formulations.[3][4]
-
Consider Ionizable Lipid pKa: The optimal formulation pH is dependent on the apparent acid dissociation constant (pKa) of your specific ionizable lipid. The buffer pH should be approximately 1.5 to 2 units below the lipid's pKa to ensure a high degree of protonation. The most effective ionizable lipids typically have an apparent pKa in the range of 6.0 to 7.0.[5][6][7]
-
Check N/P Ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid is also critical. Ensure you are using an appropriate N/P ratio (often between 3 and 6) to provide sufficient positive charges for complexation.[1]
-
Question: My LNP size is too large, or the Polydispersity Index (PDI) is high. Could pH be the cause?
Answer: Yes, the formulation pH can significantly influence particle size and uniformity (PDI).
-
Root Cause: The pH affects the charge of the ionizable lipids and, consequently, the kinetics of the LNP self-assembly process.
-
During Formulation: Studies have shown that particle size can be pH-dependent. For instance, one study observed that as the pH of the aqueous buffer increased from 3.0 to 5.0, the mean particle diameter also increased.[8] An inappropriate pH can lead to uncontrolled particle growth or aggregation, resulting in larger sizes and high PDI.
-
Post-Formulation: During the dialysis or buffer exchange step, as the pH is raised from acidic to a neutral pH of 7.4, the ionizable lipids become more neutral.[4] This change can lead to particle fusion and an increase in size if the formulation is not stable.[4]
-
-
Troubleshooting Steps:
-
Optimize Formulation pH: Experiment with a range of acidic pH values for your aqueous buffer (e.g., 3.0, 4.0, 5.0) to find the optimal point that yields the smallest size and PDI for your specific lipid composition.
-
Control Mixing Parameters: Ensure that mixing of the lipid-ethanol and aqueous phases is rapid and consistent. Microfluidic mixing is often used to achieve precise control over this process.[4]
-
Evaluate Post-Formulation Stability: Characterize your LNPs both immediately after formulation and after dialysis to pH 7.4 to assess any changes in size or PDI.
-
Question: The in vitro / in vivo potency of my formulation is poor, despite good encapsulation and particle size. How can pH play a role?
Answer: The potency of an LNP formulation is highly dependent on its ability to escape the endosome and release its nucleic acid payload into the cytoplasm. This process is critically governed by the pKa of the ionizable lipid, which is intrinsically linked to pH.
-
Root Cause: For effective endosomal escape, the ionizable lipid must become positively charged within the acidic environment of the maturing endosome (pH ~5.0-6.5).[3] This protonation facilitates interaction with and disruption of the negatively charged endosomal membrane, allowing the payload to be released.[3]
-
Troubleshooting Steps:
-
Select an Appropriate Ionizable Lipid: The apparent pKa of the ionizable lipid is the most critical parameter. A pKa between 6.2 and 6.5 is often considered optimal for efficacy.[7][8] If the pKa is too low, the lipid will not become sufficiently protonated in the endosome. If it is too high, the LNP may be too positively charged at physiological pH, leading to rapid clearance and potential toxicity.[5][9]
-
Confirm Final pH: Ensure the final formulation buffer is at a physiological pH (~7.4). This ensures the LNP surface is relatively neutral in circulation, which is necessary for stability and avoiding toxicity.[1][10] The internal pH of the LNP will generally mirror the external buffer environment.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the aqueous phase during LNP self-assembly?
A common and effective pH for the aqueous buffer during formulation is 4.0.[3][4] However, the optimal range is generally between pH 3.0 and 5.0, and it should be empirically determined for your specific combination of ionizable lipid, payload, and other formulation components.[1][8]
Q2: How does the role of this compound relate to formulation pH?
This compound is a PEGylated lipid that provides a hydrophilic "stealth" layer on the surface of the LNP, which enhances stability and increases circulation time.[12][13] Its function is not directly pH-sensitive in the way an ionizable lipid's is. However, the overall self-assembly process, which is critically driven by the pH-dependent charge of the ionizable lipid, dictates the proper incorporation of all lipid components, including this compound, into the final nanoparticle structure. The molar percentage of this compound is a key parameter that must be co-optimized with pH and other factors.[14][15]
Q3: What is the recommended final pH for an LNP formulation for storage and administration?
The final LNP formulation should be buffered to a physiological pH, typically around 7.4.[1][10] This ensures the ionizable lipid is predominantly in a neutral state, which is crucial for stability during storage and for minimizing toxicity upon administration.
Q4: How do I experimentally determine the optimal formulation pH?
A systematic approach is recommended. Prepare a series of identical LNP formulations where the only variable is the pH of the aqueous buffer (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0). Then, characterize each formulation for key quality attributes. The optimal pH will be the one that provides the best balance of these attributes. See the protocol below for a detailed methodology.
Data Presentation
Table 1: Effect of Aqueous Phase pH on LNP Physicochemical Properties
| Formulation pH | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| 3.0 | 85.2 ± 2.1 | 0.09 ± 0.02 | -2.5 ± 0.8 | 96.1 ± 1.5 |
| 4.0 | 81.5 ± 1.8 | 0.07 ± 0.01 | -3.1 ± 0.6 | 97.5 ± 1.1 |
| 5.0 | 110.7 ± 3.5 | 0.15 ± 0.03 | -4.0 ± 0.9 | 94.3 ± 2.0 |
| 6.0 | 195.4 ± 8.9 | 0.28 ± 0.05 | -5.2 ± 1.1 | 65.7 ± 4.3 |
Data are presented as mean ± standard deviation (n=3) and are representative. Optimal values are highlighted in bold.
Experimental Protocols
Protocol 1: pH Optimization for LNP Formulation
This protocol describes a method for preparing LNPs at different aqueous phase pH values to identify the optimal condition.
-
Preparation of Aqueous Phase:
-
Prepare a 50 mM sodium citrate buffer at four different pH values: 3.0, 4.0, 5.0, and 6.0.
-
Dissolve the nucleic acid payload (e.g., mRNA) in each of these buffers to the desired concentration.
-
Sterile filter each solution through a 0.22 µm filter.
-
-
Preparation of Lipid Phase:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
LNP Formulation (via Microfluidic Mixing):
-
Set up a microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and one of the nucleic acid-aqueous buffer solutions into another.
-
Set the flow rate ratio (FRR) of aqueous to organic phase, typically at 3:1.
-
Set the total flow rate (TFR) to a value known to produce small particles (e.g., 12 mL/min).
-
Initiate mixing and collect the resulting nanoparticle suspension.
-
Repeat the process for each of the different pH aqueous buffers.
-
-
Purification and Buffer Exchange:
-
For each formulation, dialyze the collected suspension against sterile phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and adjust the final pH.
-
-
Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI of each final formulation using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the LNPs in the pH 7.4 buffer.
-
Encapsulation Efficiency (EE): Use a fluorescent dye-binding assay (e.g., RiboGreen assay). Measure the fluorescence before and after adding a surfactant (e.g., Triton X-100) to lyse the particles. Calculate EE using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100
-
-
Analysis:
-
Compare the results for size, PDI, and EE across the different formulation pH values to determine the optimum. Tabulate the data as shown in Table 1.
-
Visualizations
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up PEG(2000)-C-DMG LNP Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in scaling up the production of PEG(2000)-C-DMG lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of LNP production in a question-and-answer format.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scales
-
Question: We observed a significant increase in LNP size and PDI when moving from a lab-scale (e.g., microfluidics) to a larger-scale production system. What are the potential causes and how can we troubleshoot this?
-
Answer: This is a common challenge when scaling up LNP production.[1][2] The primary reason is often a change in the mixing dynamics, which are critical for controlling nanoparticle formation.[2][3][4]
-
Mixing Inefficiency: The rapid and uniform mixing achieved in small-scale systems like microfluidics is difficult to replicate at larger volumes.[1][3] Slower or less homogenous mixing can lead to the formation of larger, more varied particles.
-
Process Parameters: Inconsistent flow rates of the lipid and aqueous phases can significantly impact particle size.[5]
-
Lipid Concentration: Higher concentrations of lipids and RNA, often used in scaled-up batches, can also contribute to increased particle size.
Troubleshooting Steps:
-
Optimize Mixing Parameters:
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-ethanol phase is a critical parameter. Experiment with different FRRs to find the optimal ratio for your scaled-up system. Generally, a higher FRR can lead to smaller particles.
-
Total Flow Rate (TFR): Increasing the TFR can enhance mixing and often results in smaller, more uniform LNPs.
-
-
Evaluate Mixing Technology:
-
If moving from microfluidics to a T-junction or impingement jet mixing system, a re-optimization of the formulation and process parameters is necessary.[6] These systems have different mixing characteristics.
-
-
Solvent Considerations: The concentration of ethanol (B145695) in the final mixture can influence particle size. Ensure consistent and rapid dilution of the ethanol post-formation.
-
Characterize at Each Stage: Use Dynamic Light Scattering (DLS) to monitor particle size and PDI at each step of the process to pinpoint where the deviation occurs.[4][7]
-
Issue 2: Decreased Encapsulation Efficiency upon Scale-Up
-
Question: Our encapsulation efficiency, which was >95% at the lab scale, has dropped significantly in our larger batches. What could be the cause, and how can we improve it?
-
Answer: A decrease in encapsulation efficiency during scale-up can be attributed to several factors related to the formulation and process.[1][6]
-
Suboptimal Mixing: Inefficient mixing can lead to premature aggregation of lipids before the nucleic acid is fully encapsulated.
-
pH of Aqueous Buffer: The pH of the aqueous buffer is critical for the ionization of the cationic lipid, which is essential for complexation with the negatively charged nucleic acid. Deviations from the optimal pH can reduce encapsulation.
-
Lipid to Payload Ratio: The ratio of lipids to the nucleic acid payload may need to be re-optimized for the larger scale.
Troubleshooting Steps:
-
Verify pH of Aqueous Phase: Ensure the pH of your aqueous buffer (e.g., citrate (B86180) buffer) is consistently within the optimal range for your ionizable lipid (typically pH 3-5).
-
Optimize Lipid Ratios: Re-evaluate the molar ratios of your lipid components, including the this compound. The amount of PEGylated lipid can influence both particle stability and encapsulation.
-
Improve Mixing Dynamics: As with particle size, optimizing the TFR and FRR of your mixing system is crucial for efficient encapsulation.
-
Purification Process: Evaluate your downstream purification method (e.g., tangential flow filtration - TFF). Inefficient removal of external, unencapsulated nucleic acid can give the appearance of lower encapsulation efficiency.
-
Accurate Measurement: Use a reliable method like the RiboGreen assay to accurately quantify encapsulated vs. free nucleic acid.[8][9]
-
Issue 3: Batch-to-Batch Inconsistency
-
Question: We are struggling with significant variability in particle size, PDI, and encapsulation efficiency between different production batches. How can we improve reproducibility?
-
Answer: Achieving batch-to-batch consistency is a major hurdle in LNP manufacturing and requires stringent process control.[1]
-
Raw Material Variability: Inconsistencies in the quality and purity of lipids and other raw materials can impact LNP formation.
-
Process Parameter Fluctuation: Even small variations in flow rates, temperature, and mixing times can lead to different LNP characteristics.[7]
-
Equipment and Setup: Differences in equipment setup, tubing length, and priming can introduce variability.
Troubleshooting Steps:
-
Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all stages of the manufacturing process.
-
Raw Material Qualification: Establish stringent quality control specifications for all incoming raw materials and qualify your suppliers.
-
Process Automation and Monitoring: Where possible, automate processes to minimize human error. Implement in-line monitoring of critical process parameters like flow rate, pressure, and temperature.
-
Consistent Equipment Setup: Ensure that the manufacturing setup is identical for each batch, including tubing dimensions and mixer configuration.
-
Robust Analytical Methods: Use validated analytical techniques to ensure that the data used to assess batch consistency is reliable.[4]
-
Frequently Asked Questions (FAQs)
1. What is the role of this compound in the LNP formulation and how does it affect scale-up?
-
This compound is a PEGylated lipid that plays a crucial role in controlling LNP size during formation and providing steric stability to the nanoparticles, which prevents aggregation.[10][11] It forms a hydrophilic corona on the LNP surface, which also helps to reduce clearance by the immune system, prolonging circulation time.[10] During scale-up, the concentration of this compound is a critical parameter to control, as it directly influences the final particle size and stability of the batch.
2. What are the critical quality attributes (CQAs) we should monitor during LNP scale-up?
-
The key CQAs for LNP formulations that must be monitored during scale-up include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and efficacy of the LNP.[4]
-
Encapsulation Efficiency: This determines the amount of active pharmaceutical ingredient (API) that is successfully loaded into the nanoparticles.[9]
-
Zeta Potential: This indicates the surface charge of the LNPs and is a predictor of their stability in suspension.
-
Lipid Purity and Ratios: The purity of the individual lipids and their final molar ratios in the LNP are critical for performance and safety.[5]
-
Sterility and Endotoxin Levels: For parenteral administration, these are critical safety attributes.[1]
-
3. Which manufacturing techniques are most suitable for large-scale LNP production?
-
While microfluidics is excellent for lab-scale production and screening due to its precise control, it can be challenging to scale up directly.[1] For larger-scale manufacturing, techniques like T-junction mixing and impingement jet mixing are more commonly employed.[6] These methods allow for higher throughput. Continuous manufacturing platforms are also emerging as a robust solution for achieving consistent LNP quality at scale.[12]
4. How can we ensure the sterility of our LNP formulation during and after scale-up?
-
Maintaining sterility is crucial for injectable LNP products.[1] Key considerations include:
-
Aseptic Processing: The entire manufacturing process should be conducted under aseptic conditions in a controlled environment.
-
Sterile Filtration: Due to their small size, LNPs can often be sterile-filtered through 0.22 µm filters. However, it is essential to validate that this process does not alter the LNP's critical quality attributes.
-
Raw Material Sterility: Use sterile-filtered buffers and ensure the sterility of all components that come into contact with the product.
-
5. What are some common challenges related to the raw materials used in LNP production?
-
Securing a stable and consistent supply of high-quality raw materials is a significant challenge, especially for large-scale production.[1] Key issues include:
-
Lipid Quality and Purity: The purity of lipids, particularly the ionizable lipid and this compound, can vary between suppliers and even between batches from the same supplier.
-
Supply Chain Disruptions: The demand for specialized lipids has increased, leading to potential supply chain vulnerabilities.
-
Regulatory Compliance: Raw materials must meet stringent pharmaceutical-grade standards.
-
Data Presentation
Table 1: Impact of Process Parameters on LNP Critical Quality Attributes (CQAs) during Scale-Up
| Critical Process Parameter (CPP) | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency | Troubleshooting Consideration |
| Total Flow Rate (TFR) | Increasing TFR generally decreases size | Increasing TFR can decrease PDI | Can improve with optimal mixing | Optimize for the specific mixing system to ensure rapid and homogenous mixing. |
| Flow Rate Ratio (FRR) (Aqueous:Ethanol) | Increasing FRR typically decreases size | Can be optimized for minimal PDI | Highly dependent on the ionizable lipid and pH | A higher aqueous to ethanol ratio can promote faster nanoprecipitation. |
| pH of Aqueous Buffer | pH-dependent; can increase with non-optimal pH | Can increase if pH is not optimal | Critically dependent on the pKa of the ionizable lipid | Must be optimized to ensure proper ionization of the cationic lipid for nucleic acid complexation. |
| Lipid Concentration | Higher concentrations can lead to larger particles | May increase with higher concentrations | Can be affected by lipid-to-payload ratio | Re-optimization may be needed at higher concentrations to maintain CQAs. |
| Temperature | Can influence lipid solubility and mixing | May be affected by temperature gradients | Can impact the efficiency of lipid-nucleic acid interaction | Maintain consistent temperature control throughout the process. |
Experimental Protocols
1. Protocol for LNP Size and PDI Measurement using Dynamic Light Scattering (DLS)
-
Objective: To determine the mean hydrodynamic diameter and polydispersity index of the LNP suspension.
-
Materials:
-
LNP sample
-
Phosphate-buffered saline (PBS), filtered through a 0.22 µm filter
-
Low-volume disposable cuvettes
-
DLS instrument (e.g., Zetasizer)
-
-
Methodology:
-
Sample Preparation: Dilute the LNP suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 is a good starting point.[13]
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Select the appropriate dispersant properties (e.g., viscosity and refractive index of water or PBS).
-
Set the equilibration time (e.g., 60-120 seconds).
-
-
Measurement:
-
Pipette the diluted sample into a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered acceptable for homogenous LNP populations.
-
-
2. Protocol for Determining Encapsulation Efficiency using a RiboGreen Assay
-
Objective: To quantify the percentage of nucleic acid encapsulated within the LNPs.
-
Principle: The Quant-iT RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.[8][9]
-
Materials:
-
LNP sample
-
Quant-iT RiboGreen reagent and TE buffer (Tris-EDTA)
-
Triton X-100 or a similar non-ionic detergent
-
Nuclease-free water
-
Black 96-well plate
-
Fluorescence plate reader
-
Nucleic acid standard of known concentration
-
-
Methodology:
-
Prepare a Standard Curve: Create a series of dilutions of the nucleic acid standard in TE buffer to generate a standard curve.
-
Prepare Samples:
-
Sample A (Free Nucleic Acid): Dilute the LNP sample in TE buffer.
-
Sample B (Total Nucleic Acid): Dilute the LNP sample in TE buffer containing a final concentration of 0.5-1% Triton X-100 to lyse the nanoparticles.
-
Incubate both samples for a short period (e.g., 10 minutes) at room temperature.
-
-
Assay:
-
Add the diluted RiboGreen reagent to the wells containing the standards and samples.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~480 nm excitation, ~520 nm emission).
-
-
Calculation:
-
Use the standard curve to determine the concentration of nucleic acid in Sample A (free) and Sample B (total).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for scaling up LNP production.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 3. pharmasource.global [pharmasource.global]
- 4. susupport.com [susupport.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. waters.com [waters.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixbiotech.com [helixbiotech.com]
- 11. rndsystems.com [rndsystems.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: Managing Endotoxin Contamination in PEG(2000)-C-DMG Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing endotoxin (B1171834) contamination in PEG(2000)-C-DMG lipids and lipid nanoparticle (LNP) formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound lipids?
A: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent pyrogen, meaning it can induce fever and a strong inflammatory response in humans and animals, even at very low concentrations.[1][3] For this compound lipids, which are often used in parenteral drug delivery systems like lipid nanoparticles (LNPs), endotoxin contamination is a critical safety concern as it can lead to adverse reactions in patients.[3] Furthermore, endotoxin can interfere with experimental results, leading to the misinterpretation of the immunogenicity or toxicity of the LNP formulation itself.[4]
Q2: What are the primary sources of endotoxin contamination in this compound lipids?
A: Endotoxin contamination can be introduced at various stages of the manufacturing and handling process of this compound lipids and subsequent LNP formulations. Common sources include:
-
Raw Materials: Water, buffers, and other chemical reagents used in the synthesis and purification of the lipids can be contaminated with Gram-negative bacteria or endotoxins.[2][5]
-
Manufacturing Equipment: Inadequate cleaning and depyrogenation of glassware, bioreactors, and chromatography columns can be a significant source of contamination.[5]
-
Personnel and Environment: Endotoxins are ubiquitous in the environment and can be introduced through handling, airborne particles, and improper aseptic techniques.[1]
-
Bacterial Growth: Any microbial contamination in the process fluids can lead to the proliferation of Gram-negative bacteria and the subsequent release of endotoxins.
Q3: What are the acceptable endotoxin limits for this compound lipid-based formulations?
A: Acceptable endotoxin limits depend on the intended application of the formulation. Regulatory agencies like the FDA have established limits for parenteral drugs. For preclinical research, the limits are often guided by these standards to ensure the reliability of the data.
| Application | Route of Administration | Endotoxin Limit |
| Parenteral Drugs (Human Use) | Intravenous (IV), Intramuscular (IM) | < 5 EU/kg of body weight |
| Intrathecal | < 0.2 EU/kg of body weight | |
| Preclinical In Vivo Studies (Rodents) | Intravenous (IV), Intraperitoneal (IP) | Typically < 0.15 EU per injection for a mouse |
| In Vitro Cell Culture | General Cell Lines | < 1.0 ng/mL (< 10 EU/mL) is often acceptable, though some sensitive cell lines may require lower levels. |
| Primary Immune Cells (e.g., macrophages) | As low as 0.1 ng/mL (< 1 EU/mL) to avoid non-specific activation. |
EU: Endotoxin Units. 1 EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.[3]
Q4: How does endotoxin contamination affect experimental outcomes?
A: Endotoxin can significantly impact both in vitro and in vivo experiments:
-
In Vitro: Endotoxin can induce the production of pro-inflammatory cytokines, affect cell proliferation, and alter gene expression in various cell types, particularly immune cells.[3] This can mask the true biological effects of the this compound lipids or the LNP formulation being studied. In some cases, high levels of endotoxin can reduce transfection efficiency.[6][7][8]
-
In Vivo: In animal models, endotoxin can cause a systemic inflammatory response, leading to fever, tissue damage, and in severe cases, septic shock.[3][9] This can confound the interpretation of toxicity and efficacy studies of the therapeutic agent being delivered by the LNPs.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the handling and testing of this compound lipids for endotoxin contamination.
Troubleshooting High Endotoxin Levels in a New Batch of this compound Lipid
| Observation | Potential Cause | Recommended Action |
| High endotoxin levels detected in a new, unopened vial of lipid. | Contamination during manufacturing or packaging by the supplier. | 1. Quarantine the batch. 2. Contact the supplier's technical support with the lot number and your test results. 3. Request a certificate of analysis for that specific lot. 4. Consider testing a new vial from a different lot. |
| High endotoxin levels in a previously opened and used vial. | Contamination during handling in the laboratory. | 1. Review your laboratory's aseptic handling procedures. 2. Ensure all pipette tips, tubes, and solvents are certified pyrogen-free. 3. Aliquot new batches of lipids into smaller, single-use volumes upon receipt to minimize contamination risk. |
Troubleshooting the Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for endotoxin detection. However, lipid-based formulations can sometimes interfere with the assay, leading to inaccurate results. The kinetic chromogenic and kinetic turbidimetric methods are generally preferred for LNP formulations over the gel-clot assay due to potential interference with clot formation.[4]
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells. | - Inhomogeneous sample. - Pipetting errors. - Contamination of pipette tips or microplate. | 1. Ensure the lipid sample is thoroughly mixed before aliquoting. 2. Use calibrated pipettes and pyrogen-free tips. 3. Use a fresh, pyrogen-free microplate for each assay. |
| Negative product control (NPC) shows a positive result. | Contamination of the LAL reagent water, pipette tips, or the lipid sample itself. | 1. Use a fresh, unopened vial of LAL reagent water. 2. Confirm that all consumables are certified pyrogen-free. 3. Test a new aliquot of the lipid sample. |
| Positive product control (PPC) shows low recovery (<50%). | Inhibition: The lipid formulation is interfering with the LAL enzyme cascade. | 1. Dilute the sample: This is the most common method to overcome inhibition.[10] Perform a serial dilution of your sample and re-run the PPC at each dilution to find the Maximum Valid Dilution (MVD) where interference is no longer observed. 2. Heat treatment: For some protein-containing samples, heat can denature interfering proteins. However, this may not be suitable for lipid formulations. 3. Use a different LAL assay format: If inhibition persists, consider trying a different LAL assay (e.g., kinetic turbidimetric if you were using chromogenic). |
| Positive product control (PPC) shows high recovery (>200%). | Enhancement: The lipid formulation is enhancing the LAL reaction. | 1. Dilute the sample: Similar to inhibition, dilution can often resolve enhancement. 2. Adjust pH: Ensure the pH of the sample is within the optimal range for the LAL assay (typically 6.0-8.0). |
Section 3: Experimental Protocols
Protocol 1: Kinetic Chromogenic LAL Assay for this compound Lipids
This protocol provides a general guideline. Always refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
Kinetic Chromogenic LAL reagent kit (including LAL, chromogenic substrate, and Control Standard Endotoxin - CSE)
-
LAL Reagent Water (LRW)
-
Pyrogen-free glass dilution tubes and pipette tips
-
96-well, pyrogen-free microplate
-
Incubating microplate reader capable of reading absorbance at 405 nm
-
Vortex mixer
Procedure:
-
Preparation of Endotoxin Standards:
-
Reconstitute the CSE according to the manufacturer's certificate of analysis to create a stock solution.
-
Perform a serial dilution of the CSE stock in LRW to prepare a standard curve (e.g., 50, 5, 0.5, 0.05, and 0.005 EU/mL).
-
-
Sample Preparation:
-
If the this compound lipid is in an organic solvent, evaporate the solvent under a stream of nitrogen and resuspend the lipid in LRW to a known concentration. Gentle warming and vortexing may be required to fully disperse the lipid.
-
For LNP formulations, they can often be directly diluted in LRW.
-
Prepare a series of dilutions of your lipid sample in LRW to test for inhibition/enhancement.
-
-
Assay Setup:
-
Add 100 µL of each standard, sample dilution, and LRW (as a negative control) to duplicate wells of the 96-well plate.
-
For Positive Product Controls (PPCs), add a known amount of CSE (as specified by the manufacturer, often to a final concentration in the middle of the standard curve) to each sample dilution.
-
Pre-incubate the plate at 37°C for at least 10 minutes in the microplate reader.
-
-
Running the Assay:
-
Reconstitute the LAL reagent with the chromogenic substrate according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted LAL reagent to all wells.
-
Immediately start the kinetic reading in the microplate reader at 405 nm at 37°C. The reading duration is typically 60-90 minutes.
-
-
Data Analysis:
-
The software provided with the microplate reader will generate a standard curve by plotting the log of the endotoxin concentration against the log of the reaction time.
-
The endotoxin concentration in the samples is then calculated from this standard curve.
-
Validate the assay by ensuring the standard curve has a correlation coefficient (r) of ≥ 0.980 and that the PPC recovery is within the acceptable range (typically 50-200%).
-
Protocol 2: Endotoxin Removal using Polymyxin (B74138) B Affinity Chromatography
Polymyxin B is a peptide antibiotic that binds with high affinity to the lipid A portion of endotoxin.[11]
Materials:
-
Polymyxin B-immobilized agarose (B213101) resin
-
Pyrogen-free chromatography column
-
Pyrogen-free buffers (e.g., equilibration buffer, regeneration buffer)
-
Peristaltic pump
Procedure:
-
Column Packing and Equilibration:
-
Pack the polymyxin B agarose resin into the chromatography column according to the manufacturer's instructions.
-
Wash the column with several column volumes of pyrogen-free water.
-
Equilibrate the column with a pyrogen-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Application:
-
Dissolve or dilute the this compound lipid or LNP formulation in the equilibration buffer.
-
Apply the sample to the column using a peristaltic pump at a slow flow rate to allow for efficient binding of the endotoxin to the resin.
-
-
Collection of Endotoxin-Free Product:
-
Collect the flow-through, which contains the lipid product with reduced endotoxin levels.
-
-
Column Regeneration:
-
Regenerate the column according to the manufacturer's instructions, typically using a high-salt buffer or a solution of sodium deoxycholate followed by extensive washing with pyrogen-free water.
-
-
Quantification of Endotoxin Removal:
-
Measure the endotoxin concentration in the sample before and after chromatography using the LAL assay to determine the removal efficiency.
-
Quantitative Data on Endotoxin Removal Methods:
| Method | Principle | Reported Removal Efficiency | Considerations for Lipids |
| Polymyxin B Affinity Chromatography | High-affinity binding of polymyxin B to lipid A. | >99% | Can lead to product loss if the lipid nanoparticles also bind to the resin. |
| Two-Phase Extraction (e.g., with Triton X-114) | Partitioning of endotoxin into a detergent-rich phase. | 90-99% | May require subsequent removal of the detergent, which can be challenging. |
| Ion-Exchange Chromatography | Electrostatic interaction between negatively charged endotoxin and a positively charged resin. | >95% | Product recovery can be low if the lipid has a net negative charge. |
| Ultrafiltration | Size-based separation of large endotoxin aggregates from smaller molecules. | 29-99.8%[12] | Efficiency depends on the aggregation state of the endotoxin and the molecular weight cutoff of the membrane. |
| Activated Charcoal Adsorption | Adsorption of endotoxin onto the surface of activated charcoal. | ~93.5%[12] | Non-selective and can lead to significant product loss. |
Section 4: Visualizations
Diagram 1: Sources of Endotoxin Contamination in LNP Production
Caption: Potential sources of endotoxin contamination during LNP production.
Diagram 2: Workflow for Troubleshooting LAL Assay Inhibition
Caption: Decision tree for troubleshooting LAL assay inhibition.
Diagram 3: Polymyxin B Affinity Chromatography for Endotoxin Removal
Caption: Schematic of endotoxin removal using Polymyxin B affinity chromatography.
References
- 1. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umu.diva-portal.org [umu.diva-portal.org]
- 3. abbiosciences.com [abbiosciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. researchgate.net [researchgate.net]
- 7. Reexamination of the effect of endotoxin on cell proliferation and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bioclone.net [bioclone.net]
- 12. sinobiological.com [sinobiological.com]
Validation & Comparative
A Comparative Guide to PEG(2000)-C-DMG and PEG(2000)-DSPE for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is paramount in the design of effective mRNA-based therapeutics. Among the critical components of lipid nanoparticle (LNP) delivery systems are the PEGylated lipids, which play a pivotal role in nanoparticle stability, circulation longevity, and overall transfection efficiency. This guide provides an objective comparison of two commonly utilized PEGylated lipids, PEG(2000)-C-DMG and PEG(2000)-DSPE, supported by experimental data to inform formulation decisions in mRNA delivery applications.
Executive Summary
This compound and PEG(2000)-DSPE are both utilized to confer "stealth" characteristics to lipid nanoparticles, shielding them from the immune system and preventing aggregation. The primary distinction between these two molecules lies in the length of their lipid anchors: this compound possesses a shorter C14 dialkyl chain (dimyristoyl), while PEG(2000)-DSPE has a longer C18 dialkyl chain (distearoyl). This structural difference significantly influences their behavior in biological systems.
This compound , with its shorter lipid anchor, exhibits a faster dissociation rate from the LNP surface. This "PEG shedding" is advantageous for specific applications, particularly for liver-targeted delivery, as it unmasks the LNP surface, allowing for interaction with cellular receptors and subsequent uptake. This characteristic is leveraged in the FDA-approved siRNA therapeutic, Onpattro® (patisiran).
PEG(2000)-DSPE , conversely, provides a more stable and persistent PEG shield due to its longer lipid anchor. This results in prolonged circulation times in the bloodstream, which can be beneficial for targeting tissues beyond the liver. However, this increased stability may also hinder cellular uptake and endosomal escape, potentially leading to lower transfection efficiency in some contexts.
Performance Comparison: this compound vs. PEG(2000)-DSPE
The following tables summarize the expected performance of LNPs formulated with either this compound or PEG(2000)-DSPE based on available experimental data for structurally similar PEG-lipids (DMG-PEG and DSPE-PEG).
Physicochemical Properties
| Property | This compound (inferred from DMG-PEG) | PEG(2000)-DSPE (inferred from DSPE-PEG) | Key Considerations |
| Particle Size (Hydrodynamic Diameter) | ~80 - 200 nm | ~80 - 200 nm | Both can produce LNPs in a similar and desirable size range for in vivo applications.[1][2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both allow for the formation of monodisperse LNP populations.[1] |
| Zeta Potential | Near-neutral (-10 to +10 mV) | Near-neutral (-10 to +10 mV) | The PEG shield effectively masks the charge of the ionizable lipid at physiological pH.[1][2] |
| mRNA Encapsulation Efficiency | > 90% | > 90% | The choice of PEG lipid does not significantly impact the initial encapsulation of mRNA.[2] |
In Vitro and In Vivo Performance
| Performance Metric | This compound (inferred from DMG-PEG) | PEG(2000)-DSPE (inferred from DSPE-PEG) | Key Considerations |
| PEG Desorption Rate | High | Low | The shorter C14 anchor of DMG-PEG leads to faster shedding from the LNP surface in the presence of serum proteins.[2][3] |
| Circulation Half-life | Shorter | Longer | The more stable PEG shield provided by DSPE-PEG results in extended circulation times.[2][3] |
| In Vitro Transfection Efficiency | Generally Higher | Generally Lower | Faster PEG shedding from DMG-PEG LNPs can facilitate better cellular uptake and endosomal escape, leading to higher protein expression.[2] |
| In Vivo Transfection Efficiency (Liver) | High | Moderate | The rapid desorption of DMG-PEG is advantageous for liver targeting, as it allows for the binding of apolipoproteins (e.g., ApoE) that mediate hepatocyte uptake.[2][3][4] |
| In Vivo Transfection Efficiency (Extra-hepatic) | Lower | Potentially Higher | The longer circulation time of DSPE-PEG LNPs may allow for greater accumulation in tissues other than the liver.[2] |
| Immunogenicity (Anti-PEG Antibodies) | Lower | Higher | The more persistent DSPE-PEG may have a higher propensity to induce an anti-PEG immune response upon repeated administration.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
LNP Formulation via Microfluidic Mixing
Objective: To produce mRNA-loaded lipid nanoparticles with consistent size and high encapsulation efficiency.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
This compound or PEG(2000)-DSPE in ethanol
-
mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the mRNA solution in the aqueous buffer.
-
Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).
-
Pump the two solutions through the microfluidic device, where they mix rapidly, leading to the self-assembly of LNPs.
-
The resulting LNP suspension is then dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA.
Characterization of LNP Physicochemical Properties
Objective: To determine the size, polydispersity, and surface charge of the formulated LNPs.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Protocol:
-
Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
For size and PDI measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
For zeta potential measurement, an electric field is applied, and the velocity of the nanoparticles is measured to determine their surface charge.
Quantification of mRNA Encapsulation Efficiency
Objective: To determine the percentage of mRNA successfully encapsulated within the LNPs.
Method: RiboGreen Assay.
Materials:
-
Quant-iT RiboGreen RNA assay kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v)
-
96-well black plate
-
Fluorescence plate reader
Protocol:
-
Prepare a standard curve of known mRNA concentrations.
-
In a 96-well plate, prepare two sets of LNP samples:
-
Set A: LNPs diluted in TE buffer (measures unencapsulated mRNA).
-
Set B: LNPs diluted in TE buffer containing 0.5% Triton X-100 (lyses the LNPs to measure total mRNA).
-
-
Add the RiboGreen reagent to all wells and incubate in the dark.
-
Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of unencapsulated and total mRNA using the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.
In Vitro Transfection Efficiency Assay
Objective: To assess the ability of the LNPs to deliver functional mRNA to cells in culture.
Method: Luciferase Reporter Assay.
Materials:
-
Cells cultured in a 96-well plate (e.g., HeLa or HEK293T cells)
-
LNPs encapsulating luciferase mRNA
-
Cell culture medium
-
Luciferase assay reagent
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the mRNA-LNPs.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.
In Vivo Transfection Efficiency Assessment
Objective: To evaluate the in vivo delivery and expression of mRNA delivered by LNPs.
Method: Bioluminescence Imaging.
Materials:
-
Laboratory mice
-
LNPs encapsulating luciferase mRNA
-
D-luciferin (substrate for luciferase)
-
In vivo imaging system (IVIS)
Protocol:
-
Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous injection).
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice (e.g., intraperitoneal injection).
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images. The intensity of the light signal indicates the location and level of luciferase expression.
-
Regions of interest (ROIs) can be drawn around specific organs to quantify the bioluminescence signal.
Visualizing Key Concepts
Caption: Workflow for LNP formulation and evaluation with different PEG-lipids.
Caption: Differential in vivo fate of LNPs based on PEG-lipid anchor length.
Conclusion
The choice between this compound and PEG(2000)-DSPE for mRNA delivery is highly dependent on the therapeutic application.
-
This compound is the preferred choice for applications requiring rapid delivery to the liver. Its "detachable" nature facilitates efficient cellular uptake by hepatocytes, a characteristic that has been validated in a clinically approved drug.
-
PEG(2000)-DSPE is more suitable for applications that may benefit from a longer circulation half-life, potentially enabling passive targeting of extra-hepatic tissues. However, this comes with a potential trade-off of reduced transfection efficiency and a higher risk of immunogenicity with repeated dosing.
For novel mRNA therapeutic development, it is recommended to screen both types of PEGylated lipids, along with varying their molar ratios in the formulation, to empirically determine the optimal composition for the desired therapeutic outcome. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG(2000)-C-DMG and Other PEGylated Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) as a premier platform for nucleic acid delivery has underscored the critical role of each lipid component in the overall efficacy and safety of the formulation. Among these, PEGylated lipids are instrumental in providing stability and modulating the pharmacokinetic profile of LNPs. This guide offers an objective comparison of PEG(2000)-C-DMG with other commonly employed PEGylated lipids, supported by experimental data to inform the selection of the optimal excipient for your research and drug development needs.
Unveiling the Role of PEGylated Lipids
Polyethylene glycol (PEG)-lipid conjugates are a cornerstone of modern LNP formulations, including those used in FDA-approved siRNA therapeutics and mRNA vaccines. Their primary function is to create a hydrophilic steric barrier on the surface of the LNP. This "stealth" coating reduces nonspecific protein adsorption (opsonization) and subsequent clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the nanoparticles. However, the choice of PEGylated lipid can significantly impact various performance metrics, a phenomenon often referred to as the "PEG dilemma." While providing stability, the PEG layer can also hinder cellular uptake and endosomal escape, crucial steps for the intracellular delivery of the nucleic acid payload.
Head-to-Head Comparison: this compound vs. Alternatives
This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) featuring a carbamate (B1207046) linkage. This distinct chemical bond, along with the C14 acyl chains of the DMG anchor, influences its behavior in comparison to other widely used PEGylated lipids such as those with ether linkages (e.g., DMG-PEG) or longer acyl chains (e.g., DSPE-PEG).
Physicochemical Properties
The choice of PEGylated lipid directly impacts the fundamental characteristics of the LNP, such as particle size, polydispersity index (PDI), and encapsulation efficiency.
| PEGylated Lipid | Lipid Anchor | Linkage | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| This compound | 1,2-dimyristoyl-sn-glycerol (C14) | Carbamate | ~80-120 | ~0.1-0.2 | >90 | [1] |
| DMG-PEG 2000 | 1,2-dimyristoyl-rac-glycerol (C14) | Ether | ~70-100 | ~0.1-0.2 | >95 | [2] |
| DSPE-PEG 2000 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (C18) | Phosphoethanolamine | ~80-130 | ~0.1-0.2 | >90 | [3] |
| DSG-PEG 2000 | 1,2-distearoyl-rac-glycerol (C18) | Ether | ~80-120 | ~0.1-0.2 | >90 | [4][5] |
Table 1: Comparative physicochemical properties of LNPs formulated with different PEGylated lipids. The data represents typical ranges observed in the literature and can vary based on the overall lipid composition and formulation process.
In Vitro Performance
The transfection efficiency of an LNP formulation is a key indicator of its ability to deliver its cargo into cells and achieve the desired biological effect. Studies have shown that the structure of the PEGylated lipid plays a crucial role in this process.
| PEGylated Lipid | Cell Line | Transfection Efficiency (Relative to control) | Key Findings | Reference |
| DMG-PEG 2000 | HeLa | Higher than DSG-PEG 2000 | LNPs with shorter acyl chain PEG-lipids demonstrate superior in vitro transfection. | [4][5] |
| DSG-PEG 2000 | HeLa | Lower than DMG-PEG 2000 | The longer acyl chains may lead to slower shedding of the PEG-lipid, hindering cellular uptake. | [4][5] |
| DMG-PEG 2000 | HCT116 | Effective downregulation of target gene | Demonstrates efficacy in siRNA delivery. | [6] |
| DSPE-PEG 2000 | HCT116 | Effective but with delayed kinetics compared to DMG-PEG | The more stable anchoring of DSPE-PEG may delay the endosomal escape process. | [6] |
Table 2: Comparison of in vitro transfection efficiency of LNPs with different PEGylated lipids. The efficiency is often payload and cell-type dependent.
In Vivo Performance
The ultimate test of an LNP formulation is its performance in vivo, where factors such as circulation time, biodistribution, and overall efficacy are paramount.
| PEGylated Lipid | Key Performance Metric | Observation | Implication | Reference |
| This compound | Circulation Time | Rapidly dissociates from the LNP surface. | Allows for interaction with blood proteins like ApoE, facilitating hepatocyte uptake. | [1] |
| DMG-PEG 2000 | Circulation Time | Shorter circulation half-life compared to DSPE-PEG. | Faster clearance from the bloodstream. | [3] |
| DSPE-PEG 2000 | Circulation Time | Longer circulation half-life. | The C18 acyl chains provide a more stable anchor in the lipid bilayer. | [3] |
| C16-Ceramide-PEG | Immunogenicity | Higher anti-PEG antibody response compared to DMG-PEG. | Potential for reduced efficacy upon repeated dosing. | [2] |
| DSPE-PEG 2000 | Immunogenicity | Higher anti-PEG antibody response compared to C8-Ceramide-PEG and ALC-0159. | Increased risk of accelerated blood clearance (ABC) phenomenon. | [7] |
Table 3: Comparative in vivo performance characteristics of LNPs formulated with different PEGylated lipids.
The Rise of PEG Alternatives
The immunogenicity concerns associated with PEG have spurred the development of alternative hydrophilic polymers. Polysarcosine (pSar) has emerged as a promising candidate, demonstrating comparable "stealth" properties to PEG with potentially reduced immunogenic responses.
| Polymer | Key Advantages | Supporting Data | Reference |
| Polysarcosine (pSar) | Reduced immunogenicity, comparable or enhanced transfection efficiency. | pSar-functionalized LNPs showed lower pro-inflammatory cytokine secretion and reduced complement activation compared to PEGylated LNPs. |
Table 4: Overview of Polysarcosine as a promising alternative to PEG in LNP formulations.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for the formulation and characterization of LNPs, enabling a standardized comparison of different PEGylated lipids.
LNP Formulation via Microfluidic Mixing
This protocol outlines the preparation of LNPs using a microfluidic mixing device, a method known for its reproducibility and scalability.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., this compound or other comparators)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (B145695) (absolute)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and the PEGylated lipid in absolute ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in the citrate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the microfluidic mixing process according to the manufacturer's instructions. The rapid mixing of the two solutions induces the self-assembly of the LNPs.
-
-
Dialysis:
-
Collect the LNP solution.
-
Transfer the solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the LNP solution by passing it through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C.
-
Quantification of Encapsulation Efficiency using RiboGreen Assay
The Quant-iT RiboGreen assay is a sensitive method to determine the concentration of nucleic acid and, consequently, the encapsulation efficiency of the LNPs.
Materials:
-
LNP formulation
-
Quant-iT RiboGreen reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a standard curve of the nucleic acid in TE buffer.
-
Sample Preparation:
-
Total Nucleic Acid: Dilute the LNP formulation in TE buffer containing 2% Triton X-100. The detergent lyses the LNPs, releasing the encapsulated nucleic acid.
-
Free Nucleic Acid: Dilute the LNP formulation in TE buffer without Triton X-100.
-
-
RiboGreen Addition: Add the diluted RiboGreen reagent to both the standards and the samples in the 96-well plate.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Calculation:
-
Determine the concentration of total and free nucleic acid from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Visualizing Key Processes
Understanding the underlying mechanisms and experimental setups is crucial for interpreting the data and designing new experiments.
Caption: Experimental workflow for LNP formulation and characterization.
References
- 1. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 7. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey: A Comparative Guide to the Biodistribution and Clearance of PEG(2000)-C-DMG Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The in vivo fate of lipid nanoparticles (LNPs) is a critical determinant of their therapeutic efficacy and safety. This guide provides a comprehensive comparison of the biodistribution and clearance profiles of LNPs functionalized with 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) against alternative LNP formulations. By presenting key experimental data and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions in the design and development of next-generation drug delivery systems.
Performance Comparison: this compound vs. Alternative LNPs
The choice of the polyethylene (B3416737) glycol (PEG)-lipid conjugate in an LNP formulation significantly influences its pharmacokinetic profile. The length of the lipid anchor plays a pivotal role in determining how long the PEG moiety remains associated with the nanoparticle surface in the bloodstream, thereby affecting circulation time and organ accumulation.
Below is a summary of key biodistribution and clearance parameters for LNPs formulated with this compound (which has a C14 lipid anchor) and a common alternative, DSPE-PEG(2000) (which has a longer C18 lipid anchor).
| Parameter | This compound (C14 anchor) LNPs | DSPE-PEG(2000) (C18 anchor) LNPs | Key Insights |
| Blood Half-Life | Shorter | Longer | The shorter C14 lipid anchor of DMG-PEG leads to a more rapid dissociation from the LNP surface, resulting in faster clearance from circulation.[1][2] |
| Liver Accumulation | High | Lower | Rapid desorption of PEG-C-DMG exposes the LNP core to opsonins and facilitates uptake by liver cells, particularly hepatocytes.[1][3] |
| Spleen Accumulation | Moderate | Higher with increased DSPE-PEG content | Longer circulating LNPs with more stable PEGylation show increased accumulation in the spleen.[3] |
| Kidney Accumulation | Lower | Higher with less DSPE-PEG content | Formulations with less stable PEGylation (less DSPE-PEG) can lead to greater kidney accumulation.[3] |
| Clearance Rate | Faster | Slower | The rate of clearance is inversely proportional to the stability of the PEG-lipid anchor.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed to generate the comparative data presented above.
In Vivo Biodistribution and Pharmacokinetic Studies
Objective: To determine the temporal distribution and clearance rate of LNPs in a living organism.
Animal Model:
-
Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
LNP Administration:
-
LNPs are typically administered via intravenous (i.v.) tail vein injection at a specified dose (e.g., 0.5 mg/kg of encapsulated mRNA or siRNA).
Labeling of LNPs:
-
To track the LNPs in vivo, they are labeled with either a fluorescent dye (e.g., DiR, Cy5, Cy7) or a radiolabel (e.g., 3H, 14C) incorporated into one of the lipid components.
Sample Collection and Analysis:
-
Blood Sampling: Blood is collected at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via retro-orbital or tail vein sampling.
-
Organ Harvesting: At the end of the study, mice are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, brain) are harvested.
-
Quantification:
-
Fluorescence Imaging: For fluorescently labeled LNPs, organs are imaged using an in vivo imaging system (IVIS) to quantify the fluorescence intensity, which correlates with LNP accumulation.
-
Liquid Scintillation Counting: For radiolabeled LNPs, blood and homogenized organ tissues are analyzed using a liquid scintillation counter to determine the amount of radioactivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to quantify the concentration of a specific lipid component or the encapsulated drug in blood and tissue homogenates.
-
Data Analysis:
-
Pharmacokinetic parameters, including blood half-life, are calculated from the concentration-time profiles in the blood.
-
Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
LNP Formulation via Microfluidic Mixing
Objective: To produce uniform and highly encapsulated LNPs.
Materials:
-
Lipid Phase: Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., this compound) dissolved in 100% ethanol (B145695).
-
Aqueous Phase: Nucleic acid (mRNA or siRNA) dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).
Procedure:
-
The lipid and aqueous solutions are prepared separately.
-
The two solutions are loaded into separate syringes and placed on a microfluidic mixing device (e.g., NanoAssemblr).
-
The device rapidly mixes the two streams at a controlled flow rate, leading to the self-assembly of LNPs.
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
The final LNP formulation is sterile-filtered.
Visualizing the Nanoparticle Journey
To better understand the processes involved in LNP formulation and their interaction with target cells, the following diagrams illustrate a typical experimental workflow and the cellular uptake pathway.
Clearance Mechanisms
The clearance of LNPs from the body is a multi-step process primarily mediated by the mononuclear phagocyte system (MPS), with the liver and spleen being the main organs involved.
-
Opsonization: Upon entering the bloodstream, LNPs can be coated by serum proteins called opsonins. The extent of opsonization is influenced by the surface characteristics of the LNP, including the density and stability of the PEG layer.
-
Phagocytosis: Opsonized LNPs are recognized and engulfed by phagocytic cells, such as Kupffer cells in the liver and macrophages in the spleen.
-
Hepatobiliary Excretion: LNPs taken up by hepatocytes in the liver can be metabolized, and their components or encapsulated contents can be excreted into the bile.
-
Renal Clearance: Small molecule drugs released from the LNPs or degradation products of the lipids can be eliminated through the kidneys via urine.
The rapid dissociation of this compound from the LNP surface accelerates the opsonization process, leading to a more rapid uptake by the MPS and consequently, a shorter circulation half-life compared to LNPs with more stably anchored PEG-lipids like DSPE-PEG.[1][3] This property can be advantageous for liver-targeted therapies. Conversely, for targeting extra-hepatic tissues, a longer-circulating LNP with a more stable PEG shield is generally preferred.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of PEG(2000)-C-DMG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe drug delivery systems is paramount in modern therapeutics. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of a variety of payloads, including mRNA, as exemplified by their use in COVID-19 vaccines. A key component of these formulations is the PEGylated lipid, which enhances stability and circulation time. This guide provides a comparative assessment of the cytotoxicity of PEG(2000)-C-DMG, a commonly used PEGylated lipid, in the context of other lipid nanoparticle constituents and alternative delivery systems.
Understanding the Components: Cationic Lipids and PEGylation
This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a PEGylated lipid. Its cytotoxicity profile is influenced by its two main components: the lipid anchor (dimyristoyl-glycerol) and the polyethylene (B3416737) glycol (PEG) chain.
Cationic lipids, a broader class to which the lipid anchor of some delivery systems belongs, are known to be a source of cytotoxicity. Their positive charge, essential for encapsulating negatively charged nucleic acids, can also lead to adverse interactions with negatively charged cell membranes. This can cause membrane destabilization, the formation of pores, and ultimately cell death.[1][2] Mechanisms of cationic lipid-mediated toxicity include the generation of reactive oxygen species (ROS) and subsequent increases in intracellular calcium levels, which can trigger apoptotic pathways.[3][4][5] The structure of the cationic lipid's hydrophilic headgroup is a major determinant of its toxicity.[4] For instance, lipids with quaternary ammonium (B1175870) headgroups tend to be more cytotoxic than those with peptide-based headgroups.[4]
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to reduce the toxicity and immunogenicity of nanoparticles.[6][7] The hydrophilic PEG layer creates a shield that can minimize interactions with cellular components, thereby mitigating the cytotoxic effects of the core lipids.[6][7] However, the molecular weight of the PEG and the nature of the lipid anchor can influence its effectiveness and potential toxicity.[8][9][10] While PEG itself is generally considered safe, some studies have noted potential cytotoxicity with certain PEG derivatives, particularly at high concentrations.[8][9]
Comparative Cytotoxicity of Lipid-Based Nanoparticles
Direct, head-to-head cytotoxicity data for this compound against a wide range of alternatives in a single study is limited. However, by compiling data from various studies on different lipid-based nanoparticle formulations, we can draw a comparative picture. The following table summarizes the reported cytotoxicity of various lipid nanoparticle systems. It is important to note that direct comparison of IC50 or EC50 values across different studies should be done with caution due to variations in cell lines, incubation times, and assay methods.
| Nanoparticle System/Component | Key Features | Reported Cytotoxicity Findings | Cell Line(s) | Assay(s) Used |
| Cationic Liposomes (General) | Contain permanently positively charged lipids. | Can induce significant cytotoxicity through membrane disruption and ROS production.[3][5] Toxicity is dependent on the specific cationic lipid used.[4] | Various | MTT, LDH, ROS assays |
| Ionizable Lipid Nanoparticles (iLNPs) | Contain lipids that are neutral at physiological pH and become positively charged in the acidic environment of the endosome. | Generally exhibit lower cytotoxicity compared to permanently cationic lipids.[11] | Chinese hamster ovary (CHO) cells, Human lung fibroblasts (WI-38) | Trypan blue exclusion, Alamar blue, Flow cytometry (apoptosis) |
| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, offering high stability. | Often show low cytotoxicity, making them suitable for dermal and lung delivery.[12][13][14] Toxicity can be influenced by the lipid matrix and surfactant used.[13] | Human alveolar epithelial (A549) cells, Mouse 3T3 fibroblasts, Human HaCaT keratinocytes | MTT, LDH |
| PEGylated Lipids (General) | Incorporation of PEG to shield the nanoparticle surface. | Generally reduces the cytotoxicity of the underlying lipid nanoparticle.[6][7] The length of the lipid anchor and PEG chain can impact this effect.[15] | Various | WST-8, Live/Dead assay |
| CDA14 (Quaternary Ammonium Headgroup) | Cationic lipid with a quaternary ammonium headgroup. | IC50 of 109.4 µg/mL. Induced more apoptosis compared to CDO14.[4] | NCI-H460 | Not specified |
| CDO14 (Tri-peptide Headgroup) | Cationic lipid with a tri-peptide headgroup. | IC50 of 340.5 µg/mL. Showed better biocompatibility than CDA14.[4] | NCI-H460 | Not specified |
| SLN20 (20% Phospholipids) | Solid lipid nanoparticle formulation. | EC50 (MTT): 4080 µg/ml; EC50 (LDH): 3431 µg/ml. Lower toxicity compared to SLN50.[12][14] | A549 | MTT, LDH |
| SLN50 (50% Phospholipids) | Solid lipid nanoparticle formulation. | EC50 (MTT): 1520 µg/ml; EC50 (LDH): 1253 µg/ml.[12][14] | A549 | MTT, LDH |
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is crucial. Below are detailed methodologies for commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the lipid nanoparticles for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of a positive control (cells lysed to release maximum LDH).
AlamarBlue™ (Resazurin) Assay
This is another metabolic indicator assay where the blue, non-fluorescent resazurin (B115843) is reduced to the pink, fluorescent resorufin (B1680543) by viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (typically 10% of the culture volume) directly to the wells containing cells and treatment media.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the percentage reduction of AlamarBlue™ to determine cell viability relative to the untreated control.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway for cationic lipid-induced toxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment of lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the problem of cationic lipid-mediated toxicity: the magnetoliposome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 12. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models | Semantic Scholar [semanticscholar.org]
- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LNP Compositions Featuring PEG(2000)-C-DMG and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nucleic acid therapeutics, Lipid Nanoparticles (LNPs) have emerged as the leading delivery platform. A critical component of these formulations is the PEGylated lipid, which plays a pivotal role in particle stability and circulation longevity. PEG(2000)-C-DMG has been a widely used PEGylated lipid; however, concerns regarding immunogenicity and the "PEG dilemma" have spurred the development of alternative compositions. This guide provides an objective, data-driven comparison of LNPs formulated with this compound against those containing promising alternatives, including polysarcosine (pSar)-based lipids and other PEGylated lipids with varying anchor structures.
Data Presentation: Quantitative Comparison of LNP Formulations
The following tables summarize the key physicochemical and in vivo performance characteristics of LNPs formulated with different PEGylated and alternative lipids.
Table 1: Physicochemical Properties of LNP Formulations
| LNP Composition (Ionizable Lipid:Helper Lipid:Cholesterol:Stealth Lipid) | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| This compound Based | ||||||
| DLin-MC3-DMA:DSPC:Chol:this compound | 50:10:38.5:1.5 | ~80-100 | < 0.2 | > 90% | Near-neutral | [1][2] |
| Alternative PEG-Lipid Anchors | ||||||
| ALC-0315:DSPC:Chol:DMG-PEG2000 | 50:10:38.5:1.5 | ~80 | < 0.1 | > 95% | -6.3 | [3] |
| ALC-0315:DSPC:Chol:DSG-PEG2000 | 50:10:38.5:1.5 | ~85 | < 0.1 | > 95% | -7.5 | [3] |
| ALC-0315:DSPC:Chol:DSPE-PEG2000 | 50:10:38.5:1.5 | ~90 | < 0.1 | > 95% | -8.2 | [3] |
| DLin-MC3-DMA:DSPC:Chol:DSPE-PEG2000 (0.5:1 ratio with DMG-PEG) | 50:10:38.5:1.5 | ~85 | ~0.1 | > 90% | Not Reported | [1] |
| Polysarcosine (pSar) Alternatives | ||||||
| ALC-0315:DSPC:Chol:DMG-pSar25 | 50:10:38.5:1.5 | ~95 | < 0.2 | > 90% | Near-neutral | [4] |
| SM-102:DSPC:Chol:DMG-pSar25 | 50:10:38.5:1.5 | ~90 | < 0.2 | > 90% | Near-neutral | [4] |
Table 2: In Vivo Performance of LNP Formulations
| LNP Composition | Animal Model | Administration Route | Payload | Efficacy Endpoint | Results | Reference |
| This compound vs. Alternatives | ||||||
| ALC-0315 based LNPs with DMG-PEG2000 vs. DSG-PEG2000 vs. DSPE-PEG2000 | Mice | Intramuscular | Luciferase mRNA | Luminescence in muscle and liver | DMG-PEG showed significantly higher luminescence in both muscle and liver compared to DSG and DSPE formulations.[3] | [3] |
| DLin-MC3-DMA based LNPs with varying DSPE-PEG:DMG-PEG ratios | Mice (TBI model) | Intravenous | siRNA | Gene silencing | Increased DSPE-PEG content led to longer circulation times.[1] | [1] |
| ALC-0315 based LNPs with ALC-0159 (PEG) vs. DMG-pSar25 | Mice | Intramuscular | Luciferase mRNA | Luminescence intensity | DMG-pSar25 LNPs resulted in statistically higher luminescence intensity.[4] | [4] |
| SM-102 based LNPs with DMG-PEG2000 vs. DMG-pSar25 | Mice | Intramuscular | Luciferase mRNA | Luminescence intensity | Similar luminescence intensity between the two formulations.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, a method that allows for precise control over particle formation.
Materials:
-
Ionizable lipid, helper lipid, cholesterol, and PEGylated/alternative lipid (e.g., this compound, DMG-pSar25) dissolved in ethanol (B145695).
-
Nucleic acid (mRNA or siRNA) dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and stealth lipid in absolute ethanol at the desired molar ratio. For example, a common molar ratio is 50:10:38.5:1.5.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in the low pH buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Mixing: Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Dialysis: Collect the resulting LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
LNP Characterization
a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
b) Zeta Potential Measurement:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to minimize the effects of charge screening.
-
Load the sample into a specialized zeta potential cell.
-
Measure the electrophoretic mobility of the particles in an applied electric field using a DLS instrument with zeta potential measurement capabilities. The zeta potential is calculated from the electrophoretic mobility.
c) Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains untreated.
-
Add RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.
-
Measure the fluorescence intensity of both sets using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100
In Vivo LNP Efficacy Study in Mice (Luciferase Model)
This protocol outlines a typical in vivo study to assess the delivery efficiency of mRNA-LNPs using a luciferase reporter gene.
Materials:
-
Female C57BL/6 mice (6-8 weeks old).
-
mRNA-LNP formulation encapsulating firefly luciferase mRNA.
-
D-luciferin substrate.
-
In vivo imaging system (IVIS).
Procedure:
-
Administration: Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous, intramuscular). A typical dose is 0.5 mg/kg of mRNA.
-
Imaging: At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin (e.g., 150 mg/kg) to the mice via intraperitoneal injection.
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to quantify the expression of luciferase in different organs.
-
Data Analysis: Analyze the images to determine the regions of interest (ROIs) and quantify the bioluminescent signal (photons/second) in each organ.
Anti-PEG Antibody ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG antibodies in mouse serum.
Materials:
-
ELISA plates pre-coated with a PEG-conjugate.
-
Mouse serum samples.
-
HRP-conjugated anti-mouse IgG or IgM detection antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader.
Procedure:
-
Sample Dilution: Dilute the mouse serum samples in an appropriate buffer.
-
Incubation: Add the diluted serum samples to the PEG-coated ELISA plate wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound antibodies.
-
Detection Antibody: Add the HRP-conjugated anti-mouse detection antibody to the wells and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to the wells and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Immunological signaling pathway triggered by PEGylated LNPs.
References
Validating the Purity of PEG(2000)-C-DMG by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of lipid excipients is paramount in the development of effective and safe lipid nanoparticle (LNP)-based drug delivery systems. PEG(2000)-C-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical component in many LNP formulations, including mRNA vaccines, where it influences the stability, circulation time, and overall performance of the nanoparticles. Ensuring the high purity of this raw material is a critical step in quality control. This guide provides a comparative overview of validating the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and a look at alternative methods and products.
The Gold Standard: HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for assessing the purity of PEGylated lipids like this compound. Due to the lack of a strong UV-absorbing chromophore in the molecule, detectors that do not rely on UV absorbance are preferred. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are the most suitable choices, providing a response proportional to the mass of the analyte.
A recent study highlighted an optimized HPLC-CAD method for impurity profiling of commercial DMG-PEG 2000, revealing that all investigated batches exceeded a purity of 98.5%.[1] This underscores the capability of HPLC-CAD to quantify the main component and separate it from synthesis-related and degradation impurities.
Comparative Purity of Commercial this compound
The purity of commercially available this compound can vary between suppliers. While a direct head-to-head study is not publicly available, the stated purity levels on product specifications and in publications provide a basis for comparison.
| Supplier/Source | Stated Purity | Analytical Method | Reference |
| Supplier A (Generic) | ≥99.0% | H-NMR, HPLC | [2] |
| Supplier B (Generic) | >99% | Not Specified | [3] |
| Supplier C (Generic) | >95% | Not Specified | [4][5] |
| Supplier D (Generic) | ≥90% | HPLC | [6] |
| Published Research | >98.5% | HPLC-CAD | [1] |
Note: The table above is a summary of publicly available data and specifications. For lot-specific purity, it is essential to consult the Certificate of Analysis provided by the supplier.
Experimental Protocol: HPLC-CAD Method for this compound Purity
This protocol is adapted from established methods for similar PEGylated lipids and is suitable for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for lipid analysis, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the main peak from potential impurities. For example:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Pressure: 35 psi.
-
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of chloroform (B151607) and methanol, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all detected components in the chromatogram.
Visualizing the Workflow and Purity Validation Logic
The following diagrams illustrate the experimental workflow for HPLC-based purity validation and the logical relationship between different analytical techniques for a comprehensive assessment.
Caption: Experimental workflow for this compound purity validation by HPLC-CAD.
Caption: Logical relationship of analytical methods for comprehensive purity validation.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for quantitative purity assessment, other techniques provide valuable orthogonal information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure and identity of this compound. By analyzing the chemical shifts and integration of peaks corresponding to the different parts of the molecule (myristoyl chains, glycerol (B35011) backbone, PEG linker), one can verify the structural integrity and detect certain impurities.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight distribution of the PEG chain and to identify the mass of impurities, aiding in their structural elucidation.
Comparison with Alternatives to this compound
Concerns about the potential immunogenicity of PEG have driven the development of alternative stealth polymers for LNP formulations. These alternatives aim to provide similar or improved performance in terms of stability and circulation time while reducing the risk of anti-PEG antibody formation.
| Feature | This compound | Polysarcosine (PSar)-based Lipids | Poly(2-oxazoline) (POZ)-based Lipids |
| Stealth Property | Well-established | Comparable to PEG | Promising |
| Immunogenicity | Potential for anti-PEG antibodies | Lower immunogenicity reported | Lower immunogenicity potential |
| Biodegradability | Non-biodegradable | Biodegradable | Varies with specific chemistry |
| Commercial Availability | Widely available | Becoming more available | Primarily in research stages |
| Regulatory Status | Used in approved drugs | Under investigation | Under investigation |
Conclusion
Validating the purity of this compound is a critical aspect of quality control in the development of LNP-based therapeutics. A robust, validated HPLC method, preferably with CAD or ELSD, is the industry standard for quantitative purity analysis. This should be complemented by orthogonal techniques such as NMR and MS for comprehensive characterization. For researchers and drug developers, it is crucial to source high-purity this compound and to be aware of emerging alternatives that may offer advantages in terms of immunogenicity and overall performance. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for establishing effective purity validation strategies.
References
- 1. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 5. calpaclab.com [calpaclab.com]
- 6. caymanchem.com [caymanchem.com]
Unveiling the Preclinical Performance of PEG(2000)-C-DMG in Lipid Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal lipid nanoparticle (LNP) components is paramount for the successful delivery of nucleic acid therapeutics. This guide provides an objective comparison of the preclinical performance of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) with its primary alternative, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). Supported by experimental data, this document details the critical role of the PEG-lipid anchor in dictating the pharmacokinetic and pharmacodynamic properties of LNPs.
At the heart of LNP design is the polyethylene (B3416737) glycol (PEG) lipid, which provides a hydrophilic corona to the nanoparticle, enhancing its stability and shielding it from the host immune system. However, the nature of the lipid anchor that tethers the PEG to the LNP surface profoundly influences its in vivo fate. This compound, with its shorter C14 dialkyl chains, and DSPE-PEG2000, with its longer C18 acyl chains, represent two distinct strategies for PEGylation, each with its own set of advantages and disadvantages.
The "PEG Dilemma": A Tale of Two Anchors
The choice between this compound and DSPE-PEG2000 revolves around a central challenge in LNP design known as the "PEG dilemma". While a stable PEG shield is crucial for prolonging circulation time, it can also hinder the interaction of the LNP with target cells and impede the endosomal escape of the nucleic acid payload.
The key difference between this compound and DSPE-PEG2000 lies in their in vivo desorption rates from the LNP surface. The shorter C14 chains of this compound lead to a faster dissociation from the LNP in the bloodstream.[1][2] This "PEG shedding" is a critical feature for liver-targeted delivery. As the PEG layer dissipates, it allows for the adsorption of endogenous proteins, such as Apolipoprotein E (ApoE), which can then mediate the uptake of the LNP by hepatocytes via the low-density lipoprotein receptor.[3] This mechanism is leveraged in the FDA-approved siRNA therapeutic, Onpattro®.[1][4]
In contrast, the longer C18 chains of DSPE-PEG2000 provide a much more stable anchor, resulting in a significantly slower desorption rate.[1][2] This persistent PEG shield leads to longer circulation times, reduced clearance by the mononuclear phagocyte system, and consequently, greater accumulation in tissues with fenestrated endothelia, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]
Comparative Preclinical Performance: A Data-Driven Analysis
The following tables summarize key quantitative data from preclinical studies directly comparing the in vivo performance of LNPs formulated with PEG-lipids of varying anchor lengths.
Pharmacokinetics of siRNA-LNPs in Mice
| PEG-Lipid Anchor | Circulation Half-life (hours) | Liver Uptake (% Injected Dose at 4h) | Spleen Uptake (% Injected Dose at 4h) | Reference |
| C14 (DMG-like) | 0.64 | ~55% | ~5% | [1][5] |
| C16 | 2.18 | ~40% | ~10% | [1][5] |
| C18 (DSPE-like) | 4.03 | ~30% | ~15% | [1][5] |
Biodistribution of mRNA-LNPs in Mice
| LNP Formulation (DSPE-PEG:DMG-PEG ratio) | Blood Half-life (hours) | Liver Accumulation (Fluorescence Intensity) | Spleen Accumulation (Fluorescence Intensity) | Reference |
| 0.1 : 1.4 (DMG-PEG dominant) | ~1.5 | High | Low | [1][6] |
| 0.5 : 1 | ~2.0 | Intermediate | Intermediate | [1][6] |
| 1 : 0.5 (DSPE-PEG dominant) | ~2.5 | Low | High | [1][6] |
In Vivo Efficacy of mRNA-LNPs in Mice (Luciferase Expression)
| LNP Formulation (DSPE-PEG:DMG-PEG ratio) | Luciferase Expression in Liver (RLU/mg protein at 24h) | Luciferase Expression in Spleen (RLU/mg protein at 24h) | Reference |
| 0.1 : 1.4 (DMG-PEG dominant) | High | Low | [6] |
| 0.5 : 1 | Intermediate | Intermediate | [6] |
| 1 : 0.5 (DSPE-PEG dominant) | Low | High | [6] |
These data clearly illustrate the trade-off between circulation time and liver-specific delivery. LNPs formulated with the shorter C14 anchor (DMG-like) exhibit rapid clearance from the blood and high accumulation in the liver, leading to robust transgene expression in this organ. Conversely, increasing the proportion of the longer C18 anchor (DSPE-like) extends circulation half-life and shifts biodistribution towards the spleen, with a corresponding change in the site of protein expression.
Experimental Methodologies
A summary of the key experimental protocols used to generate the comparative data is provided below.
LNP Formulation
Lipid nanoparticles are typically formulated by rapid mixing of an ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo.
A common lipid molar ratio for LNP formulations is 50:10:38.5:1.5 for the ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[1] The precise ratio and mixing parameters can be adjusted to optimize nanoparticle size, encapsulation efficiency, and in vivo performance.
In Vivo Biodistribution and Pharmacokinetics
To assess the biodistribution and pharmacokinetics of LNPs, radiolabeled or fluorescently-labeled lipids and nucleic acids are used.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PEG(2000)-C-DMG: Evidence for Enhanced Endosomal Escape in Lipid Nanoparticle Formulations
For researchers, scientists, and drug development professionals, optimizing the intracellular delivery of therapeutic payloads is a critical challenge. A key hurdle in this process is the efficient escape of delivery vehicles, such as lipid nanoparticles (LNPs), from the endosomal pathway to release their cargo into the cytoplasm. This guide provides a comparative analysis of PEG(2000)-C-DMG, a PEGylated lipid, and its role in promoting endosomal escape, supported by experimental data and detailed methodologies.
This compound, a polyethylene (B3416737) glycol (PEG) derivative of 1,2-dimyristoyl-sn-glycerol, is a crucial component in many LNP formulations for the delivery of nucleic acids like siRNA and mRNA. Its unique properties, particularly its shorter C14 acyl chains, contribute to a more transient association with the LNP surface compared to PEGylated lipids with longer acyl chains, such as DSPE-PEG(2000). This characteristic is believed to be a key factor in facilitating improved endosomal escape and, consequently, enhanced therapeutic efficacy.
Comparative Performance: this compound vs. Alternatives
Experimental evidence suggests that LNPs formulated with this compound exhibit superior endosomal escape capabilities compared to those formulated with PEGylated lipids possessing longer acyl chains, such as DSPE-PEG(2000). This difference is attributed to the faster dissociation, or "shedding," of this compound from the LNP surface once inside the cell.[1] The presence of the PEG shield is essential for LNP stability and to prevent clearance in the bloodstream; however, this same shield can hinder the interaction of the LNP with the endosomal membrane, a necessary step for cargo release. The more rapid removal of the this compound shield exposes the underlying lipids, which can then interact with and destabilize the endosomal membrane, leading to the release of the therapeutic payload into the cytoplasm.
This enhanced endosomal escape translates to higher transfection efficiency both in laboratory cell cultures (in vitro) and in living organisms (in vivo).[1]
Quantitative Data Summary
The following table summarizes the comparative performance of LNPs formulated with different PEGylated lipids, highlighting the impact on endosomal escape and transfection efficiency.
| PEGylated Lipid | Acyl Chain Length | Relative Endosomal Escape Efficiency (in vitro) | Relative Transfection Efficiency (in vivo) | Reference |
| This compound | C14 | Superior | Higher | [1] |
| DSPE-PEG(2000) | C18 | Lower | Lower | [1] |
| DSG-PEG(2000) | C18 | Lower | Lower | [1] |
Experimental Protocols for Assessing Endosomal Escape
The quantification of endosomal escape is a complex process, and various assays have been developed to measure this critical step in drug delivery. Two prominent methods are the Galectin-8 assay and the Split-GFP complementation assay.
Galectin-8 Endosomal Escape Assay
This assay relies on the recruitment of the protein Galectin-8 to damaged endosomal membranes.
Principle: Galectin-8 is a cytosolic protein that specifically binds to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture. By using a fluorescently tagged Galectin-8 (e.g., Gal8-GFP), the disruption of endosomes can be visualized and quantified as fluorescent puncta within the cell.
Methodology:
-
Cell Line: A cell line stably expressing a Galectin-8-GFP fusion protein is used.
-
Treatment: These cells are treated with the LNP formulations being tested.
-
Imaging: Live-cell imaging or fixed-cell microscopy is used to visualize the localization of Gal8-GFP.
-
Quantification: The number and intensity of Gal8-GFP puncta per cell are quantified using image analysis software. An increase in puncta indicates a higher frequency of endosomal membrane damage and, therefore, greater endosomal escape.
Split-GFP Complementation Assay
This assay provides a more direct measure of cytosolic cargo delivery.
Principle: The Green Fluorescent Protein (GFP) is split into two non-fluorescent fragments (GFP1-10 and GFP11). One fragment (GFP1-10) is expressed in the cytoplasm of a cell line. The other, smaller fragment (GFP11) is attached to the therapeutic cargo encapsulated within the LNP. If the LNP successfully escapes the endosome and releases its cargo into the cytoplasm, the GFP11-tagged cargo will bind to the cytosolic GFP1-10, reconstituting a functional, fluorescent GFP molecule.
Methodology:
-
Cell Line: A cell line stably expressing the large GFP fragment (GFP1-10) is utilized.
-
LNP Formulation: The therapeutic cargo is tagged with the small GFP fragment (GFP11) and encapsulated in the LNPs.
-
Treatment: The engineered cells are treated with the GFP11-cargo-loaded LNPs.
-
Detection: The fluorescence signal from reconstituted GFP is measured using flow cytometry or fluorescence microscopy.
-
Quantification: The intensity of the GFP signal is directly proportional to the amount of cargo that has escaped the endosome and entered the cytoplasm.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed mechanism of enhanced endosomal escape with this compound and the experimental workflows.
Caption: Mechanism of this compound mediated endosomal escape.
Caption: Workflows for endosomal escape quantification assays.
References
Benchmarking PEG(2000)-C-DMG: A Comparative Guide to Industry Standard Lipids for LNP-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of lipid excipients is paramount in the design of effective lipid nanoparticle (LNP) drug delivery systems. Among the critical components, the PEGylated lipid plays a pivotal role in dictating the stability, circulation time, and ultimately, the therapeutic efficacy of the encapsulated payload. This guide provides an objective comparison of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) against other industry-standard lipids, supported by experimental data and detailed protocols to aid researchers in their LNP formulation development.
Performance Benchmarks: this compound vs. Alternatives
The performance of PEGylated lipids in LNP formulations is a balance between promoting stability and circulation longevity while minimizing interference with cellular uptake and endosomal escape. This compound, a widely used PEGylated lipid, is often benchmarked against lipids with varying anchor chain lengths and chemistries, such as those based on distearoylphosphatidylethanolamine (DSPE).
Key Performance Indicators
The efficacy of LNP formulations is assessed through a variety of in vitro and in vivo parameters. Key indicators include:
-
Transfection Efficiency: The ability of the LNP to deliver its cargo (e.g., mRNA, siRNA) into cells, leading to the desired biological effect (e.g., protein expression, gene silencing).
-
Cytotoxicity: The potential of the LNP formulation to induce cell death.
-
Stability: The physical and chemical integrity of the LNPs over time and in biological fluids.
-
Biodistribution: The in vivo fate of the LNPs, determining their accumulation in target organs and tissues.
The choice of the PEG lipid anchor can significantly influence these outcomes. For instance, PEG-lipids with shorter lipid chains, like the C14 chain in DMG-PEG, are known to dissociate more rapidly from the LNP surface in serum compared to those with longer chains like the C18 chain in DSPE-PEG.[1] This faster dissociation can lead to improved cellular uptake and transfection efficiency.[1]
Comparative Performance Data
The following tables summarize quantitative data from studies comparing LNP formulations with different PEGylated lipids.
| LNP Formulation | Ionizable Lipid | PEG-Lipid (1.5 mol%) | In Vitro Transfection Efficiency (HeLa cells, Relative Luciferase Units) | Reference |
| LNP-1 | DLin-MC3-DMA | DMG-PEG2000 | Higher | [2] |
| LNP-2 | DLin-MC3-DMA | DSG-PEG2000 | Lower | [2] |
| LNP-3 | ALC-0315 | DMG-PEG2000 | Higher | [2] |
| LNP-4 | ALC-0315 | DSG-PEG2000 | Lower | [2] |
| LNP-5 | SM-102 | DMG-PEG2000 | Higher | [2] |
| LNP-6 | SM-102 | DSG-PEG2000 | Lower | [2] |
Table 1: In Vitro Transfection Efficiency of LNPs with Different PEG-Lipids.
| LNP Formulation | PEG-Lipid | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| SM-102 LNP | DMG-PEG2000 | ~80 | < 0.2 | > 95% | [3] |
| SM-102 LNP | C16-PEG2000 Ceramide | ~80 | < 0.2 | > 95% | [3] |
Table 2: Physicochemical Properties of LNPs with Different PEG-Lipids.
| LNP Formulation | PEG-Lipid Content (mol%) | In Vitro Transfection Efficiency (HeLa cells, Relative Fluorescence) | In Vivo Transgene Expression (Relative Luminescence) | Reference |
| LNP-A | 1.5% DMG-PEG2000 | Optimal | Sub-optimal | [4][5] |
| LNP-B | 5% DMG-PEG2000 | Sub-optimal | Optimal | [4][5] |
Table 3: Effect of PEG-Lipid Concentration on Transfection Efficiency. A bell-shaped relationship is often observed, where optimal in vitro and in vivo performance occur at different PEG-lipid concentrations.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.[6][7]
-
Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[3][]
-
Nucleic Acid Preparation: Dilute the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[9]
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.
-
Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate to control nanoparticle formation.[9]
-
Purification: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.[6]
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS, and measurements are taken using a Zetasizer instrument. A PDI below 0.2 is generally considered indicative of a monodisperse population.[6][10]
-
Zeta Potential: Determined using Laser Doppler Velocimetry. This measurement provides information about the surface charge of the LNPs, which can influence their stability and interaction with cells.[10]
-
Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the encapsulated nucleic acid is measured after lysing the LNPs with a detergent and compared to the fluorescence of the intact LNP sample.[6][7]
In Vitro Transfection Efficiency Assay
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Add LNP formulations encapsulating a reporter mRNA (e.g., luciferase or GFP) to the cells at various concentrations.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).
-
Quantification:
Cytotoxicity Assay
-
MTT or LDH Assay: Cell viability can be assessed using standard colorimetric assays such as the MTT assay, which measures metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells.[11][12] Cells are treated with LNPs for a set duration, and the assay is performed according to the manufacturer's instructions.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental workflows.
Caption: LNP cellular uptake and endosomal escape pathway.
Caption: LNP formulation and characterization workflow.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models | Semantic Scholar [semanticscholar.org]
The Role of PEG(2000)-C-DMG in Gene Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material is a cornerstone of next-generation therapeutics. Among the various strategies, lipid nanoparticles (LNPs) have emerged as a leading platform, with their composition being a critical determinant of their success. This guide provides a detailed comparison of LNPs formulated with 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a widely used PEGylated lipid, against other alternatives, supported by experimental data and detailed protocols.
This compound is a crucial component in many LNP formulations, including those used in clinically approved therapies. Its primary role is to provide a hydrophilic shield, preventing aggregation, reducing clearance by the reticuloendothelial system (RES), and prolonging circulation time. The length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the lipid anchor significantly influence the LNP's stability, biodistribution, and transfection efficiency.
Performance Comparison of PEGylated Lipids in LNP Formulations
The choice of the PEGylated lipid can dramatically impact the in vivo performance of LNPs. A key comparison is often made between LNPs containing this compound, which has a C14 dialkylglycerol anchor, and those with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), which has a longer C18 acyl chain anchor.
Studies have shown that the shorter C14 chains of DMG-PEG lead to a more transient PEG shield on the LNP surface. This "PEG-shedding" is believed to be advantageous for cellular uptake and endosomal escape once the LNP reaches its target tissue, as the exposure of the underlying lipids can facilitate interaction with cell membranes. In contrast, the more stable anchoring of DSPE-PEG can lead to longer circulation times but may hinder cellular uptake and subsequent gene silencing or expression.
| LNP Formulation | PEG-Lipid Anchor | In Vitro Transfection Efficiency (Relative Luciferase Activity) | In Vivo Gene Silencing (Factor VII in Mice) | Primary Organ of Accumulation | Reference |
| LNP-DMG | C14 (DMG) | High | High | Liver | [1] |
| LNP-DSPE | C18 (DSPE) | Lower than LNP-DMG | Lower than LNP-DMG | Spleen, Liver | [1] |
Varying the molar percentage of this compound in the LNP formulation is another critical parameter. A bell-shaped relationship is often observed between the PEG content and transfection efficiency. While a certain amount of PEG is necessary for stability, excessive PEGylation can shield the LNP too effectively, reducing its interaction with target cells.
| Molar % of DMG-PEG2k | In Vitro Transfection Efficiency (EGFP Expression in HeLa cells) | In Vivo Transgene Expression (Luciferase in Liver) | Reference |
| 0.5% | Moderate | Low | [2] |
| 1.5% | High | Moderate | [2][3] |
| 3.0% | Moderate | Lower | [3] |
| 5.0% | Low | High | [2] |
| 10.0% | Very Low | Low | [2] |
These data highlight a crucial consideration: the optimal PEG density can differ between in vitro and in vivo applications. While lower PEG concentrations (around 1.5 mol%) often yield the best results in cell culture, a higher PEG content (around 5 mol%) can be more effective in vivo, likely due to the need for enhanced stability and circulation in a complex biological environment.[2]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are protocols for key experiments in the evaluation of LNP-mediated gene delivery.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)
-
Helper lipid (e.g., DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
This compound dissolved in ethanol
-
mRNA in 10 mM citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile 1x PBS
Procedure:
-
Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[4]
-
Dilute the lipid mixture in ethanol to the final desired concentration.
-
Dilute the mRNA in 10 mM citrate buffer to the desired concentration.
-
Set up the microfluidic device, priming the system with ethanol and then with the citrate buffer.
-
Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate.
-
Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against sterile 1x PBS for at least 2 hours, with a buffer change, to remove ethanol and non-encapsulated mRNA.[5]
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro mRNA Transfection
This protocol outlines the steps for transfecting cells in culture with mRNA-loaded LNPs.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
mRNA-LNP solution
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[6]
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
On the day of transfection, dilute the mRNA-LNP solution to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
After incubation, lyse the cells and measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions for the assay reagent.[6]
In Vivo Biodistribution Study in Mice
This protocol describes how to assess the biodistribution of LNPs in a mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
mRNA-LNP solution encapsulating a reporter gene (e.g., luciferase)
-
Sterile 1x PBS
-
D-luciferin solution (15 mg/mL in sterile PBS)
-
In vivo imaging system (IVIS)
Procedure:
-
Dilute the mRNA-LNP solution in sterile 1x PBS to the desired final concentration for injection.
-
Administer a defined dose of the LNP solution (e.g., 0.1 mg mRNA/kg body weight) to the mice via intravenous (tail vein) injection.[6]
-
At a specified time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally to the mice.[5]
-
Wait for the substrate to distribute (typically 10 minutes) and then anesthetize the mice.
-
Image the mice using an IVIS to detect bioluminescence.
-
For ex vivo analysis, euthanize the mice, dissect the organs of interest (liver, spleen, lungs, etc.), and image them separately in the presence of D-luciferin to quantify organ-specific expression.[7]
Visualizing the Pathway: From Injection to Gene Expression
To better understand the journey of this compound formulated LNPs, the following diagrams illustrate the key processes involved.
Conclusion
The selection of this compound in LNP formulations represents a well-established strategy for effective gene delivery, particularly to the liver. Its characteristic of forming a transient PEG shield appears to strike a beneficial balance between systemic circulation and cellular uptake. However, the optimal formulation parameters, especially the molar ratio of this compound, must be empirically determined and may vary depending on the specific application (in vitro vs. in vivo) and the desired therapeutic outcome. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to design and optimize LNP-based gene delivery systems. Further research into novel PEGylated lipids and a deeper understanding of the in vivo fate of LNPs will continue to drive the development of safer and more potent genetic medicines.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
Safety Operating Guide
Proper Disposal of PEG(2000)-C-DMG: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of PEG(2000)-C-DMG and related waste streams is critical for maintaining laboratory safety and ensuring environmental compliance. While this compound itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle its waste with care, especially since it is a component of lipid nanoparticle (LNP) formulations whose toxicological profiles are not fully understood.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of waste containing this compound.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. Understanding these properties is essential for safe handling and storage.
| Property | Value |
| Molecular Weight | ~2500 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Ethanol (>10 mg/mL) and Methanol (>20 mg/mL) |
| Storage Temperature | -20°C or below |
Experimental Protocol: Step-by-Step Disposal Procedures
Given that this compound is a key component in lipid nanoparticle (LNP) formulations for siRNA delivery, the resulting waste is typically a complex mixture.[3] The following protocol addresses the disposal of solid and liquid waste generated during such research. Due to the nanoparticle content, all waste should be conservatively managed as hazardous waste.[4]
1. Waste Segregation and Collection
-
Initial Segregation : At the point of generation, separate waste into distinct streams:
-
Solid Waste : Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, used pipette tips, empty vials, and other disposable labware.
-
Liquid Waste : Consists of residual LNP formulations, buffer solutions used in dialysis or tangential flow filtration, and solvent rinses.
-
Sharps Waste : Needles and syringes used for formulation or injection must be placed in a designated sharps container.
-
-
Aqueous vs. Organic Liquid Waste : Further segregate liquid waste into aqueous and organic solvent streams. Do not mix incompatible chemicals. For instance, store acids and bases separately.[5]
2. Containment and Labeling
-
Solid Waste Containment :
-
Liquid Waste Containment :
-
Labeling :
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical names of all components in the mixture (e.g., this compound, other lipids, solvents).
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
3. Decontamination of Biologically Active Components
-
siRNA Decontamination : Waste containing siRNA or other recombinant/synthetic nucleic acids should be decontaminated before disposal.[7]
-
For liquid waste, add freshly prepared bleach to a final concentration of 10% and allow a contact time of at least 30 minutes before collection as hazardous chemical waste.[7]
-
Note: Do not add bleach to waste containing organic solvents or other reactive chemicals.
-
4. Storage and Disposal
-
Temporary Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] This area should be away from general lab traffic and drains.
-
Waste Pickup : Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[8]
-
Prohibited Disposal Methods :
Disposal Workflow for this compound Containing Waste
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehs.ufl.edu [ehs.ufl.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. purdue.edu [purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
